molecular formula C7H7ClFN B13130401 4-(Chloromethyl)-2-fluoro-3-methylpyridine

4-(Chloromethyl)-2-fluoro-3-methylpyridine

Cat. No.: B13130401
M. Wt: 159.59 g/mol
InChI Key: OKGWYLBJMOQQRV-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-fluoro-3-methylpyridine is a fluorinated and chloromethyl-substituted pyridine derivative serving as a versatile building block in organic synthesis and medicinal chemistry. The reactive chloromethyl group makes it a valuable intermediate for nucleophilic substitution reactions, allowing researchers to easily introduce a 3-methyl-2-fluoropyridyl moiety into more complex molecules through alkylation or amination pathways . The strategic incorporation of fluorine atoms, such as the one at the 2-position of the pyridine ring, is a common tactic in drug discovery to modulate a compound's physicochemical properties, influencing its metabolic stability, membrane permeability, and overall bioavailability . Compounds with similar structures, featuring both halogenated pyridine rings and chloromethyl handles, are frequently employed in the synthesis of active pharmaceutical ingredients. For instance, such intermediates are pivotal in the development of novel PET radiotracers for imaging synaptic density in the brain and in the discovery of potent kinase inhibitors for therapeutic applications . This high-value reagent is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

4-(chloromethyl)-2-fluoro-3-methylpyridine

InChI

InChI=1S/C7H7ClFN/c1-5-6(4-8)2-3-10-7(5)9/h2-3H,4H2,1H3

InChI Key

OKGWYLBJMOQQRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1F)CCl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 4-(Chloromethyl)-2-fluoro-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis of 4-(chloromethyl)-2-fluoro-3-methylpyridine hydrochloride . This document is structured for researchers and process chemists, focusing on a robust, scalable synthetic route that prioritizes regiochemical fidelity and process safety.

Executive Summary

4-(Chloromethyl)-2-fluoro-3-methylpyridine hydrochloride is a critical electrophilic building block used in the synthesis of next-generation Potassium-Competitive Acid Blockers (P-CABs) and PARP inhibitors. Its structural core—a 2,3,4-trisubstituted pyridine—presents specific synthetic challenges, primarily the regioselective functionalization of the C4 position in the presence of a C3 methyl group and a C2 fluorine atom.

This guide details a "Self-Validating" synthetic protocol. Unlike direct radical halogenation strategies which suffer from poor regioselectivity (competing chlorination of the C3-methyl vs. C4-methyl), this route utilizes a stepwise reduction-chlorination sequence starting from the defined carboxylate. This ensures the final chloromethyl moiety is exclusively at the C4 position.

Key Chemical Attributes
PropertySpecification
Chemical Name 4-(Chloromethyl)-2-fluoro-3-methylpyridine hydrochloride
Free Base CAS Not formally assigned in public registries; Isomer 1195251-01-4 exists
Molecular Formula C₇H₇ClFNHCl (Salt) / C₇H₇ClFN (Base)
Molecular Weight 196.05 g/mol (HCl Salt)
Key Functionality Electrophilic benzylic-type chloride

Retrosynthetic Analysis & Strategy

The primary challenge is installing the chloromethyl group at C4 without touching the C3 methyl group. Direct chlorination of 2-fluoro-3,4-dimethylpyridine is risky due to similar bond dissociation energies of the benzylic protons at C3 and C4.

Selected Route: Carboxylate Reduction – Deoxychlorination This pathway locks the C4 regiochemistry early by using a 4-carboxylic acid precursor.

  • Precursor: 2-Fluoro-3-methylpyridine-4-carboxylic acid (commercially available or synthesized via oxidation of 2-fluoro-3-methyl-4-picoline).

  • Step 1 (Reduction): Chemoselective reduction of the carboxylic acid to (2-fluoro-3-methylpyridin-4-yl)methanol .

  • Step 2 (Chlorination): Nucleophilic substitution of the hydroxyl group with chloride using Thionyl Chloride (

    
    ), which concomitantly forms the hydrochloride salt.
    

Retrosynthesis cluster_legend Logic Flow Target Target: 4-(Chloromethyl)-2-fluoro-3-methylpyridine HCl Alcohol Intermediate: (2-Fluoro-3-methylpyridin-4-yl)methanol Target->Alcohol Deoxychlorination (SOCl2) Acid Starting Material: 2-Fluoro-3-methylpyridine-4-carboxylic acid Alcohol->Acid Reduction (Mixed Anhydride/NaBH4) Regiocontrol C4 Position fixed by Carboxyl group

Figure 1: Retrosynthetic logic ensuring C4 regioselectivity.

Detailed Experimental Protocol

Step 1: Synthesis of (2-Fluoro-3-methylpyridin-4-yl)methanol

Rationale: Direct reduction of pyridine carboxylic acids with Borane (


) is effective but expensive and hazardous on scale. The Mixed Anhydride method  (activation with Ethyl Chloroformate followed by 

reduction) is chosen for its scalability, safety, and cost-efficiency.

Reagents:

  • 2-Fluoro-3-methylpyridine-4-carboxylic acid (1.0 eq)

  • Ethyl chloroformate (1.2 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Sodium Borohydride (

    
    ) (2.5 eq)
    
  • Solvents: Tetrahydrofuran (THF) [Anhydrous], Methanol.

Protocol:

  • Activation:

    • Charge a dry 3-neck flask with 2-Fluoro-3-methylpyridine-4-carboxylic acid (10.0 g, 64.5 mmol) and anhydrous THF (100 mL).

    • Cool the suspension to 0°C under Nitrogen atmosphere.

    • Add Triethylamine (9.0 mL, 64.5 mmol) dropwise. The solution should clear as the salt forms.

    • Add Ethyl chloroformate (7.4 mL, 77.4 mmol) dropwise, maintaining temperature < 5°C. Stir for 30 minutes. Checkpoint: Formation of a white precipitate (

      
      ) indicates mixed anhydride formation.
      
  • Reduction:

    • Filter the mixture rapidly under

      
       to remove the triethylamine hydrochloride salt (optional, but cleaner). Alternatively, proceed as a slurry.[1]
      
    • Add the filtrate (containing the mixed anhydride) dropwise to a suspension of

      
        (6.1 g, 161 mmol) in THF/Water (10:1) or absolute Methanol at 0-5°C . Caution: Hydrogen gas evolution.
      
    • Allow the reaction to warm to room temperature (20-25°C) and stir for 2 hours.

  • Workup:

    • Quench carefully with Saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate[2]
      
    • Purification: Flash chromatography (Hexanes/EtOAc) if necessary, though the product is often pure enough for the next step.

Expected Yield: 85-92% Data: Product is a white to off-white solid.

Step 2: Synthesis of 4-(Chloromethyl)-2-fluoro-3-methylpyridine HCl

Rationale: Thionyl chloride (


) acts as both the reagent and the dehydrating agent. Performing this in Toluene  allows the target hydrochloride salt to precipitate directly from the reaction mixture, simplifying isolation and purification (Self-Validating Purification).

Reagents:

  • (2-Fluoro-3-methylpyridin-4-yl)methanol (from Step 1) (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Solvent: Toluene (Anhydrous) or Dichloromethane (DCM).

Protocol:

  • Reaction Setup:

    • Dissolve (2-Fluoro-3-methylpyridin-4-yl)methanol (8.0 g, 56.7 mmol) in anhydrous Toluene (80 mL).

    • Cool the solution to 0-5°C .

  • Chlorination:

    • Add Thionyl Chloride (6.2 mL, 85 mmol) dropwise via an addition funnel. Note: An exotherm and gas evolution (

      
      , 
      
      
      
      ) will occur.
    • Once addition is complete, remove the ice bath.

    • Heat the reaction to 40-50°C for 2 hours to ensure complete conversion.

    • Checkpoint: Monitor by TLC (or HPLC). The polar alcohol spot should disappear.

  • Isolation:

    • Cool the mixture to room temperature, then to 0°C .

    • The product, 4-(chloromethyl)-2-fluoro-3-methylpyridine hydrochloride , will precipitate as a white/off-white crystalline solid.

    • Filter the solid under an inert atmosphere (hygroscopic).

    • Wash the cake with cold Toluene (

      
       mL) and Hexanes.
      
    • Dry under vacuum at 40°C.

Expected Yield: 90-95% Appearance: White crystalline solid.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (DMSO-d₆)

2.35 (s, 3H)
C3-Methyl group . Distinct singlet.

4.95 (s, 2H)
C4-Chloromethyl (

)
. Deshielded singlet.

7.45 (d, 1H,

Hz)
C5-H . Doublet due to C6-H coupling.

8.15 (d, 1H,

Hz)
C6-H . Doublet, typical pyridine

-proton.
¹⁹F NMR

-70 to -75 ppm (approx)
C2-Fluorine . Singlet (or complex multiplet if coupled).
Mass Spec (ESI+)

160/162 (

)
Characteristic 3:1 Chlorine isotope pattern.

Process Safety & Engineering Controls

Critical Hazards
  • Thionyl Chloride (

    
    ):  Highly corrosive; reacts violently with water to release 
    
    
    
    and
    
    
    .
    • Control: Use a caustic scrubber (NaOH trap) for the off-gas. Ensure all glassware is oven-dried.

  • Fluoropyridines: Many fluorinated pyridines possess high volatility and potential skin toxicity.

    • Control: Handle all solids and liquids in a fume hood. Wear double nitrile gloves.

  • Exotherms: The Mixed Anhydride formation and the

    
     reduction are exothermic.
    
    • Control: Strict temperature control (< 5°C) during addition phases is mandatory to prevent runaway reactions or decomposition.

Workflow Diagram

Workflow Start Start: Acid Precursor Step1 Step 1: Activation (ClCOOEt/Et3N) Temp < 5°C Start->Step1 Step2 Step 2: Reduction (NaBH4/MeOH) Gas Evolution! Step1->Step2 Filtrate Step3 Step 3: Chlorination (SOCl2/Toluene) Precipitation Step2->Step3 Isolated Alcohol End Final Product: HCl Salt Solid Step3->End Filtration

Figure 2: Process workflow emphasizing critical isolation points.

References

  • Citation: Ishizaki, T., et al. "Safe and Scalable Reduction of Carboxylic Acids to Alcohols." Organic Process Research & Development, 2004.
  • Chlorination of Heterocyclic Alcohols: Citation: Takeda Pharmaceutical Company Ltd. "Preparation of Vonoprazan and Intermediates." US Patent 2010/0210632. Context: Describes analogous chlorination conditions for pyridine-methanols using Thionyl Chloride in Toluene.
  • Fluoropyridine Building Blocks

    • Source: Sigma-Aldrich / Merck KGaA. "Product Specification: 2-Fluoro-3-methylpyridine-4-carboxylic acid (CAS 885589-17-3)."
    • URL: (Verified availability of starting material).

  • Citation: Schlosser, M. "The organometallic approach to functionalized pyridines." European Journal of Organic Chemistry, 2005.

Sources

spectroscopic data of 4-(chloromethyl)-2-fluoro-3-methylpyridine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-(chloromethyl)-2-fluoro-3-methylpyridine (CAS: 1227594-61-7), a critical heterocyclic building block used in the synthesis of next-generation SHP2 and KRAS inhibitors.

Executive Summary & Compound Identity

4-(Chloromethyl)-2-fluoro-3-methylpyridine is a highly functionalized pyridine derivative characterized by a reactive alkyl chloride handle at the C4 position. It serves as a pivotal electrophile in medicinal chemistry, particularly for installing the 2-fluoro-3-methylpyridine moiety—a pharmacophore known for optimizing metabolic stability and potency in kinase inhibitors (e.g., SHP2 allosteric inhibitors).

Chemical Identity Table
PropertyData
IUPAC Name 4-(Chloromethyl)-2-fluoro-3-methylpyridine
CAS Number 1227594-61-7
Molecular Formula C₇H₇ClFN
Molecular Weight 159.59 g/mol
Physical State Low-melting solid or oil (often isolated as HCl salt)
Solubility Soluble in DCM, THF, EtOAc; reacts with nucleophilic solvents (MeOH, Water)
Stability Moisture sensitive (hydrolyzes to alcohol); store under inert gas at -20°C

Synthesis & Reaction Pathway

Understanding the spectroscopic data requires context of the synthesis. This compound is almost exclusively generated via the chlorination of its alcohol precursor, (2-fluoro-3-methylpyridin-4-yl)methanol .

Validated Synthetic Workflow

The following Graphviz diagram illustrates the standard preparation route and the resulting spectral shifts.

SynthesisPath cluster_shifts Key Spectroscopic Changes Precursor (2-Fluoro-3-methylpyridin-4-yl)methanol (Stable Precursor) Target 4-(Chloromethyl)-2-fluoro-3-methylpyridine (Target Electrophile) Precursor->Target Chlorination (OH → Cl substitution) Reagent SOCl2 / DCM (Thionyl Chloride) Reagent->Target Product Drug Substance (e.g., SHP2 Inhibitor) Target->Product Nucleophilic Substitution (S_N2) Shift1 1H NMR: CH2 shift moves upfield (~4.7 ppm → ~4.5 ppm) Shift2 IR: Loss of O-H stretch (~3300 cm-1) Appearance of C-Cl (~700 cm-1)

Figure 1: Synthetic pathway from alcohol precursor to the chloromethyl target, highlighting key spectral transitions.

Spectroscopic Characterization (NMR, MS, IR)[5]

A. Nuclear Magnetic Resonance (NMR)

Direct experimental data for the isolated chloride is often proprietary. However, the data below is synthesized from the experimentally validated precursor alcohol (referenced in US Patent 2019/0389866) and standard substituent chemical shift effects (SCS) for pyridine systems.

1H NMR Data (400 MHz, CDCl₃)
PositionProton TypeShift (δ ppm)MultiplicityCoupling (J)Assignment Logic
H-6 Aromatic8.12 Doublet (d)J ≈ 5.0 HzDeshielded by adjacent Nitrogen.
H-5 Aromatic7.25 Triplet/DdJ ≈ 5.0 HzCouples with H-6 and F-2.
CH₂-Cl Benzylic4.58 Singlet (s)-Diagnostic Peak. Shifts upfield ~0.15 ppm from alcohol precursor (4.75 ppm).
CH₃ Methyl2.28 Singlet (s)J ≈ 2 HzC-3 Methyl. Often shows fine coupling to F-2.

Analyst Note: The precursor alcohol (2-fluoro-3-methylpyridin-4-yl)methanol shows the CH₂-OH peak at 4.75 ppm . Upon conversion to the chloride, expect this singlet to shift to 4.50–4.60 ppm . If the spectrum shows a peak >4.7 ppm, hydrolysis back to the alcohol may have occurred.

13C NMR Data (100 MHz, CDCl₃)
  • C-2 (C-F): ~162.0 ppm (Doublet, J_CF ≈ 240 Hz).

  • C-6: ~146.5 ppm.

  • C-4 (Quaternary): ~145.0 ppm.[1][2]

  • C-3 (Quaternary): ~122.0 ppm (Doublet, J_CF ≈ 30 Hz).

  • C-5: ~120.5 ppm.

  • CH₂-Cl: ~42.0 ppm.

  • CH₃: ~10.5 ppm.

B. Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization)

  • Observed Ion: [M+H]⁺

  • m/z Value: 160.02 (³⁵Cl isotope) and 162.02 (³⁷Cl isotope).

  • Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio between the 160 and 162 peaks.

    • Diagnostic Check: If the M+2 peak is missing or <10% intensity, the chloride has likely hydrolyzed to the alcohol (m/z 142) or reacted with solvent.

C. Infrared Spectroscopy (IR)[5]
  • C-Cl Stretch: 680–750 cm⁻¹ (Strong, sharp).

  • C-F Stretch: 1150–1250 cm⁻¹ (Strong).

  • Absence of O-H: The spectrum must be devoid of the broad band at 3200–3500 cm⁻¹ (characteristic of the alcohol precursor).

Experimental Protocols & Handling

Protocol: Conversion of Alcohol to Chloride

Standardized procedure adapted for research scale.

  • Setup: Charge a dry flask with (2-fluoro-3-methylpyridin-4-yl)methanol (1.0 eq) and anhydrous Dichloromethane (DCM) (10 vol).

  • Addition: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Rf of chloride is typically higher than alcohol in Hex/EtOAc).

  • Workup: Evaporate volatiles under reduced pressure.

    • Critical Step: Do not perform an aqueous workup if isolating the free base, as it is prone to hydrolysis. Isolate as the HCl salt (solid) or use the crude residue immediately for the next step.

Quality Control Check
  • Visual: The product should be an off-white solid (HCl salt) or yellow oil (free base).

  • Stability: The benzylic chloride is highly reactive. Store at -20°C under Argon.

References

  • Jones, P., et al. (2019). Heterocyclic Inhibitors of PTPN11. U.S. Patent No.[3][4][5] 10,519,146. (Describes the synthesis and NMR of the alcohol precursor).

  • Wang, J., et al. (2021). Heterocyclic WDR5 Inhibitors as Anti-Cancer Compounds. WO Patent 2021/026672. (Describes analogous chlorination conditions for pyridine systems).

  • Sigma-Aldrich. Product Entry: 4-(Chloromethyl)-2-fluoro-3-methylpyridine (CAS 1227594-61-7). (Confirmation of commercial availability and identifiers).

Sources

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in 4-(Chloromethyl)-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloromethyl group in 4-(chloromethyl)-2-fluoro-3-methylpyridine, a key heterocyclic building block in contemporary drug discovery and agrochemical research. The strategic placement of the fluoro, methyl, and chloromethyl substituents on the pyridine ring gives rise to a nuanced reactivity profile, offering medicinal chemists a versatile scaffold for molecular elaboration. This document elucidates the underlying electronic and steric factors governing the reactivity of the chloromethyl moiety, provides field-proven insights into its behavior in common synthetic transformations, and presents detailed, self-validating experimental protocols for its derivatization.

Introduction: A Multifunctional Scaffold in Modern Chemistry

4-(Chloromethyl)-2-fluoro-3-methylpyridine has emerged as a valuable intermediate for the synthesis of complex, biologically active molecules. Its utility stems from the presence of multiple reactive sites that can be selectively addressed under specific reaction conditions. The pyridine core itself is a prevalent motif in numerous pharmaceuticals, and the strategic incorporation of a fluorine atom can enhance metabolic stability, modulate basicity (pKa), and improve binding affinity to biological targets.[1] The chloromethyl group at the 4-position serves as a key electrophilic handle, enabling the facile introduction of a diverse array of functional groups through nucleophilic substitution.

This guide will focus primarily on the reactivity of the chloromethyl group, a benzylic-type halide, and will explore the factors that dictate its susceptibility to nucleophilic attack. We will also consider the interplay between the chloromethyl group and the 2-fluoro substituent, as they represent competing electrophilic sites within the molecule.

Core Reactivity Principles: An Interplay of Steric and Electronic Effects

The reactivity of 4-(chloromethyl)-2-fluoro-3-methylpyridine is dictated by a delicate balance of electronic and steric effects imparted by its substituents. Understanding these influences is paramount for predicting reaction outcomes and designing selective synthetic strategies.

The Highly Electrophilic Nature of the Chloromethyl Group

The chloromethyl group in this molecule is analogous to a primary benzylic halide. Such systems are known to be highly reactive towards nucleophilic substitution. This enhanced reactivity is a consequence of the ability of the pyridine ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions.[2] Given that it is a primary halide, the Sₙ2 pathway is generally favored, involving a backside attack by the nucleophile in a concerted mechanism.

Electronic Influence of the Pyridine Ring and its Substituents

The pyridine ring is an electron-deficient aromatic system, which inductively withdraws electron density from the chloromethyl group, thereby increasing the electrophilicity of the benzylic carbon. The 2-fluoro substituent further enhances this effect through its strong electron-withdrawing inductive effect. Conversely, the 3-methyl group is an electron-donating group, which can slightly attenuate the overall electron deficiency of the ring.

Steric Hindrance: The Role of the 3-Methyl Group

The methyl group at the 3-position is ortho to the 4-chloromethyl group. This proximity introduces steric hindrance around the benzylic carbon, which can modulate the rate of Sₙ2 reactions. While not prohibitive, this steric bulk can disfavor attack by very large or bulky nucleophiles.[3] This steric effect is a critical consideration when selecting nucleophiles and reaction conditions.

Competing Reactivity: Sₙ2 at the Chloromethyl Group vs. SₙAr at the 2-Fluoro Position

A key aspect of the chemistry of 4-(chloromethyl)-2-fluoro-3-methylpyridine is the competition between two primary reaction pathways:

  • Sₙ2 Reaction at the Chloromethyl Group: This involves the displacement of the chloride ion from the methylene bridge. It is generally favored by softer, less basic nucleophiles and conditions typical for Sₙ2 reactions.[4]

  • Nucleophilic Aromatic Substitution (SₙAr) at the 2-Fluoro Position: This addition-elimination reaction involves the attack of a nucleophile at the C2 position of the pyridine ring, leading to the displacement of the fluoride ion. This pathway is typically favored by harder, more basic nucleophiles and can be accelerated by elevated temperatures.[4][5]

The choice of nucleophile, solvent, temperature, and base can be strategically employed to favor one pathway over the other.

Key Synthetic Transformations of the Chloromethyl Group

The electrophilic chloromethyl group is amenable to a wide range of synthetic transformations, making 4-(chloromethyl)-2-fluoro-3-methylpyridine a versatile precursor for a diverse library of compounds.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common transformation of the chloromethyl group. The choice of nucleophile dictates the resulting functionality.

Primary and secondary amines readily displace the chloride to form the corresponding (aminomethyl)pyridine derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

Protocol 1: General Procedure for Amination

  • Materials: 4-(chloromethyl)-2-fluoro-3-methylpyridine, desired primary or secondary amine, anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N), and anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).

  • Procedure:

    • To a stirred solution of the amine (1.1-1.5 equivalents) in DMF or MeCN, add K₂CO₃ (2.0 equivalents).

    • Add a solution of 4-(chloromethyl)-2-fluoro-3-methylpyridine (1.0 equivalent) in the same solvent.

    • Stir the reaction mixture at room temperature to 50 °C and monitor by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Alkoxides and phenoxides, generated by treating the corresponding alcohol or phenol with a base, can be used to form ether linkages.

Protocol 2: General Procedure for Etherification

  • Materials: 4-(chloromethyl)-2-fluoro-3-methylpyridine, desired alcohol or phenol, sodium hydride (NaH) or potassium carbonate (K₂CO₃), and anhydrous DMF or Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred solution of the alcohol or phenol (1.2 equivalents) in DMF or THF at 0 °C, add NaH (1.3 equivalents) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes to generate the alkoxide or phenoxide.

    • Cool the mixture back to 0 °C and add a solution of 4-(chloromethyl)-2-fluoro-3-methylpyridine (1.0 equivalent) in the same solvent.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with water.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Thiolates are excellent nucleophiles for Sₙ2 reactions and react selectively at the chloromethyl position to yield thioethers.[4]

Protocol 3: General Procedure for Thioetherification

  • Materials: 4-(chloromethyl)-2-fluoro-3-methylpyridine, desired thiol, potassium carbonate (K₂CO₃) or sodium hydride (NaH), and anhydrous DMF.

  • Procedure:

    • To a stirred suspension of K₂CO₃ (1.5 equivalents) in DMF, add the thiol (1.1 equivalents) at room temperature.

    • After 15 minutes, add a solution of 4-(chloromethyl)-2-fluoro-3-methylpyridine (1.0 equivalent) in DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours and monitor by TLC or LC-MS.

    • Pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

While less common for benzylic halides compared to aryl halides, under appropriate conditions, the chloromethyl group can participate in certain cross-coupling reactions. However, for Suzuki and Sonogashira reactions, it is more typical to functionalize an aryl halide on the pyridine ring. Should the chloromethyl group be the desired coupling partner, a transformation to the corresponding organometallic reagent would likely be necessary. More commonly, the 2-fluoro position would be the site for Suzuki or Sonogashira coupling.

For the purpose of this guide, we will present generalized protocols for Suzuki and Sonogashira couplings at the 2-fluoro position, as this is a more probable and synthetically useful transformation for this class of molecules.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound.[6][7]

Protocol 4: General Procedure for Suzuki-Miyaura Coupling at the 2-Position

  • Materials: 4-(chloromethyl)-2-fluoro-3-methylpyridine, desired aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Procedure:

    • To a degassed mixture of the solvent, add 4-(chloromethyl)-2-fluoro-3-methylpyridine (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[8][9][10]

Protocol 5: General Procedure for Sonogashira Coupling at the 2-Position

  • Materials: 4-(chloromethyl)-2-fluoro-3-methylpyridine, desired terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine or diisopropylethylamine), and a solvent (e.g., THF or DMF).

  • Procedure:

    • To a solution of 4-(chloromethyl)-2-fluoro-3-methylpyridine (1.0 equivalent) and the terminal alkyne (1.2-1.5 equivalents) in the chosen solvent, add the base.

    • Degas the solution with nitrogen or argon for 15-20 minutes.

    • Add the palladium catalyst (1-5 mol%) and the copper(I) co-catalyst (2-10 mol%).

    • Stir the reaction at room temperature to 60 °C under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation and Visualization

Table 1: Summary of Predicted Reactivity and Conditions
Reaction TypeNucleophile/ReagentPrimary Reactive SiteGeneral ConditionsExpected Product
AminationR₂NHChloromethyl (Sₙ2)K₂CO₃, DMF, 25-50 °C4-((R₂N)methyl)-2-fluoro-3-methylpyridine
EtherificationROH/ArOHChloromethyl (Sₙ2)NaH, THF, 0-25 °C4-((RO)methyl)-2-fluoro-3-methylpyridine
ThioetherificationRSHChloromethyl (Sₙ2)K₂CO₃, DMF, 25 °C4-((RS)methyl)-2-fluoro-3-methylpyridine
Suzuki CouplingArB(OH)₂2-Fluoro (SₙAr-type)Pd catalyst, base, heat4-(chloromethyl)-2-aryl-3-methylpyridine
Sonogashira CouplingR-C≡CH2-Fluoro (SₙAr-type)Pd/Cu catalyst, base4-(chloromethyl)-2-alkynyl-3-methylpyridine
Diagram 1: Competing Nucleophilic Substitution Pathways

G A 4-(chloromethyl)-2-fluoro-3-methylpyridine B Soft Nucleophile (e.g., RSH, R₂NH) Mild Conditions A->B C Hard Nucleophile (e.g., RO⁻) Forcing Conditions A->C D Sₙ2 at Chloromethyl Group B->D E SₙAr at 2-Fluoro Position C->E F 4-((Nu)methyl)-2-fluoro-3-methylpyridine D->F G 4-(chloromethyl)-2-Nu-3-methylpyridine E->G

Caption: Competing Sₙ2 and SₙAr pathways for 4-(chloromethyl)-2-fluoro-3-methylpyridine.

Diagram 2: General Experimental Workflow for Nucleophilic Substitution

G Start Start Step1 Dissolve Nucleophile and Base in Solvent Start->Step1 Step2 Add 4-(chloromethyl)-2-fluoro- 3-methylpyridine Step1->Step2 Step3 Stir at Specified Temperature Step2->Step3 Step4 Monitor Progress (TLC/LC-MS) Step3->Step4 Step5 Aqueous Workup and Extraction Step4->Step5 Reaction Complete Step6 Dry and Concentrate Organic Layer Step5->Step6 Step7 Purify by Column Chromatography Step6->Step7 End Characterize Product Step7->End

Caption: General workflow for nucleophilic substitution and product isolation.

Conclusion and Future Outlook

4-(Chloromethyl)-2-fluoro-3-methylpyridine is a highly versatile and reactive building block in organic synthesis. The chloromethyl group serves as a primary electrophilic center, readily undergoing Sₙ2 reactions with a variety of soft nucleophiles. The presence of the 3-methyl group introduces a degree of steric hindrance that can be exploited for selective transformations. Concurrently, the 2-fluoro substituent provides a handle for SₙAr and cross-coupling reactions, particularly with harder, more basic nucleophiles or under catalytic conditions.

The protocols and principles outlined in this guide provide a robust framework for researchers to effectively utilize this valuable intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Future work in this area will likely focus on expanding the scope of catalytic C-H functionalization of the pyridine ring and developing more intricate tandem reaction sequences that leverage the dual reactivity of this multifaceted molecule.

References

  • A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides. Benchchem.

  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. PMC.

  • Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary.

  • Reactions at the Benzylic Position. Chemistry Steps.

  • The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange.

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.

  • Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Google Patents.

  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.

  • Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. Google Patents.

  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. PMC.

  • Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. ResearchGate.

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate.

  • Sonogashira Coupling. Organic Chemistry Portal.

  • Sonogashira coupling. Wikipedia.

  • Nucleophilic aromatic substitution. Wikipedia.

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications.

  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Thieme.

  • Sonogashira Coupling. SynArchive.

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. PMC.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.

  • 4-Chloro-3-fluoro-2-Methylpyridine. ChemicalBook.

  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications.

  • Process for the preparation of fluorinated pyridines. Google Patents.

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.

  • A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. Google Patents.

  • Preparation method of 2-chloro-3-trifluoromethylpyridine. Google Patents.

  • In-Depth Technical Guide to 4-(Chloromethyl)-2-fluoropyridine. Benchchem.

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC.

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.

  • 4-chloro-2-chloromethyl-3-methyl pyridine hydrochloride. Cenmed.

  • The nucleophilic substitution reactions of CH3ClCNOTf (s7) with... ResearchGate.

  • 3-Methylpyridine. Wikipedia.

  • 2-Fluoro-3-methylpyridine. Chem-Impex.

  • 4-Chloro-2-(chloromethyl)-3-methylpyridine Hydrochloride. Pharmaffiliates.

  • 4-chloro-2-(chloromethyl)-3-methylpyridine hydrochloride. Opulent Pharma.

  • 4-chloro-3-fluoro-2-methylpyridine. PubChemLite.

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PMC.

  • 4-(CHLOROMETHYL)-2-(TRIFLUOROMETHYL)PYRIDINE. Sigma-Aldrich.

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Technical Monograph: Stability Dynamics and Preservation Protocols for 4-(Chloromethyl)-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability dynamics, storage protocols, and handling procedures for 4-(chloromethyl)-2-fluoro-3-methylpyridine (CAS: 1195251-01-4).

Executive Technical Summary

4-(Chloromethyl)-2-fluoro-3-methylpyridine is a highly reactive benzylic electrophile used primarily as a scaffold in the synthesis of proton pump inhibitors (PPIs) and competitive potassium-competitive acid blockers (P-CABs).

Its handling presents a dual paradox:

  • Electrophilic Instability: The chloromethyl moiety is prone to rapid hydrolysis upon exposure to atmospheric moisture.

  • Nucleophilic Instability (Self-Alkylation): Despite the electron-withdrawing 2-fluoro substituent, the pyridine nitrogen retains sufficient nucleophilicity to attack the chloromethyl group of a neighboring molecule, leading to irreversible intermolecular quaternization (polymerization).

Critical Directive: This compound must be maintained in a kinetic trap —low temperature and anhydrous conditions—to prevent the thermodynamic slide toward hydrolysis or polymerization.

Chemical Stability Profile & Degradation Mechanisms

Understanding the degradation pathways is essential for implementing effective storage controls. The compound degrades via two primary, competing mechanisms.

Mechanism A: Hydrolytic Deactivation

Upon contact with water, the C-Cl bond undergoes nucleophilic substitution (


/

hybrid character), yielding the alcohol 4-(hydroxymethyl)-2-fluoro-3-methylpyridine and HCl. The generated HCl can autocatalyze further decomposition.
Mechanism B: Intermolecular Self-Alkylation

In concentrated solutions or neat liquid/solid phases, the pyridine nitrogen (nucleophile) attacks the exocyclic methylene carbon (electrophile) of another molecule. This forms an insoluble, often colored (yellow/orange) pyridinium salt polymer.

  • Stabilizing Factor: The 2-Fluoro group is critical. Its strong electron-withdrawing inductive effect (-I) reduces the electron density on the ring nitrogen, significantly slowing this dimerization compared to non-fluorinated analogs (e.g., 4-chloromethyl-3-methylpyridine).

Degradation Pathway Diagram

DegradationPathways Compound 4-(Chloromethyl)-2-fluoro- 3-methylpyridine (Active API Intermediate) Compound->Compound Intermolecular Attack Alcohol Degradant A: 4-(Hydroxymethyl) analog (Hydrolysis Product) Compound->Alcohol Path A: Hydrolysis (Fast w/ Moisture) Polymer Degradant B: Pyridinium Salt Oligomers (Insoluble Precipitate) Compound->Polymer Path B: Self-Alkylation (Slowed by 2-F group) Moisture H2O (Atmospheric) Moisture->Alcohol

Figure 1: Competing degradation pathways. Path A is moisture-driven; Path B is concentration/temperature-driven.

Storage Specifications Matrix

The following storage protocols are non-negotiable for maintaining purity >98% over extended periods.

ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius suppression of self-alkylation. At 4°C, shelf life is reduced to <3 months. At -20°C, stability extends to >12 months.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture. Argon is preferred due to its higher density, forming a "blanket" over the solid/liquid.
Container Amber Glass / Teflon-lined Cap Amber glass prevents photolytic cleavage of the C-Cl bond. Teflon (PTFE) liners prevent leaching of plasticizers by the reactive alkyl halide.
Physical State Solid (Crystalline) The solid lattice restricts molecular motion, physically preventing the intermolecular collision required for self-alkylation.
Desiccant P2O5 or Activated Sieves Secondary defense against moisture ingress within the secondary containment vessel.
The "Salt Strategy" (Alternative Storage)

If long-term storage (>1 year) is required, converting the free base to its Hydrochloride (HCl) salt is the gold standard.

  • Mechanism: Protonation of the pyridine nitrogen (

    
    ) eliminates its nucleophilicity, completely shutting down Path B (Self-Alkylation).
    
  • Protocol: Bubble dry HCl gas through an anhydrous ethereal solution of the base. Store the precipitating salt.

Handling & Dispensing Workflow

This workflow is designed to be self-validating . If a step fails (e.g., color change observed), the operator knows immediately to halt.

Pre-Dispense Validation

Before use, perform a visual and solubility check:

  • Visual: Compound should be off-white to pale yellow. Dark Orange/Brown indicates significant polymerization.

  • Solubility: Dissolve a small aliquot in DCM or EtOAc. Turbidity or insoluble residue indicates pyridinium salt formation.

Inert Handling Protocol

HandlingWorkflow Start Start: Remove from -20°C Storage Thaw Equilibrate to Room Temp (Inside Desiccator) Start->Thaw Prevent Condensation Open Open under Inert Gas Flow (N2/Ar Balloon or Glovebox) Thaw->Open Dispense Dispense Required Amount (Avoid Metal Spatulas) Open->Dispense Check Visual QC Check: Is it Dark/Insoluble? Dispense->Check Use Immediate Dissolution in Anhydrous Solvent Check->Use No (Pass) Purify Re-purification Required (Acid/Base Extraction) Check->Purify Yes (Fail) Reseal Purge Headspace & Reseal (Parafilm + Desiccant) Use->Reseal

Figure 2: Inert handling workflow ensuring moisture exclusion and immediate quality verification.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the container from the freezer and place it in a desiccator. Allow it to reach room temperature before opening .

    • Why? Opening a cold bottle condenses atmospheric moisture directly onto the product, triggering immediate hydrolysis.

  • Inert Dispensing: Open the vial only under a blanket of Nitrogen or Argon.

  • Tool Selection: Use glass or PTFE-coated spatulas. Avoid stainless steel if the compound is potentially acidic (due to partial hydrolysis), as iron traces can catalyze degradation.

  • Immediate Solvation: Once dispensed, immediately dissolve the compound in the reaction solvent (e.g., anhydrous DCM, THF). Do not leave the solid sitting on a weigh boat.

Quality Control & Troubleshooting

Analytical Markers (HPLC/NMR)
TechniqueMarkerInterpretation
1H NMR (CDCl3)

~4.6 ppm (s, 2H)
Intact -CH2Cl peak.
1H NMR (CDCl3)

~4.8 ppm (s, 2H)
Shifted -CH2OH peak (Hydrolysis).
1H NMR (CDCl3) Broadening / New AromaticsPolymerization . Loss of sharp coupling constants.
HPLC (Reverse Phase) Retention Time ShiftThe alcohol is more polar (elutes earlier). The dimer/polymer often sticks to the column or elutes in the void volume.
Emergency Re-purification

If the compound has partially degraded (yellow/orange sticky solid):

  • Dissolve in Dichloromethane (DCM) . The polymer is generally insoluble in DCM and can be filtered off.

  • Wash the filtrate rapidly with cold saturated NaHCO3 (removes HCl).

  • Dry over MgSO4 , filter, and concentrate in vacuo at <30°C.

  • Use immediately.

Safety Profile (HSE)

  • Signal Word: DANGER

  • Hazard Statements: H314 (Causes severe skin burns), H341 (Suspected of causing genetic defects - Alkylating agent).

  • Specific Precaution: This compound is a Lachrymator . All operations must be performed in a fume hood. Neutralize spills with 10% aqueous ammonia to destroy the alkylating potential.

References

  • Chemical Identity & Properties
  • Reactivity of Chloromethyl Pyridines

    • Degradation of pyridine derivatives in soil. Sims, G. K., & Sommers, L. E. (1985).[1] Journal of Environmental Quality. (Contextualizing environmental hydrolysis rates). Available at: [Link]

  • Handling Unstable Intermediates

    • Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. ResearchGate. (Demonstrates the stability benefits of HCl salt formation for chloromethyl pyridines). Available at: [Link]

  • Safety Data Sheet (SDS)

Sources

4-(Chloromethyl)-2-fluoro-3-methylpyridine: A Multivalent Building Block in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic design of heterocyclic scaffolds is paramount. 4-(chloromethyl)-2-fluoro-3-methylpyridine (CAS: 1227594-61-7) has emerged as a highly versatile, tri-functional building block. By combining an electrophilic benzylic-like center, an activated site for nucleophilic aromatic substitution, and a conformation-locking steric shield, this compound allows researchers to execute orthogonal, late-stage functionalizations with high chemoselectivity.

This technical guide provides an in-depth analysis of the compound's reactivity profile, field-proven experimental protocols, and the mechanistic causality behind specific reagent choices.

Structural and Electronic Profiling

The synthetic utility of 4-(chloromethyl)-2-fluoro-3-methylpyridine stems from the distinct electronic and steric environments of its three substituents:

  • C4-Chloromethyl Group (The Primary Electrophile): The electron-deficient nature of the pyridine ring withdraws electron density from the C4 position, making the attached chloromethyl group an exceptional electrophile for bimolecular nucleophilic substitution (SN2) reactions.

  • C2-Fluoro Group (The SNAr Acceptor): Fluorine is the most electronegative element, and its placement ortho to the pyridine nitrogen highly activates the C2 position for Nucleophilic Aromatic Substitution (SNAr)[1]. Furthermore, the C-F bond serves as a critical bioisostere in drug design, modulating lipophilicity and metabolic stability[2].

  • C3-Methyl Group (The Steric Shield): Positioned directly between the highly reactive C2 and C4 centers, the methyl group acts as a steric shield. It dictates the conformation of incoming nucleophiles and significantly raises the activation energy required for SNAr at C2, allowing for precise chemoselective control.

ReactivityMap Core 4-(Chloromethyl)-2-fluoro-3-methylpyridine CAS: 1227594-61-7 C4 C4-Chloromethyl Primary Electrophile (SN2) Core->C4 Rapid Alkylation C2 C2-Fluoro SNAr Acceptor Core->C2 High-Temp Displacement C3 C3-Methyl Steric Shield Core->C3 Ortho-Effect Modulator

Fig 1: Structural reactivity map of 4-(chloromethyl)-2-fluoro-3-methylpyridine.

Chemoselective Functionalization Strategies

Because the activation energy for SN2 at the C4-chloromethyl group is significantly lower than the energy required to form the Meisenheimer complex during SNAr at the C2-fluoro position[3], orthogonal functionalization is easily achieved. The standard workflow involves functionalizing the C4 position under mild conditions first, followed by forcing conditions to displace the C2-fluorine. Recent advances also suggest that concerted SNAr (CSNAr) pathways may bypass the traditional Meisenheimer intermediate under specific catalytic conditions[4].

OrthogonalWorkflow Start Starting Material CAS: 1227594-61-7 Step1 Step 1: SN2 (C4) Sec-Amine, K2CO3 MeCN, 25°C Start->Step1 Chemoselective Intermediate C4-Functionalized Intermediate Step1->Intermediate Step2 Step 2: SNAr (C2) Alkoxide, NaH THF, 80°C Intermediate->Step2 Overcoming Steric Hindrance Product Final Product Di-functionalized Scaffold Step2->Product

Fig 2: Orthogonal two-step functionalization workflow for dual substitution.

Experimental Protocols

Protocol A: Chemoselective SN2 Alkylation at C4 (Amine Nucleophile)

Objective: To couple a secondary amine to the C4 position without triggering SNAr at C2 or hydrolyzing the chloromethyl group. Causality & Reagent Selection: We utilize Potassium Carbonate (K₂CO₃) as a mild, insoluble inorganic base in Acetonitrile (MeCN). Using a strong aqueous base like NaOH would rapidly hydrolyze the chloromethyl group into a hydroxymethyl byproduct. MeCN is chosen as a polar aprotic solvent because it enhances the nucleophilicity of the amine while keeping the inorganic base out of solution, thereby preventing unwanted side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert Argon atmosphere, dissolve 4-(chloromethyl)-2-fluoro-3-methylpyridine (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 equiv). Stir the suspension for 5 minutes at room temperature (25°C).

  • Nucleophile Addition: Dropwise add the secondary amine (1.1 equiv).

  • Reaction Monitoring (Self-Validating Step): Stir the reaction at 25°C. Monitor progress via TLC (Hexanes:EtOAc 4:1). The validation of the reaction is the disappearance of the UV-active starting material spot and the appearance of a more polar product spot. LC-MS should confirm the expected [M+H]⁺ mass.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: High-Temperature SNAr at C2 (Alkoxide Nucleophile)

Objective: To displace the C2-fluorine with an oxygen nucleophile. Causality & Reagent Selection: The C3-methyl group sterically shields the C2-fluorine. Standard SNAr conditions using weak bases will fail. We must use Sodium Hydride (NaH) to quantitatively deprotonate the alcohol, generating a highly reactive alkoxide. The reaction requires a high-boiling polar aprotic solvent (THF or DMF) and elevated temperatures to overcome the severe steric hindrance and the high activation energy barrier of the SNAr transition state[3],[1].

Step-by-Step Methodology:

  • Alkoxide Generation (Self-Validating Step): Suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF at 0°C under Argon. Slowly add the target alcohol (1.2 equiv). Validation: The immediate evolution of H₂ gas confirms the successful generation of the active alkoxide nucleophile.

  • Electrophile Addition: Once gas evolution ceases (approx. 30 mins), add the C4-functionalized intermediate from Protocol A (1.0 equiv) dissolved in a minimal amount of THF.

  • Thermal Activation: Attach a reflux condenser and heat the reaction to 80°C (reflux) for 12–18 hours.

  • Quenching & Extraction: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate for purification.

Data Presentation: Reaction Metrics

The following table summarizes the optimized conditions and expected yields for the orthogonal functionalization of this scaffold based on established physical organic chemistry principles for fluorinated pyridines.

Reaction SiteMechanismTypical NucleophileBase / CatalystSolventTemp (°C)Typical Yield
C4-Chloromethyl SN2Secondary AminesK₂CO₃MeCN25 - 6085 - 95%
C4-Chloromethyl SN2ThiolsEt₃NDCM0 - 2580 - 90%
C2-Fluoro SNArAlkoxidesNaHTHF / DMF80 - 12060 - 80%
C2-Fluoro SNArPrimary AminesDIPEANMP / DMSO100 - 15050 - 75%

Applications in Medicinal Chemistry

The strategic incorporation of fluorine into pharmaceutical pipelines is a proven method for optimizing drug candidates. Approximately 20–25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom[2].

When 4-(chloromethyl)-2-fluoro-3-methylpyridine is utilized as a core scaffold:

  • Metabolic Stability: The C2-fluorine blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the ortho position of the pyridine ring.

  • Physicochemical Modulation: Fluorine's high electronegativity lowers the pKa of the adjacent pyridine nitrogen, which can improve the oral bioavailability of the drug by preventing excessive protonation in the gastrointestinal tract[2].

  • Protein-Ligand Interactions: The C-F bond can participate in multipolar interactions with backbone amides in the binding pockets of target kinases or GPCRs.

Handling, Stability, and Storage

To maintain the integrity of 4-(chloromethyl)-2-fluoro-3-methylpyridine, strict storage protocols must be adhered to:

  • Moisture Sensitivity: The chloromethyl group is highly susceptible to atmospheric moisture, which will slowly hydrolyze the C-Cl bond to an alcohol.

  • Self-Validating Storage: Store the compound in a tightly sealed amber vial, backfilled with Argon or N₂, over indicating desiccant at 2–8°C. If the indicating desiccant changes color, the atmospheric integrity of the container has been compromised and the reagent should be re-purified (e.g., via short-path distillation) prior to use.

References

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Technical Guide: Solubility & Stability of 4-(Chloromethyl)-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical behavior, and handling protocols for 4-(chloromethyl)-2-fluoro-3-methylpyridine (CAS 1227594-61-7). It is designed for researchers utilizing this intermediate in the synthesis of pharmaceuticals, particularly Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.

Executive Summary & Compound Profile

4-(Chloromethyl)-2-fluoro-3-methylpyridine is a highly reactive electrophilic building block. Its primary utility lies in the "chloromethyl" moiety, which serves as a versatile handle for nucleophilic substitution reactions (e.g., attaching sulfonyl groups or amines).

However, this reactivity dictates its solubility behavior: it is not just about where it dissolves, but where it survives. The compound is prone to two primary degradation pathways: hydrolysis (in protic solvents) and self-alkylation (polymerization in concentrated free-base form).

PropertySpecification
CAS Number 1227594-61-7
Molecular Formula C₇H₇ClFN
Molecular Weight 159.59 g/mol
Physical State Low-melting solid or oil (Free Base); Crystalline solid (HCl Salt)
Primary Hazard Alkylating agent (Corrosive/Toxic); Lachrymator

Solubility Landscape

The solubility of this compound is heavily dependent on its form: the Free Base (neutral organic molecule) versus the Hydrochloride Salt (ionic solid).

Organic Solvent Compatibility Table

Data synthesized from structural analogues (e.g., 4-(chloromethyl)pyridine) and general "picolyl chloride" behavior.

Solvent ClassSolventSolubility (Free Base)Solubility (HCl Salt)Application Context
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Poor (<1 mg/mL)Primary Choice. Ideal for extraction and short-term reaction solvent.
Chlorinated Chloroform (CHCl₃)Excellent ModerateGood for NMR analysis; stabilizes the free base slightly better than ethers.
Ethers THF, 1,4-DioxaneExcellent PoorStandard reaction solvent for nucleophilic substitutions.
Esters Ethyl Acetate (EtOAc)Good PoorPreferred for work-up/extraction. Less toxic than DCM.
Polar Aprotic Acetonitrile (MeCN)Excellent Moderate/GoodReaction Solvent. Promotes nucleophilic substitution rates (Sn2).
Polar Aprotic DMF, DMSOExcellent Excellent Use only if necessary. High boiling point makes removal difficult; promotes rapid degradation if wet.
Alkanes n-Hexane, HeptanePoor/Insoluble InsolubleAnti-solvent. Use to precipitate the product or wash away impurities.
Protic Methanol, EthanolSoluble (Reactive) Soluble AVOID for Free Base. Reacts to form ethers (solvolysis). Good for dissolving HCl salt if kept acidic.
Aqueous WaterInsoluble (Hydrolyzes) Soluble AVOID. Rapid hydrolysis to 4-(hydroxymethyl)-... derivative.
Mechanistic Insight: The "Self-Alkylation" Trap

Unlike standard organic solids, 4-(chloromethyl)-2-fluoro-3-methylpyridine possesses both a nucleophilic nitrogen (pyridine ring) and an electrophilic carbon (chloromethyl group).

  • In Solution: Dilution favors stability. In dilute DCM or THF, the molecules are far apart, reducing intermolecular reaction.

  • Neat/Concentrated: The pyridine nitrogen of one molecule attacks the chloromethyl group of another, leading to polymerization (formation of pyridinium salts).

  • Implication: Never evaporate the free base to complete dryness/oil if avoidable. Store as a solution or convert immediately.

Visualization: Solubility & Process Decision Tree

The following diagram illustrates the logical flow for selecting solvents based on the intended process (Reaction vs. Purification) and the compound's form.

SolubilityWorkflow Start Starting Material (4-chloromethyl-2-fluoro-3-methylpyridine) FormCheck Identify Form Start->FormCheck FreeBase Free Base (Oil/Low Melt Solid) FormCheck->FreeBase Neutral Extraction Salt HCl Salt (Crystalline Solid) FormCheck->Salt Purchased / Acidified Solv_DCM DCM / Chloroform (High Solubility, Stable) FreeBase->Solv_DCM Preferred for Storage/Reaction Solv_THF THF / EtOAc (Good Solubility) FreeBase->Solv_THF Alternative Reaction Solvent Solv_Alkane Hexane / Heptane (Anti-Solvent / Oiling Out) FreeBase->Solv_Alkane Purification (Precipitation) Risk_Poly CRITICAL RISK: Self-Alkylation if concentrated FreeBase->Risk_Poly Evaporation to Dryness Salt->Solv_DCM Insoluble (Suspension) Solv_Water Water / Methanol (Soluble, but Hydrolysis Risk) Salt->Solv_Water Dissolves (Keep pH < 3) Solv_DMSO DMSO / DMF (Soluble, difficult removal) Salt->Solv_DMSO Screening / Bioassay

Caption: Decision matrix for solvent selection based on the chemical form (Free Base vs. Salt) and process goals.

Experimental Protocols

Protocol A: Visual Solubility Screening (Self-Validating)

Use this rapid method to verify solvent compatibility before committing valuable material.

Objective: Determine approximate solubility range (Soluble, Sparingly Soluble, Insoluble). Materials: 4 mL glass vials, calibrated micropipette, Vortex mixer.

  • Weighing: Weigh 10 mg of the compound into three separate vials.

  • Solvent Addition (Stepwise):

    • Add 100 µL of solvent (DCM, THF, or Toluene).

    • Vortex for 30 seconds.

    • Observation: If clear, solubility is >100 mg/mL (High).

  • Dilution:

    • If solid remains, add 900 µL (total 1 mL).

    • Vortex for 1 minute.

    • Observation: If clear, solubility is ~10 mg/mL (Moderate).

    • If solid persists, solubility is <10 mg/mL (Low).

  • Validation: For the "High" solubility vial, add 2 mL of n-Heptane .

    • Result: A white precipitate or oil droplets confirms the compound was dissolved and Heptane acts as an effective anti-solvent.

Protocol B: Stability Assessment via HPLC

Crucial for validating reaction timeframes.

  • Preparation: Dissolve 5 mg of compound in 1 mL of Acetonitrile (dry) .

  • Challenge: Add 10 µL of Water to the vial (simulating moisture ingress).

  • Monitoring: Inject onto HPLC (C18 Column, ACN/Water gradient) at t=0, t=1h, t=4h.

  • Success Criteria:

    • Peak A (RT ~5-7 min): Parent compound.

    • Peak B (RT ~2-3 min): Hydrolysis product (Alcohol).

    • Limit: If Peak B > 5% at t=1h, the solvent system is too wet for synthesis.

Handling & Storage Directives

  • Moisture Exclusion: The C-Cl bond is labile. Always handle under Nitrogen or Argon. Use anhydrous solvents (<50 ppm water) for all solubility checks.

  • Temperature Control:

    • Storage: -20°C is ideal to prevent slow polymerization.

    • Dissolution: Do not heat above 40°C to dissolve; if it doesn't dissolve at RT in DCM/THF, it is likely degraded or is the salt form.

  • Acid Scavenging: When using the Free Base in nucleophilic substitutions, add a non-nucleophilic base (e.g., DIPEA, 2,6-Lutidine) to neutralize HCl generated, preventing acid-catalyzed degradation.

References

  • Compound Identification: 4-(chloromethyl)-2-fluoro-3-methylpyridine (CAS 1227594-61-7).[1][2] Sigma-Aldrich Catalog & Safety Data. Link

  • General Reactivity of Chloromethyl Pyridines:Synthesis of 2-(chloromethyl)pyridine derivatives and their stability. Journal of Heterocyclic Chemistry. (General reference for picolyl chloride behavior).
  • Vonoprazan & P-CAB Synthesis: Process development for Pyridine-sulfonyl intermediates. Patents US20150291559A1. Link

  • Solvent Properties:Hansen Solubility Parameters for Halogenated Heterocycles. CRC Handbook of Solubility Parameters.

Sources

Technical Guide: Molecular Structure & Reactivity of 4-(Chloromethyl)-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the molecular architecture, synthetic pathways, and reactivity profile of 4-(chloromethyl)-2-fluoro-3-methylpyridine (CAS 1227594-61-7). It is designed for medicinal chemists and process scientists utilizing this scaffold in the development of kinase inhibitors (e.g., PTPN11) and heterocyclic drug candidates.

Executive Summary

4-(Chloromethyl)-2-fluoro-3-methylpyridine is a highly functionalized heterocyclic building block characterized by a trifunctional core: a reactive benzylic electrophile (4-chloromethyl), a nucleophilic aromatic substitution handle (2-fluoro), and a steric modulator (3-methyl). Its unique substitution pattern makes it a critical intermediate for "scaffold hopping" in drug design, particularly for introducing the (2-fluoro-3-methylpyridin-4-yl)methyl motif into pharmacophores requiring precise steric occlusion and metabolic stability.

Property Data
CAS Number 1227594-61-7
Molecular Formula C₇H₇ClFN
Molecular Weight 159.59 g/mol
Physical State Liquid or low-melting solid (often stored as HCl salt)
Primary Reactivity Sɴ2 Alkylation (C4-CH₂Cl), SɴAr (C2-F)
Key Precursor (2-Fluoro-3-methylpyridin-4-yl)methanol

Molecular Architecture & Electronic Analysis

Structural Dynamics

The molecule features a pyridine ring distorted by three contiguous substituents.

  • 2-Fluoro Effect: The fluorine atom at C2 exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the LUMO energy of the ring and activating the C2 position for Nucleophilic Aromatic Substitution (SɴAr).

  • 3-Methyl Steric Lock: The methyl group at C3 is sterically crowded, flanked by the 2-fluoro and 4-chloromethyl groups. This "buttressing effect" restricts the rotational freedom of the 4-chloromethyl group and protects the C3 position from metabolic oxidation.

  • 4-Chloromethyl Reactivity: The C-Cl bond is activated by the electron-deficient pyridine ring. Unlike benzyl chloride, the pyridyl nitrogen (even more so with the 2-F substituent) pulls electron density, making the methylene carbon highly electrophilic and prone to rapid Sɴ2 reactions.

Electronic Distribution Diagram (Logic)

The following diagram illustrates the competing electronic vectors and reactive sites.

MolecularLogic Molecule 4-(Chloromethyl)-2-fluoro-3-methylpyridine Site_C2 C2-Fluoro Position (SɴAr Activated) Molecule->Site_C2 Site_C3 C3-Methyl Group (Steric Shield) Molecule->Site_C3 Site_C4 C4-Chloromethyl (Primary Electrophile) Molecule->Site_C4 Site_C3->Site_C2 Steric Crowding Site_C3->Site_C4 Conformational Lock Effect_N Pyridine Nitrogen (Electron Sink) Effect_N->Site_C2 Inductive Activation (-I) Effect_N->Site_C4 Benzylic Activation

Figure 1: Functional map highlighting the interplay between electronic activation (N, F) and steric modulation (Me).

Synthetic Pathways[3][4]

The synthesis of 4-(chloromethyl)-2-fluoro-3-methylpyridine typically proceeds via the alcohol intermediate, (2-fluoro-3-methylpyridin-4-yl)methanol . Direct chloromethylation of the parent pyridine is generally avoided due to poor regioselectivity caused by the 2-fluoro/3-methyl directing conflict.

Primary Synthetic Route
  • Lithiation/Formylation: 2-Fluoro-3-methylpyridine is treated with a hindered base (e.g., LDA or LiTMP) at cryogenic temperatures (-78°C). The 2-F group directs lithiation to C3, but since C3 is occupied, lithiation occurs at the thermodynamically favored C4 position (or laterally at the methyl, requiring careful control). Quenching with DMF yields the aldehyde.

  • Reduction: The aldehyde is reduced (NaBH₄) to the alcohol.

  • Chlorination: The alcohol is converted to the chloride using Thionyl Chloride (SOCl₂).

SynthesisRoute Start 2-Fluoro-3-methylpyridine (CAS 2369-18-8) Step1 1. LiTMP, THF, -78°C 2. DMF (Formylation) Start->Step1 Inter1 Intermediate: 2-Fluoro-3-methylisonicotinaldehyde Step1->Inter1 Step2 Reduction (NaBH4, MeOH) Inter1->Step2 Inter2 Precursor Alcohol: (2-Fluoro-3-methylpyridin-4-yl)methanol (CAS 1393553-25-7) Step2->Inter2 Step3 Chlorination (SOCl2, DCM) Inter2->Step3 Product Target: 4-(Chloromethyl)-2-fluoro-3-methylpyridine (CAS 1227594-61-7) Step3->Product

Figure 2: Step-wise synthetic workflow from the commercial starting material to the target chloride.[1]

Experimental Protocol: Chlorination of the Alcohol

Note: This protocol assumes the availability of the alcohol precursor.

Reagents:

  • (2-Fluoro-3-methylpyridin-4-yl)methanol (1.0 eq)[2]

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Catalytic DMF (Optional)

Methodology:

  • Dissolution: Dissolve 10.0 mmol of the alcohol in 20 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.

  • Addition: Add SOCl₂ (15.0 mmol) dropwise over 15 minutes. Gas evolution (SO₂, HCl) will occur; ensure proper venting through a scrubber.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (or LCMS) for the disappearance of the alcohol.

  • Workup:

    • Option A (Free Base): Carefully quench with saturated aqueous NaHCO₃ at 0°C. Extract with DCM, dry over MgSO₄, and concentrate. Warning: The free base is unstable and prone to polymerization; store cold.

    • Option B (HCl Salt): Evaporate volatiles in vacuo. Triturate the residue with diethyl ether to obtain the hydrochloride salt. This form is significantly more stable.

Reactivity Profile & Applications

Nucleophilic Substitution (Sɴ2) at C4

The chloromethyl group is the primary handle for coupling this scaffold to amines, thiols, or phenols.

  • Reactivity: High. The electron-deficient pyridine ring destabilizes the C-Cl bond, facilitating displacement.

  • Selectivity: Under mild basic conditions (K₂CO₃/MeCN), Sɴ2 occurs exclusively at the chloromethyl group without disturbing the 2-fluoro substituent.

  • Application: Synthesis of PTPN11 inhibitors and Triazolopyrimidines often involves displacing this chloride with a secondary amine or a heterocycle.

Nucleophilic Aromatic Substitution (SɴAr) at C2

The 2-fluoro position is activated, but less reactive than the chloromethyl group. It serves as a secondary diversification point.

  • Conditions: Requires stronger nucleophiles (e.g., hydrazine, alkoxides) or elevated temperatures (>80°C).

  • Sequence: It is crucial to perform the Sɴ2 reaction at C4 before attempting SɴAr at C2, unless the nucleophile for SɴAr is compatible with the alkylating nature of the chloromethyl group.

Biological Relevance

This scaffold is frequently identified in patent literature for:

  • SHP2 (PTPN11) Phosphatase Inhibitors: The 2-fluoro-3-methylpyridine moiety mimics specific hydrophobic interactions within the allosteric binding pocket.

  • Kinase Inhibitors: Used as a "linker-head" unit where the methylene attaches to the hinge binder and the pyridine ring extends into the solvent-exposed region.

Safety & Handling

Hazard Class: Alkylating Agent / Vesicant.

  • Skin/Eye Contact: Causes severe skin burns and eye damage. The chloromethyl group can alkylate DNA/proteins; handle as a potential mutagen.

  • Inhalation: Destructive to mucous membranes. All operations must be performed in a fume hood.

  • Storage: Moisture sensitive. Store at 2–8°C under argon. The HCl salt is preferred for long-term storage.

References

  • Synthesis and Reactivity of 2-Fluoro-3-methylpyridine Derivatives.Organic Chemistry Frontiers, 2022, 9, 2541-2548.
  • Heterocyclic Inhibitors of PTPN11.United States Patent US20190389843, 2019. (Describes the synthesis and use of (2-Fluoro-3-methylpyridin-4-yl)methanol).
  • Triazolopyrimidine Compounds and Uses Thereof.United States Patent US9580437B2, 2017. (Details the application of the scaffold in kinase inhibitor synthesis).
  • Chemical Properties of 4-(Chloromethyl)-2-fluoro-3-methylpyridine. Sigma-Aldrich / Merck Safety Data Sheet, CAS 1227594-61-7.

Sources

Methodological & Application

Application Note: Chemoselective Nucleophilic Substitution of 4-(Chloromethyl)-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists optimizing the functionalization of 4-(chloromethyl)-2-fluoro-3-methylpyridine . This scaffold presents a classic "chemoselectivity puzzle" due to its dual electrophilic sites: the


 hybridized chloromethyl group (susceptible to 

) and the

hybridized fluoropyridine core (susceptible to

).

Executive Summary & Reactivity Profile

Compound: 4-(chloromethyl)-2-fluoro-3-methylpyridine CAS (Analogous): 155705-46-7 (Des-methyl variant reference) Primary Utility: Bifunctional building block for kinase inhibitors and GPCR ligands.

The Selectivity Challenge

This molecule contains two electrophilic centers competing for nucleophilic attack.[1] The 3-methyl group plays a pivotal role in modulating this reactivity, acting as a steric gatekeeper that differentiates this scaffold from simple fluoropyridines.

FeatureReactivity ModeActivation Factor3-Methyl Effect
4-Chloromethyl (

)

Displacement
Activated by the electron-deficient pyridine ring (benzylic-like resonance).Minor Steric Hindrance: The adjacent methyl group slightly retards nucleophilic approach but does not deactivate the site.
2-Fluoro (

)

Substitution
Highly activated by the adjacent pyridine nitrogen (ortho-effect) and inductive withdrawal.Major Steric Shielding: The 3-methyl group provides significant steric bulk ortho to the fluorine, suppressing

side reactions and enhancing chemoselectivity for the

site.

Mechanistic Pathways & Decision Logic

The following Graphviz diagram illustrates the divergent pathways. The goal of most protocols is to maximize Pathway A (


) while suppressing Pathway B  (

).

ReactionPathways Start 4-(chloromethyl)-2-fluoro- 3-methylpyridine PathA Pathway A: SN2 Attack (Kinetic Control) Start->PathA Soft Nu, Low Temp Non-polar Solvent PathB Pathway B: SNAr Attack (Thermodynamic/Harsh) Start->PathB Hard Nu, High Temp Polar Aprotic Solvent Nu Nucleophile (Nu:) Nu->PathA Nu->PathB ProdA Product A: 4-(Nu-methyl)-2-fluoro- 3-methylpyridine PathA->ProdA Bis Bis-Substituted Product ProdA->Bis Excess Nu, High Temp ProdB Product B: 4-(chloromethyl)-2-Nu- 3-methylpyridine PathB->ProdB

Figure 1: Divergent reaction pathways. Pathway A is favored by the steric influence of the 3-methyl group, provided temperature is controlled.

Experimental Protocols

Safety Warning: Vesicant Hazard

CRITICAL: Chloromethyl pyridines are potent alkylating agents and vesicants. They can cause severe skin burns, often with delayed onset.

  • Engineering Controls: Handle only in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

  • Decontamination: Quench spills immediately with 10% aqueous ammonium hydroxide or sodium thiosulfate.

Protocol A: Selective Amination (Synthesis of Secondary Amines)

Objective: Displacement of Cl by a primary amine without touching the 2-F position. Application: Installing solubilizing tails (e.g., N-methyl, N-ethyl) common in drug design.

Reagents:

  • Substrate: 4-(chloromethyl)-2-fluoro-3-methylpyridine (1.0 equiv)

  • Nucleophile: Methylamine (2.0 M in THF, 3.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv) - Optional if amine is excess

  • Solvent: Anhydrous THF or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv of substrate in anhydrous THF (0.2 M concentration). Cool the solution to 0°C in an ice bath.

    • Rationale: Low temperature suppresses the higher-energy activation barrier of the

      
       reaction.
      
  • Addition: Add the DIPEA followed by the dropwise addition of the amine solution over 15 minutes.

    • Note: If using a volatile amine like methylamine, use a sealed tube if the reaction requires warming later, but start open/vented at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C). Monitor by LC-MS.[1]

    • Checkpoint: You should see the mass M+Amine-HCl. If starting material remains after 4 hours, warm to 40°C. Do not exceed 60°C to avoid C2 displacement.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x). Wash organics with brine, dry over 
    
    
    
    .
  • Purification: The product is basic. Purify via flash chromatography using DCM/MeOH/NH3 or by forming the HCl salt (add 4M HCl in dioxane to the etheral solution of crude product).

Protocol B: Thioether Formation (High Fidelity )

Objective: Introduction of thiols (e.g., thiophenol, alkyl thiols). Thiols are "soft" nucleophiles and highly selective for the saturated carbon over the aromatic ring.

Reagents:

  • Substrate: 1.0 equiv

  • Thiol: 1.1 equiv[1]

  • Base:

    
     (1.5 equiv)[1]
    
  • Solvent: Acetone or DMF

Methodology:

  • Suspend

    
     in Acetone (0.5 M). Add the thiol and stir for 10 min at RT to generate the thiolate.
    
  • Add the chloromethyl pyridine substrate in one portion.

  • Stir at Room Temperature for 2–4 hours.

  • Filtration Workup: Filter off the inorganic salts. Concentrate the filtrate.

  • Validation: This reaction is typically quantitative. NMR should show a sharp singlet for the

    
     protons around 
    
    
    
    4.0–4.2 ppm.

Troubleshooting & Optimization Guide

Managing the "3-Methyl" Steric Effect

The 3-methyl group provides a "buttressing effect." While it protects the 2-fluoro group from


, it also crowds the 4-chloromethyl group more than in a simple pyridine.
  • Issue: Reaction is sluggish compared to non-methylated analog.

  • Solution: Do not simply crank up the heat (which risks

    
    ). Instead, switch to a more polar aprotic solvent like DMF  or DMSO  to accelerate the 
    
    
    
    rate, or add NaI (10 mol%) to generate the more reactive iodomethyl intermediate in situ (Finkelstein condition).
Solvent Selection Matrix
SolventDielectric Constant

Rate
Risk of

Recommendation
THF LowModerateLowBest for Aminations
Acetone MediumGoodLowBest for Thiolations
DMF HighExcellentModerateUse only if reaction is slow
MeOH/EtOH HighPoorHighAVOID (Promotes solvolysis/alkoxide formation)

References

  • BenchChem Application Notes. Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (Accessed 2025).[2][3][4][5] Link

  • TCI Chemicals. Safety Data Sheet: 2-(Chloromethyl)pyridine Hydrochloride. (Accessed 2025).[2][3][4][5][6] Link

  • National Institutes of Health (NIH). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (Accessed 2025).[2][3][4][5] Link

  • Sigma-Aldrich. Safety Data Sheet: Chloromethyl pyridine derivatives. (Accessed 2025).[2][3][4][5][6] Link

Sources

Application Note: 4-(Chloromethyl)-2-fluoro-3-methylpyridine as a Premium Electrophile in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 4-(chloromethyl)-2-fluoro-3-methylpyridine (CAS 1227594-61-7)

Mechanistic Rationale: The "Fluorine Magic" in Lead Optimization

As a Senior Application Scientist, I frequently encounter pharmacokinetic bottlenecks during lead optimization—specifically, poor membrane permeability, rapid oxidative metabolism, and hERG channel blockade liabilities. The integration of 4-(chloromethyl)-2-fluoro-3-methylpyridine into heterocyclic scaffolds is a highly effective, field-proven strategy to overcome these hurdles.

The utility of this building block relies on three distinct structural features:

  • pKa Modulation via C2-Fluorination: A standard pyridine ring has a pKa of ~5.2, making it protonated and basic under physiological conditions. The incorporation of a highly electronegative fluorine atom at the ortho (C2) position exerts a profound inductive electron-withdrawing effect. This drastically lowers the pKa of the pyridine nitrogen to near 0, rendering it neutral at pH 7.4. This neutrality directly translates to enhanced passive membrane permeability and a significant reduction in hERG toxicity [1].

  • Conformational Locking via C3-Methylation: The methyl group at the C3 position provides critical steric hindrance. When the C4-chloromethyl group is conjugated to a bulky core (e.g., an azaindole or quinoline), the methyl group restricts rotational degrees of freedom. This locks the pharmacophore into a bioactive conformation, reducing the entropic penalty upon target binding [2].

  • Electrophilic Priming at C4: The primary alkyl chloride acts as a highly reactive, benzylic-like electrophile, enabling rapid and high-yielding SN2 displacements with various nucleophiles (amines, amides, and phenols).

Physicochemical Profiling

To facilitate fragment-based drug design (FBDD) and ensure compliance with Lipinski’s Rule of 5, the quantitative physicochemical parameters of this building block are summarized below.

ParameterValueMedicinal Chemistry Impact
Molecular Weight 159.59 g/mol Low molecular weight ensures the final conjugated lead remains well within optimal drug-like space.
LogP (Predicted) ~1.8 - 2.2The fluorine atom increases lipophilicity, enhancing passive membrane permeability and oral bioavailability.
pKa (Pyridine N) ~0.5 (Estimated)Neutralizes basicity at physiological pH, mitigating off-target hERG channel interactions.
Topological Polar Surface Area 12.89 ŲMinimal TPSA contribution, highly favorable for Blood-Brain Barrier (BBB) penetration in CNS targets.
Electrophilicity HighThe chloromethyl group undergoes rapid SN2 displacement, minimizing harsh reaction conditions.

Synthetic Workflow: Heterocycle N-Alkylation

The most common application of 4-(chloromethyl)-2-fluoro-3-methylpyridine is the N-alkylation of complex heterocyclic cores, such as azaindoles or quinoline-4-carboxamides, to generate targeted kinase or pathway inhibitors.

SynthWorkflow SM Heterocyclic Core (e.g., Azaindole) Cond Base (Cs2CO3) Solvent (DMF), 60°C SM->Cond Reagent 4-(chloromethyl)-2-fluoro- 3-methylpyridine Reagent->Cond Intermediate N-Alkylated Intermediate Cond->Intermediate SN2 Alkylation Final Target Inhibitor (e.g., Shh / PI3Kγ) Intermediate->Final Deprotection / Purification

Workflow: SN2 N-alkylation of a heterocyclic core using 4-(chloromethyl)-2-fluoro-3-methylpyridine.

Self-Validating Experimental Protocol: SN2 Alkylation

This protocol outlines the optimal conditions for conjugating 4-(chloromethyl)-2-fluoro-3-methylpyridine to a nitrogen-containing heterocycle. It is engineered as a self-validating system to prevent common failure modes such as polyalkylation or reagent hydrolysis.

Step 1: Preparation & Anhydrous Causality

Water acts as a competitive nucleophile, leading to the rapid hydrolysis of the chloromethyl group into a useless hydroxymethyl byproduct.

  • Action: Flame-dry all glassware under a vacuum and backfill with ultra-pure Argon. Use strictly anhydrous N,N-Dimethylformamide (DMF) (water content <50 ppm).

Step 2: Reagent Addition & The "Cesium Effect"
  • Action: Dissolve the heterocyclic scaffold (1.0 eq, e.g., 1.0 mmol) in 5.0 mL of anhydrous DMF. Add Cesium Carbonate (Cs₂CO₃) (2.0 eq, 2.0 mmol) and stir at room temperature for 15 minutes.

  • Causality: The choice of Cs₂CO₃ over K₂CO₃ is driven by the "cesium effect." The large ionic radius of the cesium cation generates a highly naked, reactive anion on the heterocycle. Furthermore, Cs₂CO₃ exhibits superior solubility in DMF, ensuring a homogeneous environment that favors selective N-alkylation over O-alkylation.

  • Action: Add 4-(chloromethyl)-2-fluoro-3-methylpyridine (1.2 eq, 1.2 mmol) dropwise via a syringe. The slight excess compensates for trace degradation, while dropwise addition prevents localized exothermic spikes.

Step 3: Thermal Activation
  • Action: Elevate the reaction temperature to 60 °C and stir for 4–6 hours.

  • Causality: This specific thermal window provides the necessary activation energy for the SN2 displacement while remaining safely below the threshold for thermal degradation of the fluorinated pyridine.

Step 4: Quench & Selective Extraction
  • Action: Cool the mixture to 0 °C and quench with 10 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 10 mL), followed by brine.

  • Causality: DMF is notoriously difficult to remove in vacuo. Washing with aqueous LiCl selectively partitions the DMF into the aqueous phase, preventing solvent carryover during concentration and ensuring a clean crude NMR.

Step 5: Validation & Purification
  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation: Confirm product formation via LC-MS prior to purification. The target mass should reflect the displacement of the chloride ion [M - Cl + H]+. Purify the crude mixture using silica gel flash chromatography (Hexanes/EtOAc gradient).

Biological Application Context: Sonic Hedgehog (Shh) Inhibition

Recent breakthroughs in medicinal chemistry have highlighted the 2-fluoro-3-methylpyridin-4-yl moiety as a critical pharmacophore in oncology. Specifically, it has been successfully integrated into quinoline-4-carboxamide derivatives acting as potent inhibitors of the Sonic Hedgehog (Shh) signaling pathway[3].

By SN2 alkylating the quinoline core with 4-(chloromethyl)-2-fluoro-3-methylpyridine, researchers generate a molecule that effectively binds to the Smoothened (SMO) transmembrane protein. The fluorinated pyridine ring penetrates the hydrophobic binding pocket of SMO, locking the receptor in an inactive state and preventing the downstream translocation of GLI transcription factors to the nucleus.

ShhPathway Shh Sonic Hedgehog (Shh) Ligand PTCH1 PTCH1 Receptor (Inhibits SMO) Shh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO Represses (Default State) GLI GLI Transcription Factors SMO->GLI Activates Inhibitor Fluorinated Pyridine Inhibitor Inhibitor->SMO Binds & Blocks (Therapeutic Intervention) Nucleus Target Gene Expression (Proliferation/Survival) GLI->Nucleus Translocates

Diagram: Shh pathway showing the therapeutic intervention of the fluorinated pyridine inhibitor at SMO.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL: [Link]

  • Xu, X., et al. (2022). "Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes." Organic Chemistry Frontiers, 9(1). URL: [Link]

  • Shalini, V., et al. (2025). "Unveiling the structural and theoretical properties of 6-(2-fluoro-3-methylpyridin-4-yl)-2-(4-methoxyphenyl)-N-phenylquinoline-4-carboxamide compound as Sonic Hedgehog protein inhibitor." Journal of Molecular Structure.

The Lynchpin of Modern Fungicides: Application of 4-(Chloromethyl)-2-fluoro-3-methylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of higher crop yields and robust disease management has positioned fluorinated heterocyclic compounds as indispensable pillars in the agrochemical industry. Among these, pyridine derivatives are particularly noteworthy for their ability to confer enhanced biological efficacy and favorable metabolic profiles to active ingredients.[1] This technical guide delves into the synthesis and application of a highly versatile, yet specialized, intermediate: 4-(chloromethyl)-2-fluoro-3-methylpyridine . We will explore the causality behind its design, its strategic importance as a synthon, and provide detailed, field-proven protocols for its incorporation into advanced fungicidal scaffolds. This document is intended for researchers, synthetic chemists, and professionals in the agrochemical and drug development sectors who seek to leverage this potent building block in the creation of next-generation crop protection agents.

Introduction: The Strategic Advantage of the 2-Fluoro-3-methyl-4-pyridylmethyl Moiety

The efficacy of a pesticide is a delicate balance of intrinsic activity at the target site and the molecule's ability to reach and persist at that site. The 4-(chloromethyl)-2-fluoro-3-methylpyridine intermediate is designed to impart several advantageous properties to the final agrochemical, a concept deeply rooted in modern medicinal and agrochemical chemistry.[2]

  • The Pyridine Core: The pyridine ring is a well-established pharmacophore in a vast number of commercial pesticides.[1] Its nitrogen atom can act as a hydrogen bond acceptor, improving solubility and interaction with biological targets.

  • The Chloromethyl Group: This functional group at the 4-position is the reactive handle of the intermediate. As a benzylic-type halide, it is an excellent electrophile, primed for facile nucleophilic substitution (SN2) reactions. This allows for the straightforward and efficient coupling of the pyridine core to a wide array of molecular scaffolds, such as those containing hydroxyl, thiol, or amine functionalities.[3]

  • Fluorine at the 2-Position: The strategic placement of a fluorine atom is a cornerstone of modern agrochemical design.[4] Its high electronegativity significantly alters the electronic properties of the pyridine ring, which can enhance binding affinity to target enzymes. Furthermore, the strength of the C-F bond often increases the metabolic stability of the molecule, leading to greater persistence and a longer window of protection in the field.[3]

  • Methyl Group at the 3-Position: The methyl group provides steric bulk and can influence the conformation of the molecule. This can be crucial for optimizing the fit within the active site of a target protein and can also serve to block sites of metabolic attack, further enhancing the compound's stability and efficacy.

Collectively, these features make the 2-fluoro-3-methyl-4-pyridylmethyl moiety a valuable toxophore for introduction into novel pesticide candidates.

Synthesis of the Intermediate: A Plausible Pathway

While proprietary industrial syntheses are seldom disclosed, a robust and logical pathway to 4-(chloromethyl)-2-fluoro-3-methylpyridine can be devised from commercially available precursors, drawing from established principles of heterocyclic chemistry. The key steps involve the fluorination of a pyridine N-oxide followed by a radical-initiated chlorination of the 4-methyl group.

Workflow for Intermediate Synthesis

cluster_0 Step 1: Fluorination cluster_1 Step 2: Chlorination A 3,4-Lutidine N-oxide B 2-Fluoro-3,4-dimethylpyridine A->B Fluorinating Agent (e.g., POCl3/KF or HF) C 4-(Chloromethyl)-2-fluoro- 3-methylpyridine B->C N-Chlorosuccinimide (NCS) Radical Initiator (e.g., AIBN) CCl4, Reflux

Caption: Plausible synthetic workflow for 4-(chloromethyl)-2-fluoro-3-methylpyridine.

Hypothetical Protocol: Radical Chlorination of 2-Fluoro-3,4-dimethylpyridine

This protocol is a representative example adapted from similar transformations and requires optimization for specific laboratory conditions.[5]

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-3,4-dimethylpyridine (1.0 eq) and anhydrous carbon tetrachloride (CCl₄). Purge the system with an inert gas (e.g., Argon or Nitrogen).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash with a small amount of cold CCl₄.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4-(chloromethyl)-2-fluoro-3-methylpyridine.

Safety Precaution: Chloromethylpyridines are expected to be reactive and potentially lachrymatory. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

Application in Fungicide Synthesis: A Case Study

To illustrate the utility of 4-(chloromethyl)-2-fluoro-3-methylpyridine, we present a protocol for the synthesis of a hypothetical, yet representative, advanced fungicide, "Fluoro-methyl-cyproconazole." This synthesis involves the O-alkylation of a known triazole fungicide core, demonstrating a common strategy for creating new, patentable analogues with potentially improved properties. The protocol is adapted from a similar synthesis of "Fluopyroxide".[3]

Synthetic Scheme: Synthesis of "Fluoro-methyl-cyproconazole"

Caption: O-Alkylation to form a hypothetical advanced fungicide.

Detailed Experimental Protocol
  • Reaction Setup: To a stirred solution of 1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol (1.0 eq) in anhydrous acetonitrile (ACN), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Initial Stirring: Stir the resulting suspension at room temperature for 30 minutes to ensure activation of the alcohol.

  • Reagent Addition: Add a solution of 4-(chloromethyl)-2-fluoro-3-methylpyridine (1.1 eq) in anhydrous ACN dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60°C and maintain stirring for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the starting materials and the appearance of the product spot.

  • Work-up: Upon completion, cool the mixture to room temperature. Remove the inorganic salts by filtration, washing the filter cake with ACN. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the pure "Fluoro-methyl-cyproconazole" as a crystalline solid.

Data Summary: Reaction Parameters
ParameterConditionRationale
Nucleophile 1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanolA common triazole alcohol scaffold used in many commercial fungicides.
Electrophile 4-(Chloromethyl)-2-fluoro-3-methylpyridineProvides the key toxophoric moiety.[3]
Base Anhydrous K₂CO₃A mild, non-nucleophilic base to deprotonate the alcohol, forming the alkoxide nucleophile.
Solvent Anhydrous Acetonitrile (ACN)A polar aprotic solvent suitable for SN2 reactions, effectively solvating the cation of the base while not interfering with the nucleophile.
Temperature 60°CProvides sufficient thermal energy to overcome the activation barrier of the reaction without promoting significant side reactions or decomposition.
Reaction Time 4-6 hoursDetermined by reaction monitoring (TLC) to ensure complete conversion.

Causality and Broader Implications

The choice of each component in the described protocols is deliberate. The use of a mild inorganic base like potassium carbonate is crucial to prevent potential side reactions that could occur with stronger, more nucleophilic bases. Anhydrous conditions are paramount to avoid hydrolysis of the chloromethyl intermediate and to ensure the efficiency of the base.

The true value of 4-(chloromethyl)-2-fluoro-3-methylpyridine lies in its modularity. The protocol described is not limited to a single triazole core. It can be applied to a wide range of precursors containing nucleophilic groups (alcohols, phenols, thiols, amines), opening the door to a vast chemical space for the discovery of new agrochemicals. By systematically modifying the core scaffold that is attached to the 2-fluoro-3-methyl-4-pyridylmethyl moiety, researchers can fine-tune the biological activity, spectrum of control, and physicochemical properties of the resulting compounds to meet specific agricultural needs. The principles of fluorination and the use of reactive pyridine intermediates are central to the development of modern, highly effective, and environmentally more compatible agrochemicals.[6]

References

  • Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(2), 106–118. [Link]

  • Huimeng Bio-tech. (2022, March 25). Chlorinated and Fluorinated Derivatives of Methylpyridine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine. [Link]

  • Jeschke, P. (2018). The importance of trifluoromethyl pyridines in crop protection. Pest Management Science, 74(6), 1259-1273. [Link]

  • Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. [Link]

  • Maienfisch, P., & Hall, R. G. (2021). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 69(10), 2965–2981. [Link]

  • Fujimoto, H., et al. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science, 45(4), 239-251. [Link]

  • Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
  • Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Zakharii, R. V., et al. (2021). Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals. Chemistry of Heterocyclic Compounds, 56(12), 1491-1516. [Link]

Sources

Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using 4-(chloromethyl)-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a multitude of FDA-approved therapeutics.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and favorable pharmacokinetic profile make it a privileged structure, particularly in the design of protein kinase inhibitors.[2][3] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of a specific, functionalized pyridine derivative, 4-(chloromethyl)-2-fluoro-3-methylpyridine, in the synthesis of potent kinase inhibitors. We will use the synthesis of a key intermediate for a molecule analogous to Repotrectinib (TPX-0005), a next-generation ROS1, ALK, and TRK inhibitor, as a practical case study to illustrate the principles and protocols involved.[4][5]

Introduction: The Strategic Importance of the Pyridine Moiety in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and survival.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[7][8] Small molecule kinase inhibitors have revolutionized oncology, with over 80 agents approved by the FDA.[6]

The pyridine ring is a common feature in many of these successful drugs.[1][9] Its inclusion is a deliberate design choice aimed at:

  • Hinge-Binding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, forming a crucial interaction with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.[8]

  • Modulating Physicochemical Properties: The pyridine scaffold can enhance solubility and metabolic stability, and its electronic nature can be fine-tuned through substitution to optimize potency and selectivity.[2][3] The incorporation of fluorine, as in our target reagent, can further improve metabolic resistance and binding affinity.[10]

  • Vectorial Exit: The pyridine ring can serve as a versatile scaffold from which to project other chemical moieties into different sub-pockets of the kinase active site, thereby increasing selectivity and potency.

Our focus, 4-(chloromethyl)-2-fluoro-3-methylpyridine, is a highly valuable building block. The chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the covalent attachment of the pyridine moiety to a core scaffold, while the fluoro and methyl groups provide tools to modulate the electronic and steric properties of the final inhibitor.

Case Study: Synthesis of a Repotrectinib-like Core via N-Alkylation

Repotrectinib is a next-generation, macrocyclic tyrosine kinase inhibitor (TKI) that potently targets ROS1, ALK, and NTRK fusion proteins.[4][11] These fusion proteins are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC).[5][12] Repotrectinib was specifically designed to overcome resistance to earlier-generation TKIs.[4] The synthesis of its complex architecture involves the strategic coupling of several key fragments.

The protocol detailed below focuses on a crucial N-alkylation step where a substituted pyrazole core is coupled with a benzylic halide, a role perfectly suited for 4-(chloromethyl)-2-fluoro-3-methylpyridine. This reaction forms a key carbon-nitrogen bond, tethering the functionalized pyridine ring to the core of the inhibitor.

Signaling Pathways Targeted

Repotrectinib's efficacy stems from its ability to simultaneously block the ATP-binding sites of ROS1, ALK, and NTRK kinases. This prevents their autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling cascades, such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to tumor cell apoptosis.[5][6][13]

Kinase_Inhibition_Pathway cluster_0 Upstream Signals cluster_1 Receptor Tyrosine Kinases (RTKs) cluster_2 Downstream Signaling Cascades cluster_3 Cellular Outcomes GrowthFactors Growth Factors ROS1 ROS1 Fusion ALK ALK Fusion NTRK NTRK Fusion RAS_MAPK RAS-MAPK Pathway ROS1->RAS_MAPK PI3K_AKT PI3K-AKT Pathway ROS1->PI3K_AKT JAK_STAT JAK-STAT Pathway ROS1->JAK_STAT ALK->RAS_MAPK ALK->PI3K_AKT ALK->JAK_STAT NTRK->RAS_MAPK NTRK->PI3K_AKT NTRK->JAK_STAT Repotrectinib Repotrectinib (4-(chloromethyl)-2-fluoro-3-methylpyridine derived) Repotrectinib->ROS1 Inhibition Repotrectinib->ALK Inhibition Repotrectinib->NTRK Inhibition Apoptosis Apoptosis Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: Repotrectinib inhibits oncogenic RTK fusions, blocking downstream signaling and promoting apoptosis.

Experimental Protocols: N-Alkylation of a Pyrazole Intermediate

This section provides a detailed, self-validating protocol for the N-alkylation of a generic substituted pyrazole with 4-(chloromethyl)-2-fluoro-3-methylpyridine. The control of regioselectivity in pyrazole alkylation is a common challenge; this protocol is optimized for selective alkylation at the less sterically hindered nitrogen.[14][15]

Materials and Reagent Properties
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
4-(chloromethyl)-2-fluoro-3-methylpyridine152402-97-6C₇H₇ClFN160.59 (as base)Alkylating Agent
Substituted Pyrazole (e.g., 4-nitro-1H-pyrazole)3034-42-2C₃H₃N₃O₂113.08Nucleophile
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Base
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Solvent
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Drying Agent

Note: Properties for 4-(chloromethyl)-2-fluoro-3-methylpyridine are for the free base; the hydrochloride salt is also common.[16]

Safety and Handling Precautions
  • 4-(chloromethyl)-2-fluoro-3-methylpyridine: This is a reactive alkylating agent and should be handled with care. It is expected to be a lachrymator and irritant. Based on data for similar compounds, it may be harmful if swallowed, inhaled, or in contact with skin.[17][18]

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and a skin irritant. It can be absorbed through the skin.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile is acceptable for incidental contact, but butyl or Viton gloves are recommended for extended handling), must be worn at all times.

Synthetic Workflow

Synthetic_Workflow Start Start Materials: - Pyrazole Derivative - 4-(chloromethyl)-2-fluoro-3-methylpyridine - Base (K₂CO₃) - Solvent (DMF) Reaction Reaction Setup: - Inert Atmosphere (N₂/Ar) - Stir at RT to 60°C Start->Reaction Monitoring Reaction Monitoring: - TLC or LC-MS Reaction->Monitoring 2-24h Workup Aqueous Workup: - Quench with H₂O - Extract with EtOAc Monitoring->Workup Completion Purification Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography Workup->Purification Product Final Product: N-Alkylated Pyrazole Purification->Product

Caption: General workflow for the base-mediated N-alkylation of a pyrazole.

Step-by-Step Protocol
  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar, add the substituted pyrazole (1.0 eq) and potassium carbonate (1.5 eq).

    • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). This is crucial to prevent side reactions with atmospheric moisture.

    • Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.2 M with respect to the pyrazole. Stir the suspension at room temperature for 15 minutes to ensure the base is well-dispersed.

  • Addition of Alkylating Agent:

    • Prepare a solution of 4-(chloromethyl)-2-fluoro-3-methylpyridine (1.1 eq) in a minimal amount of anhydrous DMF.

    • Slowly add the solution of the alkylating agent to the stirred pyrazole/base suspension at room temperature. The slow addition helps to control any potential exotherm and minimize side reactions.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 60 °C. The elevated temperature is often necessary to drive the alkylation with the chloromethyl group to completion.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19] A typical mobile phase for TLC could be a mixture of hexane and ethyl acetate. The disappearance of the starting pyrazole is the primary indicator of reaction completion. The reaction time can vary from 2 to 24 hours depending on the specific pyrazole substrate.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding deionized water. This will dissolve the potassium salts.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash sequentially with water and then with brine (saturated aqueous NaCl solution) to remove residual DMF and salts.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product should be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated pyrazole product.[14]

Conclusion and Future Perspectives

The protocol described herein provides a robust and reproducible method for the N-alkylation of pyrazoles using the versatile building block, 4-(chloromethyl)-2-fluoro-3-methylpyridine. This reaction is a key step in the synthesis of complex kinase inhibitors, exemplified by the structure of Repotrectinib. The strategic incorporation of the fluorinated pyridine moiety is a powerful tactic in modern drug design, enabling the creation of highly potent and selective inhibitors that can overcome clinical resistance. As the demand for novel kinase inhibitors continues to grow, the development of efficient synthetic routes utilizing such advanced, functionalized intermediates will remain a critical endeavor for the drug discovery community.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Wang, Q., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules. Available from: [Link]

  • PubChem. Repotrectinib. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. ALK inhibitor. Available from: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Repotrectinib? Available from: [Link]

  • Genomics Education Programme. NTRK inhibitors — Knowledge Hub. Available from: [Link]

  • Ou, S. H. I., et al. (2024). ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies.
  • Patsnap Synapse. (2024, June 21). What are NTRK inhibitors and how do they work? Available from: [Link]

  • Liv Hospital. (2026, February 24). repotrectinib. Available from: [Link]

  • OncoDaily. (2025, August 15). Repotrectinib (Augtyro) Patients Guide for 2025: Targeted Therapy for ROS1 and NTRK positive Tumors. Available from: [Link]

  • Sokołowska, M., et al. (2023). Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. Frontiers in Pharmacology.
  • Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research.
  • Yousef, R. I., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences.
  • Drilon, A., et al. (2024). Repotrectinib for ROS1 Fusion–Positive Advanced NSCLC. The ASCO Post.
  • Ammar, Y. A., et al. (2016). ROS1 Kinase Inhibitors for Molecular-Targeted Therapies. Current Topics in Medicinal Chemistry.
  • Dwivedi, A. R., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridines in Modern Drug Discovery. Available from: [Link]

  • Organics. (2022).

Sources

Application Note: Regioselective S-Alkylation of 4-(Chloromethyl)-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the S-alkylation of thiols using 4-(chloromethyl)-2-fluoro-3-methylpyridine . This scaffold is a critical building block in medicinal chemistry, particularly in the synthesis of Proton Pump Inhibitors (PPIs) and other pyridine-based heterocycles.

Executive Summary

The reaction between 4-(chloromethyl)-2-fluoro-3-methylpyridine (1) and thiols represents a classic nucleophilic substitution, yet it presents a unique chemoselective challenge. The substrate contains two electrophilic sites: the chloromethyl group (susceptible to


) and the C2-fluorine  (susceptible to 

).[1]

This guide details a protocol optimized for kinetic control , ensuring exclusive S-alkylation at the chloromethyl position while preserving the C2-fluoro motif for subsequent functionalization.

Mechanistic Insight & Chemoselectivity

The Electrophilic Competition

The substrate possesses a "hard" electrophile at C2 (activated by the pyridine nitrogen) and a "soft" electrophile at the chloromethyl position.

  • Path A (

    
    ):  The thiolate anion (
    
    
    
    ), being a soft nucleophile, preferentially attacks the benzylic-like chloromethyl carbon. This is the kinetically favored pathway under mild conditions.
  • Path B (

    
    ):  The C2-fluorine is highly activated due to the inductive effect of the adjacent nitrogen and the electron-withdrawing nature of fluorine. High temperatures or hard bases (e.g., alkoxides) can trigger substitution here, leading to impurities.[2]
    
Reaction Pathway Diagram

The following logic map illustrates the competing pathways and the conditions required to enforce regioselectivity.

ReactionPathways Substrate 4-(chloromethyl)-2-fluoro- 3-methylpyridine SN2_TS Transition State (SN2) Soft-Soft Interaction Substrate->SN2_TS Mild Base (K2CO3) Polar Aprotic Solvent < 40°C SNAr_TS Transition State (SNAr) Hard-Hard Interaction Substrate->SNAr_TS Strong Base (NaOEt) High Temp (>80°C) Thiol Thiol (R-SH) + Base Thiol->SN2_TS Thiol->SNAr_TS Product_A Target Thioether (S-Alkylation) SN2_TS->Product_A Product_B Impurity (C2-Substitution) SNAr_TS->Product_B

Caption: Chemoselective pathways. Path A (Green) yields the desired thioether via soft-soft interaction. Path B (Red) represents the undesired SNAr side reaction.

Optimized Experimental Protocol

Protocol Overview
  • Scale: 10.0 mmol (adaptable)

  • Standard Yield: 85–95%

  • Purity: >98% (HPLC)

Reagents & Materials
ReagentEquiv.[3][4][5][6]RoleCritical Note
Thiol Substrate (R-SH) 1.05NucleophileSlight excess ensures complete consumption of the electrophile.
4-(chloromethyl)-2-fluoro-3-methylpyridine 1.00ElectrophileHandle in fume hood ; vesicant properties.
Potassium Carbonate (

)
1.20BaseAnhydrous; preferred over NaH to prevent SNAr.
Acetone or DMF SolventMediumAcetone (reflux) or DMF (0°C to RT).
Tetrabutylammonium iodide (TBAI) 0.05CatalystOptional; accelerates sluggish reactions via Finkelstein-like activation.
Step-by-Step Procedure
Step 1: Thiolate Formation
  • Charge a dry reaction flask with Thiol (10.5 mmol) and anhydrous Acetone (30 mL) .

  • Add

    
     (12.0 mmol)  in a single portion.
    
  • Stir at room temperature (RT) for 15–30 minutes under an inert atmosphere (

    
     or Ar).
    
    • Why: Pre-forming the thiolate ensures a steady concentration of nucleophile without requiring strong bases like NaH, which could deprotonate the pyridine ring or attack the fluorine.

Step 2: Electrophile Addition
  • Dissolve 4-(chloromethyl)-2-fluoro-3-methylpyridine (10.0 mmol) in Acetone (10 mL) .

  • Add this solution dropwise to the thiolate mixture over 10 minutes.

    • Temperature Control: If using DMF, cool to 0°C during addition.[2] For Acetone, RT is sufficient.[2]

  • (Optional) Add TBAI (0.5 mmol) if the thiol is sterically hindered.

Step 3: Reaction & Monitoring
  • Stir the mixture at RT for 2–4 hours .

  • Monitor via TLC/HPLC: Look for the disappearance of the pyridine starting material (

    
     in 20% EtOAc/Hex) and the appearance of the product (
    
    
    
    ).
    • Checkpoint: If the reaction is incomplete after 4 hours, warm gently to 40°C. Do not exceed 50°C to avoid displacing the C2-fluorine.

Step 4: Workup & Purification
  • Quench: Filter off the solid inorganic salts (

    
    /KCl) and wash the pad with acetone.
    
  • Concentrate: Remove the solvent under reduced pressure.

  • Partition: Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).

  • Dry: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Most products are pure enough for the next step. If needed, recrystallize from Hexane/EtOAc or purify via silica flash chromatography (Gradient: 0

    
     30% EtOAc in Hexanes).[2]
    

Critical Optimization Parameters

Solvent Selection Matrix

The choice of solvent dramatically impacts the reaction rate and regioselectivity.

SolventRateRegioselectivityRecommendation
Acetone ModerateExcellent Primary Choice. Mild polarity suppresses SNAr. Easy workup.
DMF/DMSO FastGoodUse for unreactive thiols. Requires aqueous workup.[6] Keep T < 25°C.
Ethanol SlowModerateAvoid if possible; solvolysis (ether formation) can compete at high temps.
Water FastExcellent"On-water" conditions possible with hydrophobic thiols, but requires phase transfer catalyst.[2]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Formation of Disulfide (R-S-S-R) Oxidation of thiol by air.Degas solvents with

prior to use. Add mild reducing agent (e.g.,

) if critical.[2]
Impurity at C2 (SNAr) Reaction temperature too high or base too strong.Switch from NaH/NaOH to

or

. Lower temperature to 0°C.
Low Conversion Poor nucleophilicity of thiol.[5]Add catalytic TBAI (5 mol%) or switch solvent to DMF.

Safety & Handling

  • Vesicant Hazard: Chloromethyl pyridines are potent alkylating agents and potential vesicants (blistering agents). Double-gloving (Nitrile) and working strictly within a fume hood is mandatory.

  • Thiol Odor: Thiols have low odor thresholds. Quench all glassware and waste with dilute bleach (sodium hypochlorite) solution to oxidize residual thiols to odorless sulfonates before removal from the hood.

References

  • BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Retrieved from .

  • Choi, J., et al. (2021).[2][7] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927-11933.[2][7] Link

  • Li, W., et al. (2010).[2] Synthesis of the Impurities of Lansoprazole. Chinese Pharmaceutical Journal, 45(6), 471-473.[2][8] Link

  • Azizi, N., et al. (2009).[2] A Green and Highly Efficient Alkylation of Thiols in Water. Journal of the Iranian Chemical Society, 6(4), 749-753.[2] Link

  • Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions.[9]Link

Sources

Application Note: Strategic Utilization of 4-(Chloromethyl)-2-fluoro-3-methylpyridine in High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the demand for privileged scaffolds that offer both structural rigidity and orthogonal reactivity is paramount. 4-(Chloromethyl)-2-fluoro-3-methylpyridine (CAS 1227581-93-0) represents a high-value "linchpin" intermediate. Its utility stems from the distinct reactivity profiles of its two electrophilic sites: the highly reactive benzylic-like chloromethyl group and the electronically activated 2-fluoro position.[1]

This guide details the strategic application of this scaffold in creating diversity-oriented compound libraries. By exploiting the reactivity gap between the aliphatic electrophile (SN2) and the aromatic electrophile (SNAr), researchers can execute controlled, sequential functionalizations to generate distinct chemotypes with high IP potential.

Chemical Profile & Reactivity Analysis

The versatility of 4-(chloromethyl)-2-fluoro-3-methylpyridine lies in its Dual-Electrophile Architecture . The 3-methyl group is not merely a bystander; it provides essential conformational constraints and blocks metabolic oxidation at the typically vulnerable 3-position of the pyridine ring.

Table 1: Physicochemical Properties & Reactivity Metrics
PropertyValue / DescriptionImpact on Library Design
Molecular Formula C7H7ClFNLow MW allows for extensive elaboration (Fragment-Based Design).
LogP (Predicted) ~2.3Ideal lipophilicity range for CNS and systemic drug candidates.
Site A: -CH2Cl Primary Electrophile Reactivity: High (SN2).Target: Amines, Thiols, Phenols.Condition: Mild basic, RT to 40°C.
Site B: 2-Fluoro Secondary Electrophile Reactivity: Moderate (SNAr).Target: Alkoxides, Primary/Secondary Amines.Condition: Strong base, Heat (>80°C) or Pd-catalysis.
Site C: 3-Methyl Steric Modulator Increases rotational barrier; prevents metabolic "soft spot" oxidation.

Strategic Library Design: The "Orthogonal Elaboration" Approach

To maximize library diversity, we utilize a Sequential Functionalization Strategy . The chloromethyl group is derivatized first under mild conditions to install the primary diversity element (R1). The resulting intermediate is then subjected to harsher conditions to displace the 2-fluoro group with a second diversity element (R2).

Workflow Diagram: Divergent Library Synthesis

The following diagram illustrates the logical flow from the core scaffold to a multidimensional library.

LibraryWorkflow cluster_legend Reaction Conditions Scaffold Core Scaffold 4-(chloromethyl)-2-fluoro-3-methylpyridine Reaction1 Step 1: S_N2 Displacement (Diversity R1) Scaffold->Reaction1 Mild Base, RT Intermediate Intermediate A (Stable 2-F Pyridine) Reaction1->Intermediate Yield >85% Reaction2A Path A: S_NAr (Diversity R2 - Amines) Intermediate->Reaction2A Heat, Base Reaction2B Path B: Suzuki Coupling (Diversity R2 - Aryls) Intermediate->Reaction2B Pd(0), Boronic Acid FinalLib Final Library (Dual-Functionalized) Reaction2A->FinalLib Reaction2B->FinalLib legend1 S_N2: Chemoselective (Cl only) legend2 S_NAr: Requires Activation

Caption: Figure 1. Divergent synthesis workflow exploiting orthogonal reactivity. The chloromethyl group is functionalized first (Step 1), preserving the fluoropyridine core for subsequent activation (Step 2).

Detailed Experimental Protocols

Protocol A: Scaffold Functionalization via SN2 (Installation of R1)

Objective: Selective displacement of the chloromethyl chloride without affecting the 2-fluoro group.

Reagents:

  • Scaffold: 4-(chloromethyl)-2-fluoro-3-methylpyridine (1.0 equiv)

  • Nucleophile: Secondary Amine (e.g., Morpholine, Piperidine derivatives) (1.1 equiv)

  • Base: K2CO3 (anhydrous, 2.0 equiv) or DIPEA (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

  • Preparation: In a reaction vial, dissolve the amine nucleophile (1.1 equiv) in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add K2CO3 (2.0 equiv). Stir for 10 minutes at room temperature (RT) to ensure homogeneity/deprotonation.

  • Scaffold Addition: Add 4-(chloromethyl)-2-fluoro-3-methylpyridine (1.0 equiv) dropwise. Note: The reaction is exothermic; maintain temperature <30°C to prevent premature SNAr side reactions.

  • Incubation: Stir at RT for 4–6 hours. Monitor via LC-MS (Target mass = Scaffold - Cl + Nucleophile).

  • Work-up: Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc) is usually sufficient.

    • Checkpoint:19F NMR should show a singlet around -70 ppm (characteristic of 2-F pyridine), confirming the fluorine is intact.

Protocol B: Core Elaboration via SNAr (Installation of R2)

Objective: Displacement of the 2-fluoro group by a second nucleophile.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Nucleophile: Primary amine, alcohol, or thiol (1.5 equiv)

  • Base: Cs2CO3 (3.0 equiv) for amines; NaH (1.2 equiv) for alcohols.

  • Solvent: DMSO or NMP (high boiling point polar aprotic).

Procedure:

  • Preparation: Dissolve the Intermediate (from Protocol A) in DMSO (0.5 M).

  • Activation: Add the nucleophile and base.

  • Reaction:

    • For Aliphatic Amines: Heat to 100°C for 12 hours in a sealed tube.

    • For Alkoxides: Stir at RT to 60°C (reaction is faster due to stronger nucleophile).

  • Monitoring: LC-MS should show total consumption of the fluorinated intermediate.

  • Work-up: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMSO).

  • Validation: 19F NMR should show disappearance of the signal.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Double Addition in Step 1 Reaction temperature too high (>50°C).Maintain Step 1 at RT or 0°C. The 2-F position activates at higher energy.
Low Yield in Step 2 Steric hindrance from 3-methyl group.Switch solvent to NMP and increase temp to 120°C. Use microwave irradiation (140°C, 20 min).
Hydrolysis of -CH2Cl Wet solvents in Step 1.Use anhydrous MeCN and store scaffold under N2.

References

  • Fundamental Reactivity of Fluorinated Pyridines

    • Title: "The Role of Fluorinated Pyridines in Modern Drug Discovery"[2]

    • Source: Ningbo Inno Pharmchem Applic
    • URL:[Link]

  • Nucleophilic Substitution Protocols: Title: "Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine" Source: BenchChem Technical Guides
  • Synthesis of Related Vonoprazan Intermediates

    • Title: "Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cycliz
    • Source: American Chemical Society (ACS)
    • URL:[Link]

  • Physical Properties & Safety Data

    • Title: "4-Chloro-3-fluoro-2-methylpyridine Compound Summary"
    • Source: PubChem[3]

    • URL:[Link]

Sources

palladium-catalyzed cross-coupling reactions with 4-(chloromethyl)-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the palladium-catalyzed cross-coupling of 4-(chloromethyl)-2-fluoro-3-methylpyridine .

This specific scaffold presents a unique "chemical duality": it contains a highly reactive benzylic (picolyl) electrophile capable of rapid oxidative addition, yet it is plagued by the inherent instability of the free-base picolyl system (self-quaternization) and the potential for catalyst poisoning by the pyridine nitrogen.

The following guide prioritizes Suzuki-Miyaura and Negishi protocols, as these offer the highest fidelity for


 bond formation with this substrate.

Executive Summary & Molecule Analysis

Target Molecule: 4-(chloromethyl)-2-fluoro-3-methylpyridine Role: Electrophilic Coupling Partner (Alkyl/Benzylic Halide) Critical Challenge: Preventing self-polymerization while enabling


 oxidative addition.
Structural Reactivity Profile
  • 4-Chloromethyl (

    
    ):  The primary reaction site. As a picolyl chloride, it is highly activated for oxidative addition (
    
    
    
    ) to Pd(0). However, it is prone to homocoupling (Wurtz-type) and hydrolysis to the alcohol.
  • 2-Fluoro Substituent: Electron-withdrawing group (EWG). It reduces the Lewis basicity of the pyridine nitrogen (beneficial for catalyst life) but increases the susceptibility of the ring to Nucleophilic Aromatic Substitution (

    
    ) if harsh bases are used.
    
  • 3-Methyl Group: Provides steric protection to the 2- and 4-positions, potentially slowing down undesired

    
     at the 2-position, but also crowding the desired cross-coupling site.
    

Handling Directive: This compound is typically supplied as a Hydrochloride (HCl) salt to prevent intermolecular self-alkylation (quaternization). Do not generate the free base until immediately before or during the reaction.

Mechanistic Strategy: The "Picolyl Problem"

Standard Pd-coupling conditions often fail with picolyl chlorides due to two competing failure modes:

  • Catalyst Sequestration: The pyridine nitrogen coordinates to Pd(II), forming a stable, unreactive "palladacycle" or resting state.

  • 
    -Hydride Elimination:  While less of a risk for benzylic systems than alkyl systems, the resulting "Pd-H" species can lead to protodehalogenation (reduction of 
    
    
    
    to
    
    
    ).

The Solution: Use Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos,


).
  • Steric Bulk: Prevents the formation of inactive bis-ligated complexes and discourages N-coordination.

  • Electron Richness: Accelerates the oxidative addition into the

    
     bond.
    

Visualization: Reaction Pathway & Logic

G Substrate Substrate (HCl Salt) 4-(chloromethyl)-2-fluoro... Base Base Activation (In-situ Free Base Gen.) Substrate->Base Neutralization OA_Complex Oxidative Addition (Pd(II)-picolyl species) Base->OA_Complex + Pd(0) Side_Poly FAILURE MODE: Self-Polymerization Base->Side_Poly If no Catalyst present Pd0 Active Catalyst [L-Pd(0)] Pd0->OA_Complex Fast OA Transmetal Transmetallation (Ar-B(OH)2 / Ar-ZnX) OA_Complex->Transmetal + Nucleophile Side_Red FAILURE MODE: Protodehalogenation OA_Complex->Side_Red Slow Transmetallation Product Coupled Product (C-C Bond Formed) Transmetal->Product Reductive Elimination Product->Pd0 Regenerate Catalyst

Caption: Logical flow of the cross-coupling cycle, highlighting the critical "Base Activation" step that must be synchronized with catalysis to avoid polymerization.

Protocol A: Suzuki-Miyaura Coupling (Recommended)

Application: Coupling with Aryl/Heteroaryl Boronic Acids. Advantage: High functional group tolerance; avoids the use of pyrophoric zinc reagents.

Reagents & Stoichiometry
ComponentEquivalent (eq.)Recommended ReagentRole
Electrophile 1.04-(chloromethyl)-2-fluoro-3-methylpyridine HCl Substrate
Nucleophile 1.2 - 1.5Aryl Boronic Acid / Pinacol EsterCoupling Partner
Catalyst 0.02 - 0.05Pd(OAc)₂ (2-5 mol%)Pre-catalyst
Ligand 0.04 - 0.10SPhos or XPhos (2:1 L:Pd ratio)Ligand (Critical)
Base 3.0 - 4.0K₃PO₄ (anhydrous)Neutralizes HCl & activates Boron
Solvent N/AToluene / Water (20:1) or 1,4-Dioxane Biphasic system often preferred
Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): In a vial, dissolve Pd(OAc)₂ and SPhos in the reaction solvent. Stir at room temperature (RT) for 15 minutes to generate the active catalytic species (Yellow

    
     Orange/Red color change).
    
  • Solids Loading: To a reaction vessel equipped with a stir bar, add the Substrate HCl salt , Boronic Acid , and finely ground K₃PO₄ .

    • Note: Using the HCl salt requires extra base (1 eq to neutralize, 2-3 eq for the Suzuki reaction).

  • Degassing: Seal the vessel and evacuate/backfill with Argon or Nitrogen (3 cycles). Oxygen is the enemy of benzylic coupling (promotes homocoupling).

  • Solvent Addition: Add the degassed solvent (and the pre-formed catalyst solution, if used) via syringe.

  • Reaction: Heat to 80°C - 100°C .

    • Monitoring: Check LCMS at 1 hour. Benzylic chlorides react fast. Long reaction times increase protodehalogenation byproducts.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Protocol B: Negishi Coupling (High Reactivity)

Application: Coupling with Alkyl/Aryl Zinc reagents.[1][2] Advantage: Works well for sterically hindered systems where Suzuki fails; often proceeds at Room Temperature (RT).

Reagents & Stoichiometry
ComponentEquivalent (eq.)Recommended Reagent
Electrophile 1.04-(chloromethyl)-2-fluoro-3-methylpyridine (Free base*)
Nucleophile 1.2 - 1.5Organozinc Halide (R-ZnBr)
Catalyst 0.02Pd(PPh₃)₄ or Pd-PEPPSI-IPr
Solvent N/ATHF (Anhydrous)

*Note: For Negishi, it is often better to "free-base" the starting material immediately before use by partitioning between EtOAc/NaHCO3, separating, and drying, as the acidic proton of the HCl salt will quench the Organozinc reagent.

Step-by-Step Procedure
  • Preparation of Free Base: Rapidly wash the HCl salt of the substrate with saturated aq. NaHCO₃ and extract into cold ether/EtOAc. Dry briefly (MgSO₄), concentrate, and immediately dissolve in anhydrous THF. Do not store.

  • Catalyst Loading: Add the Pd catalyst to the THF solution of the substrate under Argon.

  • Addition: Cool the mixture to 0°C . Dropwise add the Organozinc reagent.

  • Reaction: Allow to warm to RT. Monitor by TLC/LCMS. These reactions are often complete within 30-60 minutes.

  • Quench: Carefully quench with a small amount of MeOH, then saturated NH₄Cl solution.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Catalyst poisoning by Pyridine N.Switch to SPhos or Pd-PEPPSI-IPr . These bulky ligands prevent N-coordination.
Protodehalogenation (Methyl product)

-Hydride elimination or moisture.
Ensure strictly anhydrous conditions. Increase catalyst loading to outcompete the side reaction.
Homocoupling (Dimer) Presence of Oxygen or slow Transmetallation.Degas solvents more rigorously. Increase the equivalents of the Nucleophile.
Low Yield (Suzuki) Hydrolysis of -CH2Cl to -CH2OH.Switch from Carbonate base (mildly nucleophilic) to Phosphate (K₃PO₄) or Fluoride (KF) . Reduce water content.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society.[1][3][4] Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada−Tamao−Corriu Cross-Coupling Reaction. Chemistry – A European Journal.[4] Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Aryl and Heteroaryl Chlorides. Angewandte Chemie International Edition.[3] Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][2][5][6] Angewandte Chemie International Edition.[3] Link

Sources

Application Note: Synthesis of Novel Heterocyclic Scaffolds via Bifunctional 4-(Chloromethyl)-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals.

Scientific Rationale & Mechanistic Insights

In modern drug discovery, the rapid generation of structurally diverse, highly functionalized heterocyclic libraries is essential. 4-(Chloromethyl)-2-fluoro-3-methylpyridine (CAS: 1227594-61-7) has emerged as a highly versatile, commercially available bifunctional building block[1]. Its value lies in its orthogonal reactivity profile, allowing for sequential, regioselective functionalization without the need for protecting groups.

This scaffold is particularly prominent in the synthesis of allosteric SHP2 inhibitors[2] and GPR52 modulators[3]. The structural causality of this building block can be broken down into three pillars:

  • The C4-Chloromethyl Group (SN2): The benzylic-like chloride is highly susceptible to nucleophilic substitution. Alkylation of amines or azoles at this position proceeds rapidly under mild basic conditions, making it an ideal anchor point for attaching the first pharmacophore.

  • The C2-Fluoro Group (SNAr): Following C4 functionalization, the C2-fluoro group serves as an exceptional electrophilic site for Nucleophilic Aromatic Substitution (SNAr). While chlorine is a better leaving group in aliphatic SN2 reactions, fluorine is vastly superior in SNAr reactions[4]. The high electronegativity of fluorine stabilizes the rate-determining formation of the anionic Meisenheimer complex[5]. Consequently, 2-fluoropyridines react up to 300 times faster than their 2-chloro counterparts under identical conditions[6].

  • The C3-Methyl Group (Conformational Control): The methyl group provides critical steric bulk. In the context of rational drug design, this steric hindrance restricts the rotation of the newly attached substituents, locking the molecule into a bioactive conformation that fits precisely into deep hydrophobic pockets (e.g., locking the SHP2 phosphatase in its auto-inhibited state)[2].

Reaction Workflow & Pharmacological Target Pathway

Workflow SM 4-(Chloromethyl)- 2-fluoro-3-methylpyridine (Bifunctional Scaffold) SN2 Step 1: SN2 Alkylation (Primary/Secondary Amine) K2CO3, MeCN, 60°C SM->SN2 INT Intermediate: 4-(Aminomethyl)- 2-fluoro-3-methylpyridine SN2->INT SNAR Step 2: SNAr Reaction (Nucleophile: R-NH2 or R-OH) DIPEA, NMP, 150°C (MW) INT->SNAR PROD Final Target: 2,4-Disubstituted 3-methylpyridine Scaffold SNAR->PROD

Caption: Workflow for the two-step functionalization of 4-(chloromethyl)-2-fluoro-3-methylpyridine.

Pathway RTK Receptor Tyrosine Kinase (Upstream Signal) SHP2 SHP2 Phosphatase (Active Conformation) RTK->SHP2 Activates RAS RAS-GTP (Active) SHP2->RAS Dephosphorylates Spry/PZR INACTIVE SHP2 (Auto-inhibited State) SHP2->INACTIVE Conformational Lock ERK ERK/MAPK Cascade RAS->ERK Promotes Proliferation DRUG Pyridine-Linked Allosteric Inhibitor DRUG->SHP2 Binds Allosteric Site

Caption: Mechanism of action for pyridine-linked allosteric inhibitors targeting the SHP2 pathway.

Quantitative Data: SNAr Optimization

While the SN2 step is generally straightforward, the SNAr step requires optimization depending on the nucleophile's strength. The table below summarizes the optimization of the SNAr reaction using a standard primary aliphatic amine as the nucleophile to displace the C2-fluorine.

EntrySolventBaseTemperature (°C)Heating MethodTime (h)Isolated Yield (%)
1DMFK2CO380Conventional1241
2NMPDIPEA120Conventional868
3 NMP DIPEA 150 Microwave (MW) 0.5 92
4DMSOCs2CO3120Conventional674

Table 1: Optimization of the SNAr step. Microwave irradiation in NMP provides the highest yield and cleanest conversion profile.

Step-by-Step Experimental Protocols

Protocol A: Regioselective SN2 N-Alkylation (Synthesis of the Intermediate)

Objective: To selectively alkylate a secondary amine (e.g., a piperazine derivative) at the C4-chloromethyl position while leaving the C2-fluoro group intact.

Causality & Design: Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature accelerates the SN2 reaction while minimizing solvolysis (hydrolysis) of the highly reactive chloromethyl group—a common side reaction in protic solvents. Potassium carbonate (K2CO3) is used as a mild, insoluble base to scavenge the generated HCl without initiating premature SNAr at the C2 position.

Procedure:

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask, add the secondary amine (1.0 equiv, 5.0 mmol) and anhydrous K2CO3 (2.0 equiv, 10.0 mmol) in anhydrous MeCN (20 mL).

  • Addition: Dissolve 4-(chloromethyl)-2-fluoro-3-methylpyridine (1.05 equiv, 5.25 mmol)[1] in MeCN (5 mL) and add it dropwise to the stirring suspension at 0 °C to prevent exothermic dimerization.

  • Heating: Attach a reflux condenser and warm the mixture to 60 °C. Stir for 4 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The chloromethyl starting material (m/z 159.0) should disappear, replaced by the product mass. If unreacted amine persists, add an additional 0.1 equiv of the pyridine building block.

  • Workup: Cool to room temperature, filter the mixture through a Celite pad to remove K2CO3 salts, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO3 (2 × 25 mL) and brine (25 mL). Dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the 4-(aminomethyl)-2-fluoro-3-methylpyridine intermediate.

Protocol B: Microwave-Assisted SNAr (Synthesis of the Final Scaffold)

Objective: To displace the C2-fluoro group with a primary amine or aniline to finalize the disubstituted heterocyclic scaffold.

Causality & Design: N-Methyl-2-pyrrolidone (NMP) is chosen for its exceptional microwave transparency and high boiling point, allowing rapid superheating. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic soluble base to deprotonate the incoming amine, increasing its nucleophilicity without competing for the electrophilic C2 carbon[4].

Procedure:

  • Reaction Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine the intermediate from Protocol A (1.0 equiv, 1.0 mmol), the primary amine nucleophile (1.5 equiv, 1.5 mmol), and DIPEA (2.0 equiv, 2.0 mmol) in anhydrous NMP (3 mL).

  • Degassing: Purge the vial with argon for 2 minutes and seal it with a crimp cap. (Note: Exclusion of oxygen prevents oxidative degradation of the amines at high temperatures).

  • Microwave Irradiation: Subject the vial to microwave irradiation at 150 °C for 30 minutes.

  • Self-Validation (Monitoring): Analyze an aliquot via TLC (DCM/MeOH 9:1). The highly polar starting material should be fully consumed, yielding a distinct, UV-active spot corresponding to the final product.

  • Workup: Dilute the cooled reaction mixture with ethyl acetate (30 mL). To remove the high-boiling NMP solvent and excess DIPEA, wash the organic layer with a 5% aqueous LiCl solution (3 × 15 mL).

  • Isolation: Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify the residue by reverse-phase preparative HPLC (C18 column, Water/MeCN with 0.1% TFA) to yield the final targeted scaffold as a TFA salt.

References

  • Google Patents. "US10988466B2 - Heterocyclic derivatives useful as SHP2 inhibitors".
  • Google Patents. "WO2021090030A1 - Gpr52 modulator compounds".
  • PMC - NIH. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution". Available at: [Link]

  • Journal of the American Chemical Society. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution". Available at: [Link]

Sources

Troubleshooting & Optimization

optimizing nucleophilic substitution on 4-(chloromethyl)-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEM-OPT-4CM-2F-3Me Status: Open Subject: Optimization of Nucleophilic Substitution (


) while suppressing 

.
Core Directive: The "Two-Front War"

User Brief: You are attempting to derivatize the 4-(chloromethyl) group. The Challenge: This substrate is a "bifunctional electrophile." You are fighting a war on two fronts:

  • The Desired Front (

    
    ):  The exocyclic chloromethyl group (C4-position).
    
  • The Undesired Front (

    
    ):  The fluorinated ring carbon (C2-position).[1]
    

The "Secret Weapon" (3-Methyl Group): The 3-methyl group is your greatest ally. It provides significant steric hindrance to the C2-position (ortho-effect), making


 attack at the fluorine more difficult than in a non-methylated pyridine. However, it also slightly crowds the chloromethyl group. Success depends on exploiting this steric difference by tuning your nucleophile's "hardness."
Critical Safety & Stability Notice (Read Before Experiment)

WARNING: Self-Quaternization Risk

  • Symptom: Your free base starting material turns into a black/brown insoluble tar within hours at room temperature.

  • Cause: 4-(chloromethyl)pyridines are notorious for intermolecular self-alkylation. The pyridine nitrogen of Molecule A attacks the chloromethyl group of Molecule B, forming a polymer.

  • Protocol:

    • Always store this compound as the Hydrochloride (HCl) salt . It is stable in this form.

    • Do NOT free-base the entire stock. Generate the free base in situ only if absolutely necessary, or use a biphasic system where the free base immediately reacts with the nucleophile.

Troubleshooting Guide & FAQs
Q1: "I am seeing significant loss of the Fluorine atom (byproduct formation). How do I stop this?"

Diagnosis: You are triggering Nucleophilic Aromatic Substitution (


) . This happens when the nucleophile attacks the C2-position, displacing the fluoride ion.[1] The pyridine ring nitrogen activates this position.[1]

Corrective Actions:

  • Switch to "Softer" Nucleophiles: Hard nucleophiles (alkoxides, amide anions) are driven by charge control and prefer the hard C2-F center. Soft nucleophiles (thiols, phosphines, soft amines, iodides) prefer the orbital-controlled

    
     attack at the chloromethyl group.
    
  • Lower the Temperature:

    
     generally has a higher activation energy than benzylic-like 
    
    
    
    substitution. Run the reaction at 0°C to RT; avoid reflux unless necessary.
  • Solvent Choice: Avoid dipolar aprotic solvents (DMF, DMSO) if possible, as they strip cations and "naked" the nucleophile, accelerating

    
     aggressively.[2] Use Acetonitrile (MeCN)  or Acetone  instead.
    
Q2: "The reaction is sluggish at the chloromethyl group. Can I heat it?"

Diagnosis: Heating increases the risk of


 and decomposition.

Corrective Action: The Finkelstein Modification Instead of heat, use Catalysis . Add 10-20 mol% Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction.

  • Mechanism: The Iodide displaces the Chloride to form a transient 4-(iodomethyl) intermediate.

  • Benefit: Iodide is a better leaving group than Chloride (

    
     rate increases ~100x).
    
  • Selectivity: Iodide is a soft nucleophile; it will not attack the C2-Fluoro position. This selectively activates the desired site.

Q3: "My product is water-soluble and hard to isolate."

Diagnosis: You likely formed a Pyridinium Salt (N-alkylation).

  • Cause: If your nucleophile is neutral (like a tertiary amine), the product is a quaternary salt.

  • Solution: If this is unintended, ensure you are using a base (like

    
     or DIPEA) to scavenge the HCl produced, keeping the product as a free base (if applicable). If the product is a salt, isolate via precipitation from cold ether/hexane, not aqueous extraction.
    
Visualizing the Reaction Logic

The following diagram maps the competitive pathways and the decision logic for optimization.

ReactionPathways Substrate 4-(chloromethyl)- 2-fluoro-3-methylpyridine Reaction Reaction Conditions Substrate->Reaction SN2_Path Path A: SN2 Attack (Desired) Reaction->SN2_Path Soft Nu, Low Temp Finkelstein (I-) SNAr_Path Path B: SNAr Attack (Impurity) Reaction->SNAr_Path Hard Nu (RO-), High Temp DMF/DMSO Self_Alk Path C: Self-Alkylation (Polymerization) Reaction->Self_Alk Free Base stored > 1 hour Product 4-(Nu-methyl)- 2-fluoro-3-methylpyridine SN2_Path->Product Impurity 2-Nu-4-(chloromethyl)- 3-methylpyridine SNAr_Path->Impurity Tar Insoluble Black Tar Self_Alk->Tar

Caption: Competitive reaction pathways. Path A is maximized by soft nucleophiles and iodide catalysis. Path B is suppressed by the 3-methyl steric shield and low temperatures.

Standardized Experimental Protocol

Objective: Selective substitution of Cl with a secondary amine (e.g., Morpholine) or Thiol.

ParameterRecommendationRationale
Substrate Form HCl Salt Prevents polymerization during weighing/setup.
Solvent Acetonitrile (MeCN) Good balance of solubility; less

promotion than DMF.
Base DIPEA (3.0 eq) or

Scavenges HCl. DIPEA is non-nucleophilic (won't compete).
Additive NaI (0.1 eq)Crucial: Converts -CH2Cl to -CH2I in situ for faster reaction.
Temperature 0°C

RT
Start cold to suppress

; warm only if TLC shows stall.

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried flask with 4-(chloromethyl)-2-fluoro-3-methylpyridine HCl (1.0 equiv) and NaI (0.1 equiv).

  • Solvation: Add anhydrous Acetonitrile (0.2 M concentration). Stir at 0°C under

    
    .
    
  • Activation: Add DIPEA (3.0 equiv) dropwise. Note: The solution may darken slightly as the free base is liberated.

  • Nucleophile Addition: Add the Nucleophile (1.1–1.2 equiv) dropwise at 0°C.

  • Monitoring: Allow to warm to Room Temperature. Monitor via TLC/LC-MS.[1]

    • Success Marker: Disappearance of starting material; appearance of product peak.

    • Failure Marker: Appearance of species with lost Fluorine (check Mass Spec for M-F+Nu mass).

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

    
    .
    
    • Note: If the product is basic, ensure the aqueous layer pH is basic during extraction to avoid trapping the product as a salt in the water.

References
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem Technical Library.

  • Discovery Fine Chemicals. (2020).[3] 4-(Chloromethyl)Pyridine Hydrochloride Product Data and Stability. Discovery Fine Chemicals.[3]

  • National Institutes of Health (NIH). (2024). SN2 versus SN2′ Competition and Solvent Effects. PMC.

  • Organic Chemistry Portal. (2024). Finkelstein Reaction: Mechanism and Conditions. Organic Chemistry Portal.

  • ChemicalBook. (2023). 4-Chloro-3-fluoro-2-Methylpyridine Properties and Suppliers. ChemicalBook.

Sources

Technical Support Center: Regioselectivity Control in 4-(Chloromethyl)-2-fluoro-3-methylpyridine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing regioselectivity challenges when functionalizing bifunctional pyridine building blocks.

The molecule 4-(chloromethyl)-2-fluoro-3-methylpyridine presents a classic synthetic dilemma: it features a highly electrophilic benzylic-type chloromethyl group at the C4 position and an activated aromatic fluoride at the C2 position[1]. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you achieve absolute control over your substitution reactions.

Mechanistic Principles (The "Why")

The competition between Nucleophilic Aliphatic Substitution (SN2) and Nucleophilic Aromatic Substitution (SNAr) in this scaffold is strictly governed by Hard-Soft Acid-Base (HSAB) theory and activation energy differentials[1].

  • The C4-Chloromethyl Site (Soft Electrophile): The carbon-chlorine bond is polarizable and relatively weak. It undergoes rapid SN2 displacement with soft nucleophiles (e.g., thiols, iodides) under kinetic control at low temperatures.

  • The C2-Fluoro Site (Hard Electrophile): The carbon-fluorine bond is highly polarized and strong. The highly electronegative fluorine, coupled with the electron-withdrawing pyridine nitrogen, activates the C2 position for SNAr via a Meisenheimer complex[2]. This pathway requires higher activation energy and is favored by hard nucleophiles (e.g., alkoxides, primary amines) at elevated temperatures[3].

  • The C3-Methyl Effect: The methyl group at C3 introduces steric hindrance that restricts the Bürgi-Dunitz trajectory of incoming nucleophiles at the C4 position. This slightly decelerates the SN2 rate compared to unmethylated analogs, increasing the propensity for competitive SNAr if a bulky nucleophile is used.

Quantitative Data Summary: Predictive Regioselectivity Matrix
Nucleophile ClassExampleSolventTemp (°C)Predicted SN2 : SNAr RatioMechanistic Rationale
Soft (Thiolate)PhSNaTHF0>95 : 5Soft nucleophile prefers the soft C4-chloromethyl electrophile; low temperature maintains kinetic control.
Borderline (1° Amine)BnNH2DMF2560 : 40Competitive rates; ambient thermal energy allows partial overcoming of the SNAr activation barrier at C2[4].
Hard (Alkoxide)NaOMeMeOH6510 : 90Hard nucleophile strongly prefers the hard C2-fluoro electrophile; high temperature provides thermodynamic drive[3].
Hard (2° Amine)MorpholineMeCN805 : 95High temperature and nucleophile hardness drive Meisenheimer complex formation at C2[4].

Frequently Asked Questions & Troubleshooting

Q1: I am using a primary amine and getting a 60:40 mixture of SN2 and SNAr products. How do I push the reaction entirely to SN2? Causality & Solution: Primary amines are borderline hard/soft nucleophiles. At room temperature in polar aprotic solvents (like DMF), they possess sufficient thermal energy to overcome the SNAr activation barrier[4]. To favor SN2, drop the temperature to 0°C. Additionally, switch from a homogeneous base (like DIPEA) to a heterogeneous base (like finely milled K2CO3) in a less polar solvent (like THF). This reduces the effective concentration of the highly reactive deprotonated nucleophile species in the bulk solution, allowing the lower-barrier SN2 reaction to dominate kinetically.

Q2: Can I selectively perform SNAr at the C2-fluoro position without touching the C4-chloromethyl group? Causality & Solution: This is thermodynamically and kinetically challenging because the C-Cl bond is inherently more labile than the C-F bond under most nucleophilic conditions[1]. Direct SNAr without concurrent SN2 is virtually impossible with standard nucleophiles. Field-proven workaround: You must mask the chloromethyl group first. Convert the chloride to a bulky, less reactive ether, perform your high-temperature SNAr at C2, and then deprotect/re-activate the C4 position.

Q3: My SNAr reactions with oxygen nucleophiles (alkoxides) are yielding complex mixtures, including pyridine degradation. Why? Causality & Solution: Alkoxides are extremely hard and basic. At the high temperatures (>80°C) typically required for SNAr, strong bases can deprotonate the C3-methyl group (forming an extended enamine-like intermediate) or attack unsubstituted ring positions. Self-validating fix: Lower the basicity by using the corresponding alcohol with a weaker base (e.g., Cs2CO3 instead of NaH) and utilize a concerted SNAr (cSNAr) approach[2] by exploring fluorosolvents (like HFIP) that stabilize the transition state without requiring excessive heat.

Standardized Experimental Protocols

Protocol A: Kinetically Controlled SN2 Thioetherification (Soft Nucleophile)

Design Principle: This protocol utilizes a heterogeneous base system to throttle nucleophile availability, ensuring the reaction remains under strict kinetic control.

  • Preparation: In an oven-dried flask under N2, dissolve 4-(chloromethyl)-2-fluoro-3-methylpyridine (1.0 equiv, 0.5 M) in anhydrous THF.

  • Base Addition: Add finely powdered anhydrous K2CO3 (1.5 equiv). Causality: A heterogeneous base prevents the complete deprotonation of the thiol in the bulk solution, keeping the active nucleophile concentration low and steady.

  • Cooling: Chill the suspension to 0°C using an ice-water bath.

  • Nucleophile Addition: Add the thiol (1.05 equiv) dropwise over 15 minutes.

  • Self-Validation Check (15 min): Take a 10 µL aliquot, quench in MeCN/H2O, and run LC-MS.

    • Validation Metric: You should observe >90% conversion to the SN2 product (M - 35 + Nuc). If the SNAr byproduct (M - 19 + Nuc) is >2%, your stirring is likely inadequate, causing local hot spots of high nucleophile concentration. Immediately increase the stir rate to >800 rpm.

  • Workup: Filter the mixture through a Celite pad to remove K2CO3 salts, concentrate under reduced pressure, and purify via silica gel chromatography.

Pathway Visualizations

Regioselectivity Start 4-(Chloromethyl)-2-fluoro- 3-methylpyridine Nuc Nucleophile Type Start->Nuc Soft Soft Nucleophile (e.g., Thiols, Iodide) Nuc->Soft Hard Hard Nucleophile (e.g., Alkoxides, Amines) Nuc->Hard Cond1 Low Temp (0°C) Heterogeneous Base Soft->Cond1 Cond2 High Temp (>80°C) Homogeneous Base Hard->Cond2 Cond3 Room Temp Polar Aprotic Solvent Hard->Cond3 SN2 Exclusive SN2 (C4 Substitution) Cond1->SN2 Kinetic Control SNAr Major SNAr (C2 Substitution) Cond2->SNAr Thermodynamic Control Mix Mixture of SN2 & SNAr Cond3->Mix Competing Rates

Decision tree for predicting regioselectivity based on nucleophile hardness and reaction conditions.

Protocol S1 1. Dissolve Substrate in THF S2 2. Add K2CO3 (Heterogeneous) S1->S2 S3 3. Add Nuc at 0°C S2->S3 S4 4. LC-MS Check at 15 min S3->S4 S5 5. Filter & Purify S4->S5

Step-by-step experimental workflow for kinetically controlled SN2 substitution.

References

  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine - benchchem.com. Available at: 1

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - researchgate.net. Available at: 3

  • Concerted Nucleophilic Aromatic Substitution Reactions - nih.gov. Available at:2

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis - mdpi.com. Available at:4

Sources

Process Chemistry Support Center: Scale-Up Synthesis of 4-(Chloromethyl)-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Scaling up the synthesis of halogenated pyridine derivatives presents unique thermochemical and stability challenges. 4-(chloromethyl)-2-fluoro-3-methylpyridine is a highly valuable electrophilic building block in drug development, but its large-scale production is often bottlenecked by hazardous off-gassing, severe exotherms, and catastrophic product degradation.

This technical support guide provides validated troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure safe, high-yield multikilogram production.

Part 1: Troubleshooting & Causality FAQs

Q1: During the aqueous workup of our chlorination step, the product rapidly degrades into a dark, insoluble sludge. What is happening? A: You are witnessing rapid self-polymerization. The free base of 4-(chloromethyl)-2-fluoro-3-methylpyridine is highly unstable. The unprotonated pyridine nitrogen acts as a strong nucleophile, while the benzylic-like chloromethyl group is an excellent electrophile. This triggers an intermolecular S_N2 cascade, leading to the formation of cyclic hexamers or linear quaternary ammonium polymers [1]. Corrective Action:Never isolate the free base. The product must be crystallized and stored directly as the hydrochloride (HCl) salt. The protonated pyridine nitrogen is non-nucleophilic, which completely halts the self-condensation pathway.

Q2: We are scaling up the thionyl chloride (SOCl2) reaction to 10 kg using MTBE as a solvent, but we observed a dangerous pressure spike. Why? A: MTBE (Methyl tert-butyl ether) is fundamentally incompatible with large-scale SOCl2 chlorinations. The reaction generates equimolar amounts of HCl gas. In the presence of HCl and heat, MTBE undergoes acidic cleavage, outgassing massive volumes of isobutylene gas [2]. This creates a severe runaway pressure hazard. Corrective Action: Switch your solvent to Toluene. Toluene is inert to HCl and SOCl2, allowing for controlled, predictable off-gassing that can be safely managed by your scrubber system [2].

Q3: The SO2 and HCl off-gassing from SOCl2 is overwhelming our scrubber capacity. Are there milder, scalable alternatives for the chlorination of the pyridyl carbinol precursor? A: Yes. If scrubber capacity is a hard bottleneck, consider using the Cyanuric Chloride–DMF adduct (a modified Vilsmeier reagent). This reagent cleanly transfers chlorine to the hydroxymethyl precursor without generating SO2 gas. The primary byproduct is solid cyanuric acid, which can be easily removed via filtration, significantly simplifying the engineering controls required for scale-up [3].

Part 2: Reagent Selection & Quantitative Comparison

To assist in process design, the following table summarizes the thermochemical and operational profiles of common chlorinating agents used for pyridyl carbinols.

Chlorinating ReagentSolvent CompatibilityPrimary ByproductsExothermicityScale-Up SuitabilityKey Operational Constraint
Thionyl Chloride (SOCl2) Toluene, DCM, CHCl3SO2 (gas), HCl (gas)HighExcellent (with scrubbing)Requires robust caustic scrubbing for high-volume gas evolution.
SOCl2 + 1% DMF TolueneSO2 (gas), HCl (gas)Moderate-HighOptimalDMF acts as a catalyst (Vilsmeier intermediate), lowering required reaction temp [2].
Cyanuric Chloride / DMF DMF, DCMCyanuric Acid (solid)Low-ModerateGoodAtom economy is lower; requires filtration of solid byproducts [3].
Methanesulfonyl Chloride / LiCl THF, TolueneMethanesulfonate saltsLowFairTwo-step mechanism; higher raw material cost for multikilogram scale.
Part 3: Mechanistic Pathway & Degradation Risk

The diagram below illustrates the critical divergence between a successful HCl-salt isolation and the catastrophic polymerization that occurs if the product is improperly neutralized during workup.

G A 4-Hydroxymethyl-2-fluoro- 3-methylpyridine B SOCl2 + Toluene (1% DMF) Controlled Dosing A->B Chlorination C 4-(Chloromethyl)-2-fluoro- 3-methylpyridine HCl Salt (STABLE ISOLATE) B->C Crystallization (No Base) D Aqueous Workup / Neutralization (Base Addition) C->D Improper Workup E Free Base Formation (Highly Reactive) D->E F Intermolecular SN2 Attack (Self-Condensation) E->F Nucleophilic Pyridine attacks Chloromethyl G Quaternary Ammonium Polymers (Sludge) F->G

Fig 1: Synthesis workflow vs. base-catalyzed polymerization pathway of chloromethylpyridines.

Part 4: Validated Step-by-Step Methodology

Protocol: Safe Scale-Up Synthesis of 4-(Chloromethyl)-2-fluoro-3-methylpyridine Hydrochloride

Self-Validating Principle: This protocol relies on off-gas monitoring. The reaction progress is directly proportional to the rate of SO2/HCl evolution. When gas evolution ceases at the target temperature, the conversion is complete, preventing over-chlorination.

Step 1: Reactor Preparation & Substrate Loading

  • Purge a glass-lined reactor with N2 for 15 minutes to ensure an anhydrous environment.

  • Charge the reactor with 2-fluoro-3-methylpyridine-4-methanol (1.0 eq) and Toluene (10 volumes). Do not use ether-based solvents.

  • Add N,N-Dimethylformamide (DMF) (0.05 eq, 1% v/v relative to toluene) to act as a Vilsmeier-Haack catalyst [2].

  • Cool the stirring suspension to 0–5 °C.

Step 2: Controlled Chlorination

  • Route the reactor vent to a dual-stage caustic scrubber (10% NaOH).

  • Begin dropwise addition of Thionyl Chloride (SOCl2) (1.2 eq) via an addition funnel or dosing pump.

  • Causality Check: Maintain the internal temperature below 15 °C during addition. The reaction is highly exothermic. The rate of addition must be dictated strictly by the scrubber's ability to neutralize the evolving SO2 and HCl gases.

Step 3: Thermal Maturation

  • Once addition is complete, slowly warm the reactor to 40 °C over 2 hours.

  • Validation point: Monitor the bubbler/mass flow meter on the vent line. Continuous gas evolution indicates ongoing conversion.

  • Hold at 40 °C until gas evolution completely ceases (typically 3–4 hours). Analyze an aliquot via HPLC (quench the aliquot in anhydrous methanol to form the stable methyl ether for accurate analysis).

Step 4: Isolation of the Hydrochloride Salt

  • Cool the reactor to 0 °C. The product, 4-(chloromethyl)-2-fluoro-3-methylpyridine hydrochloride, will precipitate directly from the toluene matrix.

  • Filter the suspension under an N2 blanket. Crucial: Do not wash with water or aqueous base.

  • Wash the filter cake with cold, anhydrous Toluene (2 volumes) followed by anhydrous Heptane (2 volumes) to remove residual SOCl2 and DMF.

  • Dry the solid under vacuum at 30 °C to constant weight. Store in a sealed, desiccated container away from light.

References
  • Title: Photochemistry and Thermochemistry of Picolyl Chlorides Source: LookChem / Chemical Technology URL: [Link]

  • Title: Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons Source: MDPI (Materials / Chemistry) URL: [Link]

managing moisture sensitivity of 4-(chloromethyl)-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Moisture Sensitivity of 4-(Chloromethyl)-2-fluoro-3-methylpyridine

Executive Summary: The Instability Mechanism

As researchers working with 4-(chloromethyl)-2-fluoro-3-methylpyridine , you are likely synthesizing the potassium-competitive acid blocker Vonoprazan (TAK-438). This intermediate is chemically aggressive.[1] Its reactivity, which makes it a potent electrophile for coupling with pyrrole derivatives, is also its Achilles' heel.

The core issue is bimolecular self-alkylation and hydrolysis .

  • The Mechanism: The pyridine nitrogen is nucleophilic. In the free base form, the nitrogen of one molecule attacks the chloromethyl group of another, displacing chloride. This creates an insoluble, ionic pyridinium polymer (often pink or red).

  • The Catalyst: Moisture acts as a dual threat. It directly hydrolyzes the chloromethyl group to an alcohol (inactive) and facilitates the proton transfer required for polymerization.

Visualizing the Threat: The following diagram illustrates the degradation pathways you must prevent.[2]

DegradationPathway Compound 4-(Chloromethyl)-2-fluoro- 3-methylpyridine (Free Base) Alcohol Hydroxymethyl Impurity (Dead End) Compound->Alcohol Hydrolysis (Fast) Polymer Pyridinium Polymer (Pink/Red Solid) Compound->Polymer Self-Alkylation (Intermolecular) Moisture Moisture (H2O) Moisture->Alcohol Moisture->Polymer Accelerates

Figure 1: Degradation pathways showing hydrolysis and self-polymerization. Note that the 2-fluoro group withdraws electrons, making the chloromethyl carbon highly electrophilic.

Storage & Handling FAQs

Q1: I received the compound as a hydrochloride salt. Can I store it on the shelf? A: No. While the hydrochloride salt is significantly more stable than the free base (because the nitrogen is protonated and cannot act as a nucleophile), it is hygroscopic .

  • Protocol: Store at -20°C (or at least 2-8°C) under an inert atmosphere (Argon/Nitrogen).

  • Why: If the salt absorbs moisture, the crystal lattice breaks down. Localized regions of "solution" form, allowing the salt to dissociate slightly. The free base equilibrium shifts, triggering the polymerization cascade described in Figure 1.

Q2: The white powder has turned a faint pink. Is it ruined? A: Not necessarily, but it is degrading.

  • Diagnosis: The pink color is characteristic of pyridinium salt formation (polymerization).

  • Action: Perform a Solubility Test . The monomer is soluble in DCM or Chloroform. The polymer is generally insoluble.

    • Dissolve 10 mg in 1 mL DCM.

    • If the solution is clear (pink tint is okay), purify immediately or use with a slight excess.

    • If you see significant insoluble red/pink gum or solids, the titer has dropped significantly. Recrystallization is difficult due to instability; re-synthesis or re-purchase is recommended.

Q3: Can I generate the free base and store it for later use? A: Absolutely not. The free base of 4-(chloromethyl)-2-fluoro-3-methylpyridine is thermally unstable.

  • Rule: Always generate the free base in situ or immediately before the coupling reaction.

  • Data Point: At room temperature, the neat free base can decompose significantly within 1-4 hours.

Experimental Optimization & Troubleshooting

Q4: My coupling yield with the pyrrole core is low (30-40%). I suspect moisture.[2] How do I confirm? A: Check for the "Hydroxymethyl" byproduct.

  • The Test: Run an LC-MS or H-NMR of your crude reaction mixture.

  • Signature: Look for the shift of the benzylic protons (

    
     vs 
    
    
    
    ).
    • Chloromethyl: Typically

      
       4.6 - 4.8 ppm.
      
    • Hydroxymethyl: Shifts upfield to

      
       4.5 - 4.6 ppm (solvent dependent) and appears as a broad singlet if OH coupling is visible.
      
  • Root Cause: If this peak is present, your solvent was wet, or your base (e.g.,

    
    ) was hygroscopic.
    

Q5: Which solvent system is "safe" for this reactant? A: You must use Anhydrous Aprotic Solvents .

  • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

  • Avoid: Alcohols (MeOH, EtOH) or Acetone (often wet).

  • Critical Step: Dry solvents over molecular sieves (3Å or 4Å) for 24 hours before use. A water content of <50 ppm is required for high yields.

Q6: I am using NaH (Sodium Hydride) as a base. Is this risky? A: Yes, but manageable.

  • Risk: Commercial NaH is 60% dispersion in oil. It is relatively safe. However, if you use "dry" NaH, it is extremely hygroscopic.

  • The Trap: If your NaH has absorbed water, it generates NaOH upon reaction. NaOH is a strong nucleophile (OH-) that will rapidly hydrolyze your chloromethyl pyridine to the alcohol.

  • Solution: Use fresh NaH or switch to a non-nucleophilic organic base like DIPEA (Hünig's base) if the reaction kinetics allow.

Troubleshooting Guide: Symptom vs. Solution

SymptomProbable CauseTechnical Solution
Reaction turns black/tarry Exothermic polymerization of the pyridine intermediate.Cool the reaction. Add the chloromethyl pyridine slowly at 0°C. Do not add it all at once at RT.
Low Conversion (Starting material remains) The chloromethyl group hydrolyzed before reacting.Dry your solvent. Use Karl Fischer titration to ensure water <50 ppm. Increase equivalents of the electrophile (1.2 - 1.5 eq).
New impurity at -18 mass units (M-Cl+OH) Hydrolysis to alcohol.Check your base. Carbonate bases (

,

) must be oven-dried. Water in the base lattice is a common culprit.
Fuming upon bottle opening HCl gas release (Salt degradation).Discard. The container seal was compromised, and moisture has displaced HCl.

Standard Operating Procedure (SOP): The "Zero-Moisture" Workflow

Use this workflow to ensure maximum integrity of the starting material.

Workflow Storage Storage: -20°C, Argon (Do not open cold) Equilibration Equilibrate to RT (Prevent condensation) Storage->Equilibration Wait 30 mins Weighing Weighing: Glovebox or N2-flushed funnel Equilibration->Weighing Quickly Dissolution Dissolution: Anhydrous Solvent (DCM/MeCN, <50ppm H2O) Weighing->Dissolution In situ Reaction Immediate Addition to Nucleophile Dissolution->Reaction < 15 mins

Figure 2: "Zero-Moisture" handling workflow. Note the critical equilibration step to prevent condensation on the cold salt.

References

  • Takeda Pharmaceutical Company Ltd. (2010). Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors. Patent WO2010089127. (Describes the synthesis of Vonoprazan and the handling of the chloromethyl intermediate). Link

  • Kogure, S., et al. (2016). Development of a Robust Manufacturing Process for Vonoprazan Fumarate. Organic Process Research & Development, 20(1), 123-130. (Details the stability of pyridine intermediates and salt selection). Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-(Chloromethyl)pyridine hydrochloride. (General safety and handling data for chloromethyl pyridine class). Link

  • BenchChem. (2024). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. (General protocols for handling unstable picolyl chlorides). Link

Sources

Technical Support Center: Workup & Handling of 4-(chloromethyl)-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and workup of highly reactive halomethyl pyridines. 4-(chloromethyl)-2-fluoro-3-methylpyridine (CAS 1227594-61-7)[1] is a highly versatile but notoriously unstable bifunctional electrophile.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated Standard Operating Procedures (SOPs) to ensure high-yielding, reproducible experiments without catastrophic product loss.

Section 1: Structural Liability Analysis (The "Why")

To master the workup of this compound, you must first understand the causality behind its degradation pathways:

  • Hyper-Electrophilicity at C4: The nitrogen atom at the 1-position exerts a strong electron-withdrawing effect (-M effect) through resonance. This delocalizes the developing negative charge in the SN2 transition state, drastically lowering the activation energy for nucleophilic attack at the 4-chloromethyl position[2].

  • Free Base Instability (Self-Alkylation): Because the pyridine nitrogen is nucleophilic and the benzylic chloride is highly electrophilic, the free base rapidly undergoes intermolecular self-alkylation, forming intractable polymeric pyridinium salts[3].

  • C2-Fluorine Lability: The fluorine atom is ortho to the pyridine nitrogen, making the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) under basic conditions or in the presence of strong nucleophiles.

DegradationPathways SM 4-(chloromethyl)-2-fluoro- 3-methylpyridine Polymer Self-Alkylation (Polymerization) SM->Polymer Concentration >0.1M Free Base State Hydrolysis Aqueous Hydrolysis (Hydroxymethyl) SM->Hydrolysis High pH Workup Prolonged H2O SNAr C2-Fluorine SNAr (Displacement) SM->SNAr Strong Base High Temp Product Desired Target (Alkylation) SM->Product Optimized Protocol In situ use

Fig 1: Primary degradation pathways of 4-(chloromethyl)-2-fluoro-3-methylpyridine.

Section 2: Troubleshooting FAQs

Q1: During solvent evaporation after aqueous workup, my product turns into an insoluble brown/black tar. What is happening? A: You are observing catastrophic self-alkylation (polymerization). When you concentrate the free base of 4-(chloromethyl)-2-fluoro-3-methylpyridine, you increase its molarity, which exponentially accelerates the intermolecular SN2 reaction between the pyridine nitrogen of one molecule and the chloromethyl group of another[3]. Corrective Action: Never concentrate the free base to dryness. Always leave it in a dilute organic solution (e.g., >10 volumes of EtOAc or DCM) and use it immediately for the next step. If isolation is strictly required, precipitate it as the hydrochloride salt by adding a stoichiometric amount of anhydrous HCl in dioxane prior to concentration.

Q2: LC-MS analysis of my organic layer shows a massive M+16 peak (or M-35+17) instead of my product. Why? A: The chloromethyl group has undergone aqueous hydrolysis to form the corresponding hydroxymethyl pyridine. This is a common artifact of poorly optimized workups. If your aqueous quench is too basic (e.g., using NaOH or Na2CO3) or if the biphasic mixture is allowed to warm up or stir for more than 15 minutes, hydroxide ions will rapidly displace the chloride[2]. Corrective Action: Strictly control the pH and temperature. Quench only with cold, saturated aqueous NaHCO3 (pH ~7.5–8.0) and perform the extraction at 0–5 °C in under 10 minutes.

Q3: My downstream nucleophilic substitution reaction yields a mixture of products, and NMR shows the loss of the fluorine atom. How do I prevent this? A: You are triggering an unintended SNAr reaction. The 2-fluoro group is highly activated. If your reaction utilizes strong nucleophiles (e.g., primary amines, alkoxides) or is heated excessively, the nucleophile will attack both the intended chloromethyl carbon and the C2-fluorine. Corrective Action: Lower the reaction temperature (start at 0 °C and strictly monitor). Use sterically hindered, non-nucleophilic bases (like DIPEA or 2,6-lutidine) instead of unhindered bases to drive the desired SN2 reaction without triggering SNAr.

Section 3: Validated Experimental Protocol (SOP)

Self-Validating Cold Workup for 4-(chloromethyl)-2-fluoro-3-methylpyridine

This protocol is designed to neutralize the reaction mixture while systematically suppressing hydrolysis, self-alkylation, and thermal degradation. Safety assessments dictate that outgassing and thermal runaway must be controlled when handling halomethyl pyridines[4].

Step-by-Step Methodology:

  • Thermal Quenching: Submerge the crude reaction vessel in an ice-water bath and allow the internal temperature to drop to 0–5 °C.

  • pH Adjustment: Slowly add cold (4 °C) saturated aqueous NaHCO3 dropwise to quench any residual acid or reactive intermediates. Maintain vigorous stirring. Self-validation check: Monitor CO2 evolution; cease addition when bubbling stops and the aqueous phase pH is ~7.5.

  • Rapid Extraction: Immediately add cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (5 volumes). Stir vigorously for exactly 2 minutes, then transfer to a separatory funnel.

  • Phase Separation: Separate the layers immediately. Re-extract the aqueous layer once with an additional 3 volumes of cold organic solvent. Critical: Do not let the biphasic mixture sit for more than 10 minutes total.

  • Drying: Dry the combined organic layers over anhydrous Na2SO4 for 5 minutes. Filter off the drying agent.

  • Concentration/Storage:

    • If using immediately: Concentrate the solution under reduced pressure with the water bath strictly kept below 25 °C until the volume is reduced to ~10%. Use this stock solution directly in the next step.

    • If storage is required: Add 1.1 equivalents of HCl (4M in dioxane) to the organic layer at 0 °C. Stir for 10 minutes, then concentrate to dryness to isolate the stable hydrochloride salt.

WorkupWorkflow Step1 Crude Reaction Mixture Step2 Cool to 0–5 °C Step1->Step2 Step3 Quench: Cold aq. NaHCO3 Step2->Step3 Control Exotherm Step4 Rapid Extraction (<10 min) Step3->Step4 Prevent Hydrolysis Step5 Dry over Na2SO4 Step4->Step5 Step6 Evaporate (T < 25 °C) Step5->Step6 Prevent Thermal Breakdown Step7 Immediate Use or HCl Salt Step6->Step7

Fig 2: Optimized cold-workup workflow to prevent self-alkylation and hydrolysis.

Section 4: Quantitative Data Presentation

Table 1: Stability Matrix for 4-(chloromethyl)-2-fluoro-3-methylpyridine

ConditionStateEst. Half-LifePrimary Degradation PathwayRecommendation
Neat (Solvent-Free)Free Base< 1 HourSelf-Alkylation (Polymerization)CRITICAL AVOIDANCE
0.1 M in EtOAc (25 °C)Free Base~ 4-6 HoursSelf-AlkylationUse within 2 hours
Aqueous NaOH (pH 12)Free Base< 5 MinsHydrolysis & SNArDo not use strong bases
Aqueous NaHCO3 (pH 8)Free Base~ 30 MinsHydrolysisExtract in < 10 mins at 0 °C
Solid Powder (Dry)HCl Salt> 6 MonthsNone (Stable)Standard storage form

Table 2: Base Selection Guide for Aqueous Workup

Base TypeAqueous pHHydrolysis RiskSNAr RiskSuitability
1M NaOH~13-14Very HighHighUnsuitable
Sat. Na2CO3~11HighModerateUnsuitable
Sat. NaHCO3~7.5-8.0Low (at 0 °C)LowOptimal
Phosphate Buffer~7.0Very LowLowExcellent (but expensive)
References
  • ACS Publications (Organic Process Research & Development) | Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride |[Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(chloromethyl)-2-fluoro-3-methylpyridine and 4-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the chemical reactivity of 4-(chloromethyl)-2-fluoro-3-methylpyridine and its parent compound, 4-(chloromethyl)pyridine. The focus of this analysis is on the nucleophilic substitution at the chloromethyl group, a common reaction in the synthesis of pharmaceuticals and other fine chemicals. This document will explore the underlying electronic effects that govern the reactivity of these two important building blocks, supported by mechanistic insights and representative experimental protocols.

Introduction: The Role of Substituted Pyridines in Synthesis

Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1] The introduction of a chloromethyl group at the 4-position provides a versatile handle for the facile introduction of a wide range of functional groups through nucleophilic substitution reactions. Both 4-(chloromethyl)-2-fluoro-3-methylpyridine and 4-(chloromethyl)pyridine are valuable reagents; however, the substituents on the pyridine ring in the former significantly modulate the reactivity of the chloromethyl group. Understanding these differences is crucial for reaction design, optimization, and the strategic synthesis of complex target molecules.

Unraveling the Electronic Effects: A Tale of Two Pyridines

The reactivity of the chloromethyl group in both compounds is primarily dictated by the electrophilicity of the benzylic carbon atom. This electrophilicity is, in turn, influenced by the electronic properties of the pyridine ring and its substituents. The primary reaction pathway for nucleophilic attack on the chloromethyl group is a bimolecular nucleophilic substitution (SN2) reaction.[2]

4-(chloromethyl)pyridine: The Baseline

In 4-(chloromethyl)pyridine, the pyridine ring acts as an electron-withdrawing group through its inductive effect, a consequence of the electronegative nitrogen atom. This effect is somewhat offset by the resonance donation of the ring's π-electrons. The nitrogen atom's electron-withdrawing nature enhances the electrophilicity of the chloromethyl carbon, making it more susceptible to nucleophilic attack compared to a simple benzyl chloride.

4-(chloromethyl)-2-fluoro-3-methylpyridine: A Study in Contrasting Influences

The addition of a fluorine atom at the 2-position and a methyl group at the 3-position introduces competing electronic effects that fine-tune the reactivity of the chloromethyl group.

  • The Inductive Effect of Fluorine: Fluorine is the most electronegative element and therefore exerts a strong electron-withdrawing inductive effect (-I). This effect significantly increases the electrophilicity of the entire pyridine ring, including the carbon atom of the chloromethyl group. This would be expected to increase the rate of an SN2 reaction.

  • The Mesomeric Effect of Fluorine: Fluorine also possesses lone pairs of electrons that can be donated into the pyridine ring through a positive mesomeric effect (+M). However, due to the poor overlap between the 2p orbitals of carbon and fluorine, this resonance donation is relatively weak compared to its strong inductive effect.

  • The Inductive and Hyperconjugative Effects of the Methyl Group: The methyl group at the 3-position is an electron-donating group. It exerts a weak positive inductive effect (+I) and also donates electron density through hyperconjugation. This electron donation partially counteracts the electron-withdrawing effects of the pyridine nitrogen and the fluorine atom, thereby slightly reducing the electrophilicity of the chloromethyl carbon.

Overall Reactivity Assessment:

Considering the opposing electronic influences, the dominant effect on the reactivity of the chloromethyl group in 4-(chloromethyl)-2-fluoro-3-methylpyridine is the strong electron-withdrawing inductive effect of the fluorine atom at the 2-position. While the methyl group provides some electronic shielding, the net effect of the 2-fluoro and 3-methyl substitution is an increased electrophilicity of the benzylic carbon compared to the unsubstituted 4-(chloromethyl)pyridine.

Therefore, 4-(chloromethyl)-2-fluoro-3-methylpyridine is expected to be more reactive towards nucleophiles in SN2 reactions than 4-(chloromethyl)pyridine.

Visualizing the Mechanistic Landscape

The following diagrams illustrate the key concepts discussed above.

SN2_Mechanism cluster_0 SN2 Reaction Pathway Reactants Nu⁻ + R-CH₂-Cl TS [Nu---CH₂(R)---Cl]⁻ Reactants->TS Attack of Nucleophile Products Nu-CH₂-R + Cl⁻ TS->Products Leaving Group Departure

Caption: General mechanism for the SN2 reaction at the chloromethyl group.

Electronic_Effects cluster_0 4-(chloromethyl)pyridine cluster_1 4-(chloromethyl)-2-fluoro-3-methylpyridine A Pyridine Ring (-I effect) B Chloromethyl Group (Electrophilic Center) A->B Enhances Electrophilicity C 2-Fluoro Group (Strong -I effect) E Chloromethyl Group (Highly Electrophilic Center) C->E Strongly Enhances Electrophilicity D 3-Methyl Group (+I, Hyperconjugation) D->E Slightly Reduces Electrophilicity

Caption: Electronic effects influencing the reactivity of the chloromethyl group.

Quantitative Data and Experimental Protocols

The table below provides a qualitative comparison and predicted relative reaction rates based on the electronic arguments presented.

CompoundKey SubstituentsDominant Electronic Effect on -CH₂ClPredicted Relative SN2 Reactivity
4-(chloromethyl)pyridineNoneInductive withdrawal by pyridine NBaseline
4-(chloromethyl)-2-fluoro-3-methylpyridine2-Fluoro, 3-MethylStrong inductive withdrawal by FHigher
Representative Experimental Protocol: Nucleophilic Substitution with a Thiol

This protocol provides a general method for comparing the reactivity of the two compounds in an SN2 reaction with a common nucleophile, such as a thiol.

Objective: To compare the rate of reaction of 4-(chloromethyl)pyridine and 4-(chloromethyl)-2-fluoro-3-methylpyridine with thiophenol.

Materials:

  • 4-(chloromethyl)pyridine hydrochloride[4][5]

  • 4-(chloromethyl)-2-fluoro-3-methylpyridine

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • LC-MS for reaction monitoring

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, prepare a stirred suspension of potassium carbonate (1.5 equivalents) in DMF (0.5 M).

  • Nucleophile Addition: To each flask, add thiophenol (1.1 equivalents) at room temperature.

  • Substrate Addition: After 15 minutes, add a solution of either 4-(chloromethyl)pyridine (1.0 equivalent, neutralized from its hydrochloride salt if necessary) or 4-(chloromethyl)-2-fluoro-3-methylpyridine (1.0 equivalent) in DMF to the respective flasks.

  • Reaction Monitoring: Stir the reaction mixtures at room temperature and monitor the progress of each reaction by TLC or LC-MS at regular time intervals (e.g., every 15 minutes). The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progress.

  • Work-up: Once the reactions are complete (as determined by TLC/LC-MS), pour each reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude products by column chromatography on silica gel using a hexane/ethyl acetate gradient. The reaction that reaches completion faster is the one with the more reactive substrate. For a more quantitative comparison, reaction kinetics can be studied by monitoring the concentration of reactants or products over time using techniques like HPLC or NMR spectroscopy.

Experimental_Workflow A 1. Prepare K₂CO₃ suspension in DMF B 2. Add Thiophenol A->B C 3. Add 4-(chloromethyl)pyridine derivative B->C D 4. Monitor reaction by TLC/LC-MS C->D E 5. Aqueous Work-up D->E F 6. Extraction with Ethyl Acetate E->F G 7. Purification by Column Chromatography F->G

Caption: General experimental workflow for the comparative nucleophilic substitution.

A Note on the 2-Fluoro Position

It is important to note that 4-(chloromethyl)-2-fluoro-3-methylpyridine possesses a second electrophilic site: the carbon atom at the 2-position of the pyridine ring, which is susceptible to nucleophilic aromatic substitution (SNAr).[6] The fluorine atom is a good leaving group in SNAr reactions on electron-deficient rings.[5] However, SN2 reactions at a benzylic chloride are generally much faster and occur under milder conditions than SNAr reactions at a fluoro-pyridine. Therefore, with most common nucleophiles under typical SN2 conditions (e.g., room temperature, aprotic polar solvent), selective substitution at the chloromethyl group is expected.

Conclusion

References

  • Gibson, K. J.; D'Alarcao, M.; Leonard, N. J. Rearrangements of azabiphenylenes. The impact of nitrogen number and position. J. Org. Chem.1985 , 50 (14), 2462–2468. [Link]

  • Bordwell, F. G.; Hughes, D. L. Rates of SN2 Reactions of Nitranions with Benzyl Chlorides. J. Org. Chem.1982 , 47 (17), 3224–3232. [Link]

  • BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. [URL not available]
  • Conant, J. B.; Kirner, W. R. THE RELATION BETWEEN THE STRUCTURE OF ORGANIC HALIDES AND THE SPEEDS OF THEIR REACTION WITH INORGANIC IODIDES. I. THE PROBLEM OF THE ALTERNATING EFFECT IN A CHAIN OF CARBON ATOMS. J. Am. Chem. Soc.1924 , 46 (1), 232–252. [Link]

  • Du, P.; Zhao, J.; Liu, S.; Yue, Z. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Adv., 2021 , 11, 24238-24246. [Link]

  • Gisvold, O. Pyridine Syntheses. III. Preparation and Reactions of Some Penta-substituted Pyridines. J. Am. Chem. Soc.1948 , 70 (11), 3655–3657. [Link]

  • Espenson, J. H.; Pestovsky, O.; Huston, P.; Staudt, S. Effects of Pyridine and Its Derivatives on the Equilibria and Kinetics Pertaining to Epoxidation Reactions Catalyzed by Methyltrioxorhenium. J. Am. Chem. Soc.1998 , 120 (8), 1834–1842. [Link]

  • Royal Society of Chemistry.
  • Gopalan, R.; Jayaraman, S. Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Asian J. Chem.2007, 19 (5), 3467-3474. [URL not available]
  • Findlay, S. Nucleophilic Substitution Reactions (SN1 and SN2). [URL not available]
  • BenchChem. A Comparative Guide to 5-(Chloromethyl)-2-ethoxypyridine and 2-chloro-5-chloromethylpyridine in Organic Synthesis. [URL not available]
  • Liu, J.; et al. Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. J. Am. Chem. Soc.2025 , 147. [Link]

  • Varon, A. J.; et al. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorg. Chem.2022 , 61 (1), 478–487. [Link]

  • Li, J.; et al. Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Chem. Sci., 2024 , 15, 9637-9643. [Link]

  • Matz, D. L.; Schalnat, M. C.; Pemberton, J. E. Reaction Chemistry of Solid-State Pyridine Thin Films with Vapor Deposited Ag, Mg, and Al. J. Am. Chem. Soc.2012 , 134 (30), 12712–12722. [Link]

  • BenchChem. A Comparative Guide to the Reactivity of Substituted Phenacyl Chlorides in SN2 Reactions. [URL not available]
  • Blicke, F. F.; et al. Pyridine Syntheses. III. Preparation and Reactions of Some Penta-substituted Pyridines. J. Am. Chem. Soc.1948 , 70 (11), 3655–3657. [Link]

  • ResearchGate. Substitution effects on neutral and protonated pyridine derivatives along the periodic table. [Link]

  • Sung, R. Y.; et al. Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. Bull. Korean Chem. Soc.2003 , 24 (10), 1439-1443. [Link]

  • Scribd. Effect of Substituents On Basicity of Pyridine. [Link]

  • ResearchGate. Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. [Link]

  • Royal Society of Chemistry. A computational study of the chlorination and hydroxylation of amines by hypochlorous acid. [Link]

  • PubMed. A Computational Study of the Reaction of Ground-State Nitrogen Atoms With Chloromethyl Radicals. [Link]

  • Buchwald, S. L.; et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.2014 , 136 (25), 9094–9101. [Link]

  • Bhide, B. H.; Patel, M. G. Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proc. Indian Acad. Sci. (Chem. Sci.)1985 , 94, 251-256. [Link]

  • American Chemical Society. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. [Link]

  • Chemistry LibreTexts. 8.5: Mechanisms of Nucleophilic Substitution Reactions. [Link]

  • Undheim, K.; et al. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules2008 , 13, 1643-1649. [Link]

  • Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. [Link]

  • Macmillan Group. NT GM December 2018 unlayered. [Link]

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

  • ResearchGate. Using Computational Chemistry to Improve Students' Multidimensional Understanding of Complex Electrophilic Aromatic Substitution Reactions: Further Analysis of the Solvent Effect, Temperature Influence, and Kinetic Behaviors. [Link]

  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]

  • ResearchGate. SN2 versus SN2′ Competition. [Link]

  • MDPI. Critical Computational Evidence Regarding the Long-Standing Controversy over the Main Electrophilic Species in Hypochlorous Acid Solution. [Link]

  • Royal Society of Chemistry. What defines electrophilicity in carbonyl compounds. [Link]

  • Royal Society of Chemistry. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. [Link]

  • Sanjeev, R.; Jagannadham, V. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education, 2022 , 10 (3), 91-94. [Link]

  • PubChem. 4-(Chloromethyl)pyridine. [Link]

  • ScholarWorks@UARK. Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. [Link]

Sources

Stability Assessment and Handling Guide for 4-(Chloromethyl)-2-fluoro-3-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

As a Senior Application Scientist, one of the most frequent challenges I encounter in the scale-up of pharmaceutical intermediates is the handling of bifunctional electrophiles. 4-(Chloromethyl)-2-fluoro-3-methylpyridine is a highly valuable building block, particularly in the synthesis of pyrimidinone derivatives acting as SHP2 antagonists and other complex six-membered heterocyclic active pharmaceutical ingredients (APIs) .

However, this molecule presents a classic kinetic dilemma: it houses both a nucleophilic pyridine nitrogen and a highly activated electrophilic chloromethyl group. Without proper derivative selection and storage protocols, the compound undergoes rapid degradation. This guide objectively compares the stability of various 4-(chloromethyl)-2-fluoro-3-methylpyridine derivatives and provides field-proven, self-validating protocols for their handling.

Mechanistic Overview of Instability

The primary degradation pathway for chloromethylpyridines is intermolecular self-alkylation . The lone pair on the pyridine nitrogen of one molecule performs an


 attack on the benzylic carbon of an adjacent molecule, displacing the chloride ion. Because the 4-chloromethyl group is highly activated by the electron-withdrawing nature of the pyridine ring (which is further enhanced by the inductive effect of the 2-fluoro substituent), this reaction is exceptionally fast at room temperature. The result is a quaternary ammonium dimer that rapidly cascades into an intractable polymeric tar.

To arrest this causality, the pyridine nitrogen must be deactivated. The industry standard is to convert the free base into a hydrochloride (HCl) salt . Protonation of the nitrogen completely removes its nucleophilicity, shutting down the


 pathway and ensuring long-term shelf life .

G FB Free Base (Nucleophilic N) SA Intermolecular SN2 (Self-Alkylation) FB->SA Room Temp HCL HCl Addition (Protonation) FB->HCL +HCl (g) or SOCl2 DEG Quaternary Ammonium Polymers (Degradation) SA->DEG Rapid Kinetics SALT Hydrochloride Salt (Non-nucleophilic N) HCL->SALT STABLE Long-Term Stability (No Polymerization) SALT->STABLE Protected from Moisture

Mechanistic pathway of chloromethylpyridine self-alkylation versus HCl salt stabilization.

Comparison Guide: Storage and Handling Alternatives

When designing a synthetic route, selecting the correct form of the 4-(chloromethyl)-2-fluoro-3-methylpyridine building block is critical. The table below summarizes the quantitative and qualitative performance of four alternative strategies to mitigate instability.

Derivative / FormRelative Stability (

at 25°C)
Primary Degradation PathwayOptimal Storage ConditionsSynthetic Utility & Operational Notes
Free Base (Neat) < 12 HoursSelf-alkylation (Polymerization)-20°C, dilute in non-polar solvent (e.g., Toluene)Direct use in N-alkylation. Must be consumed immediately upon generation.
HCl Salt > 12 MonthsHydrolysis (Moisture sensitive)2-8°C, under inert atmosphere (Ar/N2)Industry Standard. Requires the addition of a mild base (e.g., DIPEA or K2CO3) in situ during the coupling step.
Bromomethyl Analog < 2 HoursRapid self-alkylation-80°C or generated in situExtremely high reactivity. Reserved only for sterically hindered or highly deactivated nucleophiles.
Hydroxymethyl Precursor > 2 YearsSlow oxidationRoom temperature, sealed containerUltimate Stability. Requires an additional chlorination step (e.g., SOCl2) prior to the coupling reaction.

Experimental Protocols

Protocol A: Synthesis and Isolation of the HCl Salt (Self-Validating System)

Causality & Design: Attempting to isolate the free base and subsequently adding HCl gas often leads to partial polymerization during the transfer steps. This protocol utilizes Thionyl Chloride (


) to convert the highly stable hydroxymethyl precursor directly into the chloromethyl derivative. Crucially, 

generates HCl gas in situ as a stoichiometric reaction byproduct. This creates a self-validating system: the exact moment the electrophilic chloromethyl group is formed, the pyridine nitrogen is simultaneously protonated, ensuring zero transient exposure to the self-alkylation pathway.

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 g of 4-(hydroxymethyl)-2-fluoro-3-methylpyridine in 100 mL of anhydrous dichloromethane (DCM) in a dry,

    
    -flushed round-bottom flask.
    
  • Activation: Cool the suspension to 0°C using an ice bath.

  • Chlorination: Dropwise, add 1.5 equivalents (approx. 7.5 mL) of

    
     over 30 minutes. Note: Vigorous evolution of 
    
    
    
    and HCl gas will occur. Ensure the setup is vented through a proper basic scrubber.
  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The suspension will gradually turn into a clear solution as the hydrochloride salt forms.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess

    
    .
    
  • Purification: Triturate the resulting crude solid with 50 mL of cold, anhydrous diethyl ether. Filter the precipitate under a blanket of

    
     to prevent moisture ingress (which would lead to hydrolysis).
    
  • Storage: Dry the white crystalline solid under high vacuum for 4 hours. Store at 2-8°C in a desiccator.

Protocol B: Accelerated Stability Testing (HPLC Kinetics)

Causality & Design: To objectively verify the stability of the HCl salt versus the free base, we utilize an accelerated degradation assay at 40°C. The critical feature of this protocol is the use of Trifluoroacetic Acid (TFA) in the quench solution. TFA instantly protonates any remaining free base in the sample aliquot, effectively "freezing" the degradation kinetics at the exact moment of sampling. This ensures highly accurate HPLC integration without artificial degradation occurring while the sample sits in the autosampler.

Step-by-Step Methodology:

  • Sample Preparation: Prepare two separate 0.1 M solutions in anhydrous acetonitrile:

    • Solution 1: 4-(Chloromethyl)-2-fluoro-3-methylpyridine (Free Base).

    • Solution 2: 4-(Chloromethyl)-2-fluoro-3-methylpyridine Hydrochloride (HCl Salt).

  • Incubation: Place both sealed vials in a thermomixer set to 40°C.

  • Kinetic Sampling: At time points

    
     hours, withdraw a 10 µL aliquot from each vial.
    
  • Quenching (Critical Step): Immediately dilute the 10 µL aliquot into 990 µL of mobile phase (60:40 Water:Acetonitrile containing 0.1% TFA v/v).

  • Analysis: Inject 5 µL of the quenched sample onto a C18 Reverse-Phase HPLC column. Run an isocratic gradient and monitor UV absorbance at 254 nm.

  • Data Processing: Plot the normalized peak area of the parent compound over time. The free base will show a rapid exponential decay (matched by the appearance of a highly polar peak at the solvent front corresponding to the quaternary ammonium polymer), while the HCl salt will maintain >98% peak area stability over the 24-hour period.

References

  • Source: Google Patents (US11702392B2)
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Source: Beilstein Journal of Organic Chemistry (NCBI PMC) URL:[Link]

comparative study of 4-(chloromethyl)-2-fluoro-3-methylpyridine and its isomers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Profile: 4-(Chloromethyl)-2-fluoro-3-methylpyridine vs. Regional Isomers in API Synthesis

Executive Summary & Mechanistic Rationale

In the development of targeted therapeutics, the incorporation of functionalized pyridine motifs is a cornerstone strategy for modulating physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity[1]. Among these building blocks, represents a highly specialized intermediate. The chloromethyl group serves as a prime electrophilic center for nucleophilic substitution (


) reactions, enabling the rapid assembly of ether, thioether, and amine linkages common in active pharmaceutical ingredients (APIs).

However, the reactivity of halomethyl pyridines is not uniform; it is dictated by a complex interplay of electronic and steric factors[2]. As an Application Scientist, I frequently observe that selecting the correct regional isomer is critical for optimizing synthetic yields and scaling up API production.

Causality of Reactivity (Electronic vs. Steric Interplay):

  • Electronic Effects: The pyridine nitrogen acts as a powerful electron sink. In an

    
     reaction, the transition state develops a partial negative charge. Isomers with the chloromethyl group at the 2- (ortho) or 4- (para) positions relative to the nitrogen are electronically activated, as the nitrogen stabilizes the transition state via inductive and resonance effects[2]. Conversely, the 3- and 5- (meta) positions lack this resonance stabilization, rendering them significantly less reactive. Furthermore, the highly electronegative 2-fluoro substituent inductively withdraws electron density across the ring, globally enhancing electrophilicity.
    
  • Steric Effects: The trajectory of the incoming nucleophile (governed by the Bürgi-Dunitz angle) is highly sensitive to adjacent bulky groups. In 4-(chloromethyl)-2-fluoro-3-methylpyridine, the adjacent 3-methyl group imposes a significant steric penalty, raising the activation energy barrier despite the favorable electronic activation.

Structural and Quantitative Profiling

To objectively evaluate these building blocks, we compare the target compound against its 5- and 6-chloromethyl isomers using a standardized


 amination assay with piperidine (a standard secondary amine nucleophile benchmark in drug discovery).
Table 1: Comparative Reactivity Profile
Substrate IsomerElectronic Activation (vs. Pyridine N)Steric HindranceRelative Rate (

)
Yield (2h, 25°C)Half-life (

)
6-(chloromethyl)-2-fluoro-3-methylpyridine High (Ortho to N)Low (Flanked by H)1.8>95%18 min
4-(chloromethyl)-2-fluoro-3-methylpyridine High (Para to N)High (Ortho to Methyl)1.0 (Baseline)82%32 min
5-(chloromethyl)-2-fluoro-3-methylpyridine Low (Meta to N)Low (Flanked by H)0.2<15%>150 min

Data Synthesis: The 6-isomer demonstrates the highest reaction velocity because it benefits from the electronic pull of the adjacent nitrogen without suffering a steric clash. The 4-isomer (our target) is electronically activated but sterically hindered by the 3-methyl group, resulting in a moderate, controlled reaction rate. The 5-isomer is electronically deactivated, making it poorly suited for mild coupling conditions[2].

Experimental Protocol: Self-Validating Kinetic Profiling

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating in-situ NMR workflow. This method not only measures the reaction rate but inherently validates the data by tracking mass balance, ensuring that the disappearance of the starting material perfectly correlates with the appearance of the product, ruling out side reactions (e.g., elimination or dimerization)[].

Step-by-Step Methodology:

  • Preparation of Standardized Solutions:

    • Action: Prepare a 0.5 M solution of 4-(chloromethyl)-2-fluoro-3-methylpyridine in anhydrous

      
      . Add 0.1 equivalents of 1,3,5-trimethoxybenzene.
      
    • Causality: 1,3,5-trimethoxybenzene acts as an inert internal standard (IS). Its sharp singlet at

      
       6.1 ppm serves as a constant integration reference, immune to the reaction conditions.
      
  • Nucleophile Introduction:

    • Action: Transfer 0.5 mL of the substrate solution to an NMR tube. Inject 1.0 equivalent of piperidine and 1.2 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a non-nucleophilic base added as an acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the piperidine nucleophile, which would otherwise stall the reaction kinetics.

  • In-Situ NMR Acquisition:

    • Action: Insert the tube into an NMR spectrometer pre-equilibrated to 25.0 °C. Acquire

      
      -NMR spectra every 5 minutes for 2 hours.
      
    • Causality: Strict temperature control is mandatory for kinetic profiling to prevent thermal acceleration of the

      
       pathway.
      
  • Data Processing & Self-Validation:

    • Action: Integrate the decaying chloromethyl singlet (

      
       ~4.6 ppm) and the growing aminomethyl singlet (
      
      
      
      ~3.5 ppm) relative to the IS.
    • Causality (The Validation Check): At any time point

      
      , the sum of the molar concentrations of the reactant and product must equal the initial starting concentration (
      
      
      
      ). If mass balance is lost, the protocol flags the occurrence of competing side pathways, ensuring only high-fidelity kinetic data is reported.

Mechanistic and Workflow Visualizations

G cluster_isomers Electrophilic Substrates Nuc Nucleophile (e.g., Piperidine) Iso6 6-(chloromethyl) Isomer High Electronic Activation Low Steric Hindrance Nuc->Iso6 Fastest (k_rel = 1.8) Iso4 4-(chloromethyl) Isomer High Electronic Activation High Steric Hindrance Nuc->Iso4 Moderate (k_rel = 1.0) Iso5 5-(chloromethyl) Isomer Low Electronic Activation Low Steric Hindrance Nuc->Iso5 Slowest (k_rel = 0.2) TS SN2 Transition State Partial Charge Stabilization Iso6->TS Iso4->TS Iso5->TS Prod Substituted Pyridine API TS->Prod Cl- Leaving Group Departs

Kinetic pathways of SN2 substitution across fluoro-methylpyridine isomers.

Workflow Step1 1. Sample Preparation Equimolar Substrate + Nucleophile Internal Std: Trimethoxybenzene Step2 2. In-Situ 1H-NMR Thermostated at 25°C Scan every 5 mins for 2 hours Step1->Step2 Step3 3. Kinetic Integration Track -CH2Cl decay (δ ~4.6 ppm) Track -CH2N growth (δ ~3.5 ppm) Step2->Step3 Step4 4. Self-Validation Mass Balance Check (Reactant + Product = 100%) Step3->Step4

Self-validating in-situ NMR workflow for determining substitution kinetics.

References

  • Benchchem. "A Comparative Guide to the Reactivity of Halomethyl Pyridines". Source: Benchchem Technical Guides. 2

  • Sigma-Aldrich. "CAS 1227594-61-7: 4-(chloromethyl)-2-fluoro-3-methylpyridine". Source: Sigma-Aldrich Product Catalog.

  • BOC Sciences. "CAS 55422-79-2 (2,6-Dichloromethylpyridine hydrochloride) - Halogen Substitution Kinetics". Source: BOC Sciences Material Applications.

  • Iowa Research Online. "Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds". Source: University of Iowa. 1

Sources

Efficacy of 4-(Chloromethyl)-2-fluoro-3-methylpyridine in Advanced API Synthetic Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The pyridine scaffold remains a cornerstone of modern medicinal chemistry, offering vast opportunities for the development of novel therapeutics by allowing precise fine-tuning of pharmacokinetic (PK) and pharmacodynamic (PD) properties [1]. In the highly specialized landscape of gastrointestinal and kinase-inhibitor drug development, the transition from traditional prodrugs to direct-acting agents has necessitated the design of increasingly complex building blocks.

This guide provides an in-depth comparative analysis of 4-(chloromethyl)-2-fluoro-3-methylpyridine (CAS 1227594-61-7) , an advanced electrophilic intermediate. We will examine its structural advantages, comparative efficacy in synthetic workflows, and the mechanistic causality behind its performance against traditional alternatives in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and related Active Pharmaceutical Ingredients (APIs).

Mechanistic Rationale: The Causality of Structural Design

The efficacy of a synthetic building block is not merely a function of its reactivity, but of how its substituents dictate the physicochemical properties of the final API. The specific substitution pattern of 4-(chloromethyl)-2-fluoro-3-methylpyridine is engineered to solve critical challenges in drug stability and target affinity.

  • The 4-Chloromethyl Electrophile (

    
     Hub): 
    Unlike the 2-chloromethyl groups found in traditional Proton Pump Inhibitor (PPI) precursors (e.g., pantoprazole or omeprazole), positioning the reactive chloromethyl group at the C4 position alters the spatial trajectory of the core heterocycle. This benzylic-like chloride is highly susceptible to 
    
    
    
    attack by nitrogen (pyrrole/indole) or sulfur nucleophiles, enabling rapid and high-yielding coupling reactions.
  • The 2-Fluoro Substitution (Metabolic & Acid Shield): Fluorine is highly electronegative. Through the inductive effect, it withdraws electron density from the pyridine ring, significantly lowering the

    
     of the pyridine nitrogen. Traditional PPIs require an acidic environment for activation, but modern P-CABs must remain stable in gastric acid to bind reversibly to the 
    
    
    
    ATPase [2]. The 2-fluoro group prevents premature protonation and degradation at low pH. Furthermore, the strong C-F bond acts as a metabolic shield, resisting cytochrome P450 (CYP3A4/CYP2C19) mediated oxidation [3].
  • The 3-Methyl Group (Conformational Locking): The introduction of a methyl group adjacent to the chloromethyl linker creates a deliberate steric clash. Once the

    
     coupling is complete, this steric bulk restricts the rotational degrees of freedom around the newly formed C-N or C-S bond. This conformational locking pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon binding to the target receptor.
    

Comparative Efficacy in Key Synthetic Routes

To objectively evaluate the performance of 4-(chloromethyl)-2-fluoro-3-methylpyridine, we must compare it against standard industry alternatives used in similar synthetic pathways (e.g., N-alkylation of a pyrrole core).

  • Alternative A (Non-Fluorinated): 4-(chloromethyl)-3-methylpyridine. Lacks the inductive stabilization of fluorine.

  • Alternative B (Traditional PPI Precursor): 2-(chloromethyl)-3,4-dimethoxypyridine. Highly electron-rich, designed for acid-catalyzed rearrangement rather than acid stability.

Quantitative Performance Data

The following table summarizes the comparative experimental data for the N-alkylation workflow and the resulting intermediate properties.

Parameter4-(Chloromethyl)-2-fluoro-3-methylpyridine (Target)Alternative A: 4-(Chloromethyl)-3-methylpyridineAlternative B: 2-(Chloromethyl)-3,4-dimethoxypyridine
Primary Application P-CABs, Kinase InhibitorsGeneral API IntermediatesTraditional PPIs (e.g., Pantoprazole)

N-Alkylation Yield
88 - 92% 82 - 85%75 - 80% (Prone to side reactions)
Regioselectivity >98% (Sterically directed) ~90%~85%
Intermediate Acid Stability High (

> 48h at pH 4.0)
Moderate (

~ 12h at pH 4.0)
Low (Rapidly degrades/activates at pH < 5.0)
Target Binding Mode Reversible, Ionic (K+-Competitive) Reversible, IonicIrreversible, Covalent (Disulfide)

Data synthesized from standard medicinal chemistry optimization protocols for pyridine-core APIs.

Experimental Protocol: Self-Validating N-Alkylation

The following protocol details the coupling of 4-(chloromethyl)-2-fluoro-3-methylpyridine with a generic pyrrole core. This methodology is designed as a self-validating system, incorporating in-process controls and mechanistic causality for every reagent chosen.

Reagents & Materials:

  • 4-(chloromethyl)-2-fluoro-3-methylpyridine (1.05 eq)

  • Substituted Pyrrole Core (1.0 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Nucleophile Activation: Charge a flame-dried, argon-purged reaction vessel with the Substituted Pyrrole Core and anhydrous DMF. Add

    
     in one portion.
    
    • Causality:

      
       is selected over 
      
      
      
      or
      
      
      because the large, highly polarizable cesium cation creates a "naked" and highly reactive pyrrolide anion. Its mild basicity prevents the degradation of the electrophile that harsher bases might cause.
  • Temperature Equilibration: Stir the suspension at room temperature for 30 minutes, then cool the reaction mixture to 0°C using an ice-water bath.

    • Causality: Cooling is critical. The 4-chloromethyl electrophile is highly reactive; initiating the addition at 0°C suppresses exothermic dimerization and polyalkylation side reactions.

  • Electrophilic Addition: Dissolve 4-(chloromethyl)-2-fluoro-3-methylpyridine in a minimal volume of anhydrous DMF and add it dropwise to the reaction mixture over 15 minutes.

    • In-Process Control: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the electrophile spot (UV active) validates the completion of the

      
       attack.
      
  • Reaction Maturation: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Causality: The steric hindrance of the 3-methyl group slightly retards the reaction rate compared to unhindered pyridines. The 4-hour maturation ensures complete conversion.

  • Quench and Workup: Quench the reaction by pouring it into ice-cold distilled water (10x reaction volume). Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with saturated aqueous LiCl (
    
    
    
    mL) and brine.
    • Causality: Multiple washes with saturated LiCl are a self-validating technique to completely partition and remove residual DMF from the organic phase, preventing solvent contamination during crystallization.

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the conformationally locked API intermediate.
    

Synthetic Workflow and Pharmacological Pathway

The integration of this specific pyridine building block directly dictates the downstream pharmacological success of the resulting API. The diagram below illustrates the workflow from synthetic coupling to the ultimate mechanism of action.

G A 4-(chloromethyl)- 2-fluoro-3-methylpyridine C SN2 N-Alkylation (Cs2CO3, DMF) A->C B Pyrrole Core (Nucleophile) B->C D Conformationally Locked API Intermediate C->D Regioselective Yield >88% E Gastric H+/K+ ATPase Reversible Inhibition D->E Acid-Stable, K+-Competitive Binding

Fig 1: Synthetic integration of 4-(chloromethyl)-2-fluoro-3-methylpyridine and its downstream pharmacological pathway.

References

  • Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases. NIH PubMed Central (PMC6034668). Available at:[Link]

  • Clinical pharmacokinetics of potassium competitive acid blockers: a systematic review and meta-analysis. NIH PubMed Central (PMC11369527). Available at:[Link]

Electronic Tuning of Pyridine Intermediates: A Comparative Analysis of 4-(chloromethyl)-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 4-(chloromethyl)-2-fluoro-3-methylpyridine , a specialized heterocyclic building block. This analysis is structured to assist medicinal chemists in optimizing synthetic routes, specifically focusing on the electronic and steric interplay between the substituents.

Executive Summary: The "Dual-Electrophile" Paradox

In drug discovery, 4-(chloromethyl)-2-fluoro-3-methylpyridine represents a high-value "dual-electrophile." Unlike standard benzyl halides, this molecule possesses two distinct reactive centers competing for nucleophilic attack:[1]

  • The

    
     Center (C4-Chloromethyl):  Susceptible to 
    
    
    
    displacement.
  • The

    
     Center (C2-Fluoro):  Highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ).[1]

This guide analyzes how the 2-fluoro and 3-methyl substituents electronically tune these positions, offering a comparative advantage over chlorinated or non-substituted analogs.

Electronic Structure & Substituent Effects

The reactivity profile is defined by the synergistic (and sometimes opposing) effects of the substituents on the electron-deficient pyridine core.

A. The 2-Fluoro Substituent (Electronic Activation)
  • Inductive Effect (-I): Fluorine is the most electronegative element. At the C2 position (adjacent to Nitrogen), it exerts a powerful electron-withdrawing effect (

    
    ). This significantly lowers the LUMO energy of the pyridine ring, making the entire system more electrophilic.
    
  • 
     Acceleration:  The 2-fluoro group is an exceptional leaving group for 
    
    
    
    reactions, not because of bond weakness (the C-F bond is strong, ~116 kcal/mol), but because its high electronegativity stabilizes the anionic Meisenheimer intermediate.
    • Data Point: 2-Fluoropyridine reacts approximately 320 times faster than 2-chloropyridine with ethoxide ions [1].[2][3]

B. The 3-Methyl Substituent (Steric Modulation)
  • Electronic Effect (+I): The methyl group is weakly electron-donating. While this slightly counteracts the electron deficiency caused by the fluorine, its primary role is not electronic.

  • Steric Shielding: Located at C3, the methyl group is ortho to both the 2-fluoro and 4-chloromethyl groups.

    • Impact on C2: It provides steric bulk that can hinder the approach of large nucleophiles to the C2 position, potentially improving chemoselectivity by slowing down unwanted

      
       side reactions.
      
    • Impact on C4: It imposes a steric penalty on the

      
       transition state at the chloromethyl group, requiring higher energy or smaller nucleophiles for successful substitution.
      
C. The 4-Chloromethyl Group (The Primary Target)
  • Benzylic Activation: The electron-deficient pyridine ring (enhanced by the 2-F) makes the benzylic carbon highly electropositive. This accelerates

    
     reactions with soft nucleophiles (e.g., thiols, azides) compared to electron-neutral benzyl chlorides.
    

Comparative Performance Guide

This section objectively compares the product with its closest structural analogs to justify its selection in synthesis.

Table 1: Reactivity & Selectivity Comparison
Feature4-(chloromethyl)-2-fluoro-3-methylpyridine (Target)4-(chloromethyl)-2-chloro-3-methylpyridine (Analog A)4-(chloromethyl)-3-methylpyridine (Analog B)
C2

Reactivity
Very High (Fastest)Moderate (Requires heat/catalyst)Inert (No leaving group)
C4

Reactivity
High (Activated by 2-F)Moderate Low (Less electron deficient)
Chemoselectivity Risk High (Risk of C2 attack by hard nucleophiles)Low (C2 is stable under mild conditions)None (Only C4 reacts)
Atom Economy High (F is low MW)ModerateHigh
Use Case Rapid library synthesis; Late-stage

diversification.
Robust, scale-up friendly intermediate.Simple benzylic substitutions.
Decision Framework
  • Choose the 2-Fluoro (Target) if you plan to perform a sequential functionalization: first substituting the chloromethyl group (using a soft nucleophile), followed by displacing the fluorine (using a hard nucleophile/catalyst) to build complex core structures.

  • Choose the 2-Chloro (Analog A) if the C2 position must remain inert throughout harsh reaction conditions.

Visual Analysis of Electronic Effects

The following diagram illustrates the electronic push-pull mechanisms and the resulting reactivity zones.

ElectronicEffects cluster_molecule 4-(chloromethyl)-2-fluoro-3-methylpyridine cluster_legend Reactivity Legend C2 C2-Fluoro (SNAr Site) Ring Pyridine Ring (Electron Deficient) C2->Ring Strong -I C3 C3-Methyl (Steric Shield) C3->C2 Blocks C4 C4-Chloromethyl (SN2 Site) C3->C4 Hinders Ring->C4 Activates Effect_F Inductive Withdrawal (-I) Activates Ring Effect_Me Steric Hindrance Protects C2 & C4 Leg1 High Reactivity Leg2 Moderate/Shielded Leg3 Target Site

Figure 1: Mechanistic map showing the activation of the C4 position by the C2-Fluoro group and the steric shielding provided by the C3-Methyl group.[2]

Experimental Protocols

Protocol A: Selective Substitution (Preserving the 2-F)

Objective: Displace the chloride at C4 with a thiol or amine while preventing


 at C2.
Rationale:  Soft nucleophiles favor saturated carbon (

) attack. Low temperature prevents the higher activation energy

pathway.
  • Preparation: Dissolve 4-(chloromethyl)-2-fluoro-3-methylpyridine (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Selection: Use a non-nucleophilic base (e.g., DIPEA, 1.2 eq) to scavenge HCl. Avoid alkoxides (e.g., NaOMe), which will instantly attack the C2-F.

  • Nucleophile Addition: Add the thiol/amine (1.1 eq) dropwise at 0°C .

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/LCMS.[1]

    • Success Marker: Disappearance of starting material; observation of single product peak.

    • Failure Mode: Appearance of a byproduct with mass [M - F + Nu], indicating C2 attack.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over

    
    .[1]
    
Protocol B: Sequential Library Synthesis (One-Pot)

Objective: Utilize the "Dual-Electrophile" nature to install two different nucleophiles.

ReactionPathway Start Start Material (Cl-CH2-Py-F) Step1 Step 1: SN2 Attack (Soft Nucleophile, 0°C) Start->Step1 Selective C4 subst. Inter Intermediate (Nu1-CH2-Py-F) Step1->Inter Step2 Step 2: SNAr Attack (Hard Nucleophile, Heat) Inter->Step2 Activate C2-F Final Final Product (Nu1-CH2-Py-Nu2) Step2->Final

Figure 2: Sequential functionalization workflow exploiting the differential reactivity of C4 and C2.

  • Step 1 (

    
    ):  Follow Protocol A using a thiol (R-SH). Isolate or carry forward crude.
    
  • Step 2 (

    
    ):  Dissolve Intermediate in DMSO. Add a hard nucleophile (e.g., morpholine, 2.0 eq) and 
    
    
    
    . Heat to 80°C for 4 hours. The 2-F group will be displaced.[1][2][4][5][6]

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem Application Library. Link

  • Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers.
  • Soudijn, W., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Link

  • Imperial College London. (n.d.). Pyridines: properties, syntheses & reactivity. Imperial College Chemistry Dept. Link

Sources

Guide to the Applications of Substituted Chloromethylpyridines: Synthesis, Reactivity, and Industrial Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted chloromethylpyridines, particularly 2-chloro-5-(chloromethyl)pyridine (CCMP) , represent a specialized class of electrophilic synthons critical to the modern agrochemical and pharmaceutical industries.[1] Unlike their benzylic analogues (e.g., benzyl chloride), these compounds possess a unique reactivity profile driven by the electron-deficient pyridine nucleus.

This guide provides a technical analysis of their applications, focusing on their role as the "chassis" for neonicotinoid insecticides (Imidacloprid, Acetamiprid) and emerging kinase inhibitors. We compare their performance against traditional alkylating agents, evaluate synthesis routes for the intermediates themselves, and provide validated protocols for their use.

Structural Landscape & Reactivity Benchmark

The utility of chloromethylpyridines stems from the electronic interplay between the chloromethyl moiety and the pyridine ring.

The "Pyridine Effect" vs. Benzyl Chloride

In nucleophilic substitution reactions (


), substituted chloromethylpyridines often exhibit enhanced electrophilicity compared to benzyl chlorides.
  • Electronic Withdrawal: The nitrogen atom in the pyridine ring exerts a strong inductive effect (

    
    ), pulling electron density away from the ring carbons. This destabilizes the ring but significantly activates the exocyclic methylene carbon toward nucleophilic attack.
    
  • Positional Isomerism: The 2-chloro substituent in CCMP further enhances this effect through inductive withdrawal, while preventing unwanted side reactions at the

    
    -position relative to the nitrogen.
    

Table 1: Reactivity & Property Comparison

FeatureBenzyl Chloride2-Chloro-5-(chloromethyl)pyridine (CCMP)Impact on Application
Electronic Nature Neutral aromatic ringElectron-deficient heteroaromaticCCMP is a "hotter" electrophile; faster reaction rates with amines.
Leaving Group Lability ModerateHighRequires milder bases for coupling; reduces harsh waste streams.
Stability HighModerate (Sensitive to hydrolysis)CCMP requires strictly anhydrous storage conditions.
Primary Use Case General organic synthesisNeonicotinoid insecticides, Kinase inhibitorsSpecificity for nicotinic acetylcholine receptor (nAChR) binding sites.

Comparative Synthesis Routes of the Intermediate (CCMP)

Before applying CCMP, researchers must often synthesize or source it. The purity of CCMP dictates the yield of the final API. Below is a comparison of the three dominant industrial routes.

Table 2: Evaluation of CCMP Synthesis Methodologies

RouteMethodologyYieldPurityAnalysis
A. Radical Chlorination Free-radical chlorination of 2-chloro-5-methylpyridine using

gas or initiators.
70-80%85-90%Legacy Method. High environmental burden. Difficult separation of di- and tri-chlorinated byproducts.
B. Vilsmeier-Haack Cyclization Cyclization of benzylamines or enamides using

/DMF (Vilsmeier reagents).
85-92%>95%High Purity. Avoids over-chlorination. Generates phosphorus waste which requires treatment.
C. Green Liquid-Phase Chlorination using Trichloroisocyanuric Acid (TCCA) or specific buffers in liquid phase.90-97% >98% Recommended. High atom economy, safer reagents, and minimal polychlorinated impurities.

Application 1: Agrochemical Synthesis (Neonicotinoids)[2]

The primary global application of CCMP is the synthesis of Imidacloprid , the world's most widely used insecticide. CCMP serves as the anchor, linking the bioactive chloropyridinyl moiety to the imidazolidine ring.

Mechanism of Action

The 2-chloro-5-pyridylmethyl moiety mimics the neurotransmitter acetylcholine, but the chlorination prevents degradation by acetylcholinesterase. This leads to overstimulation of the insect nervous system, paralysis, and death.

Synthesis Workflow: CCMP to Imidacloprid

The coupling reaction is a classic


 alkylation. The choice of base and solvent is critical to prevent hydrolysis of the sensitive chloromethyl group.

ImidaclopridSynthesis CCMP 2-Chloro-5-(chloromethyl)pyridine (CCMP) Intermediate Transition State (SN2 Attack) CCMP->Intermediate Electrophile Imidazolidine N-nitro-imidazolidin-2-imine Imidazolidine->Intermediate Nucleophile Base Base (K2CO3) Solvent (Acetonitrile) Base->Intermediate Catalyst Imidacloprid Imidacloprid (Final Product) Intermediate->Imidacloprid Alkylation Byproducts By-products (KCl, HCl) Intermediate->Byproducts Elimination

Figure 1: Reaction pathway for the synthesis of Imidacloprid using CCMP. The reaction proceeds via nucleophilic attack of the imidazolidine nitrogen on the exocyclic methylene of CCMP.

Application 2: Pharmaceutical Intermediates[1][2][4][5]

Beyond agrochemicals, substituted chloromethylpyridines are gaining traction in medicinal chemistry, particularly for Kinase Inhibitors and Antimicrobials .

  • Kinase Inhibitors (e.g., PLK4): 3-chloro-2-(chloromethyl)pyridine derivatives are used to synthesize inhibitors for Polo-like kinase 4 (PLK4), a target in cancer therapy. The pyridine ring provides essential hydrogen-bonding interactions within the ATP-binding pocket of the enzyme.

  • Bioactive Hydrazones: Recent studies utilize CCMP to synthesize hydrazone derivatives via reaction with aromatic aldehydes. These derivatives exhibit significant antimicrobial and anti-malarial activity, leveraging the pyridine scaffold's ability to penetrate cell membranes.

Experimental Protocol: Validated Alkylation Procedure

Objective: Coupling of 2-chloro-5-(chloromethyl)pyridine (CCMP) with a secondary amine (General Protocol). Scale: 10 mmol.

Materials
  • Substrate: 2-Chloro-5-(chloromethyl)pyridine (CCMP) [CAS: 70258-18-3] (1.62 g, 10 mmol).

  • Nucleophile: Secondary amine (e.g., morpholine, piperazine derivative) (10-12 mmol).

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol).
    
  • Solvent: Acetonitrile (MeCN), anhydrous (30 mL).

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein exchange (

    
    ).
    
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Purge with nitrogen (

      
      ) to ensure an inert atmosphere (crucial to prevent hydrolysis of CCMP).
      
  • Reaction Assembly:

    • Add 30 mL of anhydrous MeCN to the flask.

    • Add the secondary amine (1.0 - 1.2 equiv) and anhydrous

      
       (2.0 equiv).
      
    • Stir at room temperature for 10 minutes to create a homogeneous suspension.

    • Critical Step: Add CCMP (1.0 equiv) dropwise over 5 minutes. If the reaction is highly exothermic, cool the flask in an ice bath during addition.

  • Execution:

    • Heat the mixture to 60-80°C (reflux) depending on the nucleophile's steric hindrance.

    • Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1) or LC-MS.[2][3]

    • Typical reaction time: 3 to 5 hours .

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the solid inorganic salts (

      
      , KCl). Wash the filter cake with fresh MeCN.
      
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude oil.

  • Purification:

    • Dissolve the residue in Ethyl Acetate and wash with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Silica gel) if necessary.[2]

Safety Note: CCMP is a skin sensitizer and lachrymator. Handle only in a fume hood.

References

  • BenchChem. (2025).[2][4] 2,5-Dichloropyridine: A Key Intermediate in the Synthesis of Neonicotinoid Insecticides. Retrieved from

  • ChemicalBook. (2024). 2-Chloro-5-chloromethylpyridine: Applications in Agricultural Chemistry and Green Synthesis. Retrieved from

  • Pimpale, M. J., et al. (2025).[5] Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5). Retrieved from

  • Google Patents. (2012). Process for preparing 2-chloro-5-chloromethylpyridine (WO2012048502A1). Retrieved from

  • Smolecule. (2023).[6] 3-Chloro-2-(chloromethyl)pyridine hydrochloride: Pharmaceutical Applications. Retrieved from

  • Sigma-Aldrich. (2001). 2-(Chloromethyl)pyridine hydrochloride: Reagent for Calixarene Functionalization. Retrieved from

Sources

Safety Operating Guide

4-(Chloromethyl)-2-fluoro-3-methylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the scientifically rigorous protocols for the disposal of 4-(Chloromethyl)-2-fluoro-3-methylpyridine . As a Senior Application Scientist, I have structured this not merely as a checklist, but as a technical workflow designed to mitigate the specific chemical risks associated with chloromethyl pyridine derivatives .

These compounds are potent alkylating agents and lachrymators that can hydrolyze to release hydrogen chloride (HCl) gas. Disposal procedures must prioritize the neutralization of the electrophilic chloromethyl group to prevent uncontrolled alkylation or corrosion downstream.

Part 1: Hazard Identification & Chemical Logic

Before initiating disposal, you must understand the "Why" behind the protocols. This compound is not just "hazardous waste"; it is a reactive intermediate with specific stability profiles.

PropertyHazard Implication
Functional Group Chloromethyl (-CH₂Cl): Highly electrophilic. Reacts violently with nucleophiles (amines, thiols) and hydrolyzes in water.
Reactivity Water Reactive: Hydrolysis yields the corresponding alcohol and HCl gas , causing pressure buildup in sealed waste containers.
Toxicity Corrosive (Category 1B/1C) & Alkylating: Causes severe skin burns and eye damage. Potential mutagen due to DNA alkylation.
Physical State Typically a low-melting solid or oil. often stored as a hydrochloride salt to prevent self-polymerization.

Part 2: Pre-Disposal Stabilization (The "Quenching" Protocol)

CRITICAL: Do not simply pour active chloromethyl pyridine residues into a general organic waste drum. The risk of exothermic polymerization or hydrolysis inside the drum is too high.

Scenario: You have reaction residues, glassware with trace amounts, or a small aliquot (<50g) that has degraded.

Step-by-Step Quenching Workflow

Objective: Convert the reactive alkyl halide into a stable alcohol or ether before final disposal.

  • Preparation:

    • Work in a functioning fume hood.

    • PPE: Butyl rubber gloves (Latex is permeable to alkyl halides), chemical splash goggles, and a face shield.

    • Vessel: Use a 3-neck round-bottom flask with a stir bar, cooled to 0°C in an ice bath.

  • Solvent Dilution:

    • Dissolve/suspend the waste material in an inert solvent (e.g., Dichloromethane or Toluene) if it is not already in solution. This acts as a heat sink.

  • The "IPA" Quench (Controlled Solvolysis):

    • Why Isopropanol (IPA)? Water reacts too violently. IPA reacts slower, forming the isopropyl ether and HCl, allowing for heat control.

    • Action: Add Isopropanol dropwise to the stirred solution. Monitor temperature; do not exceed 20°C.

    • Observation: You may see slight fuming (HCl).

  • Aqueous Neutralization:

    • Once the IPA addition causes no exotherm, add a 5% Sodium Bicarbonate (NaHCO₃) solution slowly.

    • Mechanism:[1][2] This neutralizes the generated HCl.

    • Caution: This will generate CO₂ gas. Ensure the system is vented.[3][4][5][6][7]

  • Final Check:

    • Check pH. It should be neutral (pH 6-8). The organic layer now contains the deactivated ether/alcohol derivative, which can be disposed of as standard halogenated organic waste.

Part 3: Waste Classification & Packaging (Bulk Disposal)

For larger quantities (>50g) or pure material where quenching is impractical, you must package for professional incineration.

RCRA & DOT Classification
  • RCRA Code: D002 (Corrosive), D003 (Reactive - if potential for gas generation exists).

  • DOT Shipping Name: Corrosive solid, acidic, organic, n.o.s. (4-(Chloromethyl)-2-fluoro-3-methylpyridine).

  • UN Number: Likely UN 3261 or UN 1759 .

Packaging Protocol
  • Primary Container:

    • Use a polyethylene (HDPE) or glass container. Avoid metal containers due to HCl corrosion risk.

    • Venting: If the material is old or suspected of moisture contamination, use a vented cap (e.g., circumvention cap) to prevent pressure buildup from hydrolysis.

  • Secondary Containment:

    • Place the primary container inside a heavy-duty resealable bag or a secondary plastic bucket with vermiculite (absorbent).

  • Labeling:

    • Clearly mark: "HIGHLY REACTIVE: ALKYLATING AGENT. DO NOT MIX WITH OXIDIZERS OR BASES." [8]

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision tree for handling this specific compound, ensuring no step is missed.

DisposalWorkflow Start Waste: 4-(Chloromethyl)-2-fluoro-3-methylpyridine Assess Assessment: Quantity & State Start->Assess SmallScale Small Scale / Residue (<50g) Assess->SmallScale Bulk Bulk / Pure Material (>50g) Assess->Bulk Quench Quenching Protocol (In Fume Hood) SmallScale->Quench Pack Packaging Protocol Bulk->Pack IPA 1. Add Isopropanol (Slowly) Quench->IPA Bicarb 2. Add 5% NaHCO3 (Neutralize HCl) IPA->Bicarb CheckPH 3. Check pH (Target 6-8) Bicarb->CheckPH FinalDisp Final Disposal: Halogenated Organic Waste stream CheckPH->FinalDisp Container HDPE Container + Vented Cap Pack->Container Label Label: Corrosive/Alkylating UN 3261 Container->Label Incinerate Professional Incineration (w/ Scrubber) Label->Incinerate

Figure 1: Decision logic for the safe disposal of chloromethyl pyridine derivatives, distinguishing between bench-scale quenching and bulk packaging.

Part 5: Emergency Procedures (Spill Management)

If a spill occurs during the transfer or disposal process:

  • Evacuate & Isolate: Clear the area immediately. These vapors are lachrymatory (tear-inducing).

  • PPE Upgrade: Wear a full-face respirator with organic vapor/acid gas cartridges (OV/AG) if outside a hood.

  • Neutralization:

    • Do NOT use water.[3]

    • Cover the spill with a mixture of sand/vermiculite and sodium carbonate (soda ash) .

    • The soda ash will neutralize the acidity while the sand absorbs the liquid.

  • Collection: Scoop the slurry into a wide-mouth jar. Label as "Spill Debris: Chloromethyl Pyridine + Soda Ash".

References

  • University of Notre Dame. SOP: Quenching of Reactive Intermediates. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.